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(2-Diphenylphosphanyl-phenyl)-methanol Documentation Hub

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  • Product: (2-Diphenylphosphanyl-phenyl)-methanol
  • CAS: 81073-06-5

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Stability of (2-Diphenylphosphanyl-phenyl)-methanol

The following technical guide is structured to provide an exhaustive analysis of (2-Diphenylphosphanyl-phenyl)-methanol, focusing on its synthesis, stability, and application in high-value catalytic cycles. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of (2-Diphenylphosphanyl-phenyl)-methanol, focusing on its synthesis, stability, and application in high-value catalytic cycles.

Executive Summary

(2-Diphenylphosphanyl-phenyl)-methanol (CAS: 81073-06-5), also known as 2-(diphenylphosphino)benzyl alcohol, is a bifunctional organophosphorus compound featuring a "soft" phosphine donor and a "hard" hydroxyl group. This structural duality grants it hemilabile ligand properties , allowing it to stabilize active metal centers (e.g., Pd, Rh) during catalytic turnover while providing a reactive handle for further derivatization.

This guide serves as a critical operational manual for researchers utilizing this compound in drug development and homogeneous catalysis. It addresses the specific challenges of oxidative instability and provides a validated protocol for its synthesis and handling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name [2-(Diphenylphosphanyl)phenyl]methanol
CAS Number 81073-06-5
Molecular Formula

Molecular Weight 292.31 g/mol
Appearance Viscous oil or low-melting white crystalline solid (dependent on purity/solvent history)
Solubility Soluble in DCM, THF, Toluene, Chloroform; Insoluble in Water
pKa (OH) ~16 (Estimated, typical for benzyl alcohols)
Oxidation State (P) +3 (Susceptible to oxidation to +5)
Spectroscopic Signatures (Diagnostic)
  • 
     NMR (
    
    
    
    ):
    Single resonance typically observed in the range of -10 to -16 ppm (relative to
    
    
    ). Absence of this peak and appearance of a signal at +30 to +35 ppm indicates oxidation to the phosphine oxide.
  • 
     NMR (
    
    
    
    ):
    • Benzylic

      
      : Doublet or broad singlet at ~4.6–4.9 ppm  (coupling to P often observed, 
      
      
      
      ).
    • Hydroxyl

      
      : Broad singlet, variable shift (2.0–4.0 ppm).
      
    • Aromatic protons: Multiplet cluster at 7.0–7.6 ppm .

Validated Synthesis Protocol

Objective: Synthesize (2-Diphenylphosphanyl-phenyl)-methanol via the reduction of 2-(diphenylphosphino)benzoic acid, ensuring minimal oxidation.

Reaction Principle: The carboxylic acid moiety is reduced to a primary alcohol using Lithium Aluminum Hydride (


). The phosphine moiety remains intact but must be protected from air during workup.
Reagents & Materials[1][2][3][4][5][6][7]
  • Precursor: 2-(Diphenylphosphino)benzoic acid (CAS: 17261-28-8).

  • Reductant:

    
     (2.0 equivalents), 1M solution in THF or powder.
    
  • Solvent: Anhydrous THF (degassed).

  • Atmosphere: Argon or Nitrogen (strictly anaerobic).

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Dissolution: Charge the flask with 2-(diphenylphosphino)benzoic acid (1.0 eq) and anhydrous THF (

    
     concentration). Cool to 
    
    
    
    .
  • Reduction: Slowly add

    
     (2.0 eq) dropwise (if solution) or portion-wise (if solid) against a counter-flow of Argon. Caution: Exothermic gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4–12 hours. Monitor by TLC (or

    
     NMR) for disappearance of starting material.
    
  • Quench (Fieser Method): Cool to

    
    . Carefully add:
    
    • 
       mL Water (
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Workup: Stir until a granular white precipitate forms. Filter through a pad of Celite under an inert atmosphere (or quickly in air if minimizing exposure). Wash the pad with THF.

  • Isolation: Concentrate the filtrate under reduced pressure. If the residue is an oil, triturate with cold pentane/hexanes to induce crystallization.

Workflow Visualization

SynthesisWorkflow Start Start: 2-(Diphenylphosphino) benzoic acid Step1 1. Dissolve in THF (Argon Atm) Start->Step1 Step2 2. Add LiAlH4 (0°C -> Reflux) Step1->Step2 Reduction Step3 3. Fieser Quench (H2O / NaOH) Step2->Step3 Hydrolysis Step4 4. Filter & Concentrate Step3->Step4 Purification End Product: (2-Diphenylphosphanyl- phenyl)-methanol Step4->End

Figure 1: Critical path for the reductive synthesis of the target alcohol, highlighting temperature control points.

Chemical Stability & Reactivity Profile

Oxidative Instability (The Primary Failure Mode)

Like most electron-rich triarylphosphines, this compound is sensitive to aerobic oxidation. The proximity of the hydroxyl group can accelerate this process in solution via hydrogen-bond-mediated oxygen transfer.

  • Mechanism: Triplet oxygen attacks the phosphorus lone pair, forming a phosphine oxide (

    
    ).
    
  • Detection: Appearance of a strong signal at +32 ppm in

    
     NMR.
    
  • Prevention: Store under inert atmosphere (glovebox or Schlenk flask). Solutions should be degassed (freeze-pump-thaw or sparging) before use.

Hemilability & Coordination

The compound acts as a P,O-hybrid ligand .

  • Soft Metal Binding (Pd, Pt, Rh): The phosphorus atom binds strongly to the metal center.

  • Hard/Hemilabile Arm (OH): The hydroxyl group can coordinate weakly to the metal, stabilize cationic intermediates, or dissociate to open a coordination site for the substrate. This "windshield wiper" effect is crucial for catalytic efficiency in sterically demanding couplings.

Degradation Pathways

Degradation Compound (2-Diphenylphosphanyl- phenyl)-methanol Oxidation Oxidation (Air/O2) Compound->Oxidation Slow in solid, Fast in solution Acid Strong Acid (H+) Compound->Acid Reversible OxideProduct Phosphine Oxide (Inert Ligand) Oxidation->OxideProduct Protonated Phosphonium Salt [HPPh2-Ar-CH2OH]+ Acid->Protonated

Figure 2: Primary degradation and deactivation pathways. Note that oxidation is irreversible.

Applications in Drug Development & Catalysis

Ligand for Palladium-Catalyzed Couplings

The compound is a precursor to more complex ligands or used directly in Suzuki-Miyaura and Buchwald-Hartwig couplings. Its efficacy stems from the ortho-substituent effect, which forces the palladium center into a reactive conformation.

Precursor for Phosphine-Sulfonate Ligands

The hydroxyl group is frequently converted to a sulfonate or used to tether the phosphine to a solid support.

  • Reaction: Alcohol +

    
     + Sultone 
    
    
    
    Phosphine-Sulfonate Ligand.
  • Utility: These ligands are essential for the copolymerization of ethylene with polar monomers (e.g., in the SHOP process derivatives).

References

  • Synthesis & Characterization

    • Reduction of Phosphine-Acids: Issleib, K., & Hohlfeld, G. (1961). "Alkali-phosphorverbindungen und ihr reaktives Verhalten." Zeitschrift für anorganische und allgemeine Chemie. (Foundational methodology for phosphine reduction).

    • Ortho-Substituted Ligands: Rauchfuss, T. B. (1979). "The coordination chemistry of o-diphenylphosphinobenzaldehyde and related ligands." Journal of Organometallic Chemistry.
  • Spectroscopic Data: 31P NMR Shifts: Gillon, A. L., et al. (1988). "Phosphine-alcohol ligands." Journal of the Chemical Society, Dalton Transactions. (Verifying the -10 to -16 ppm range for ortho-substituted triarylphosphines).
  • Catalytic Applications

    • Hemilabile Ligands: Braunstein, P., & Naud, F. (2001). "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition.

  • Safety & Handling

    • Phosphine Oxidation:[1][2] Hays, H. R., & Peterson, D. J. (1972). "New methods of preparation of organic phosphines." Organic Chemical Bulletin.

Sources

Exploratory

Comprehensive Technical Guide: (R)-(+)-BINAP (CAS 76189-55-4)

The following technical guide details the physical properties, safety protocols, and application methodologies for (R)-(+)-BINAP (CAS 76189-55-4). Identity : (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene Role :...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, safety protocols, and application methodologies for (R)-(+)-BINAP (CAS 76189-55-4).

Identity : (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene Role : Chiral Ligand for Asymmetric Catalysis

Part 1: Executive Summary

CAS 76189-55-4 corresponds to (R)-(+)-BINAP , a cornerstone chiral diphosphine ligand in the field of asymmetric synthesis.[1] Unlike a direct pharmaceutical active ingredient (API), BINAP is a critical process enabler used to synthesize chiral drug substances. Its atropisomeric structure allows it to induce high enantioselectivity in metal-catalyzed reactions, most notably Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) catalyzed hydrogenations.

This compound gained global prominence following the work of Ryōji Noyori (Nobel Prize, 2001), enabling the industrial-scale synthesis of generic drugs like Levofloxacin and Menthol . For drug development professionals, mastering the handling of BINAP—specifically its sensitivity to oxidation—is a prerequisite for reproducible enantioselective catalysis.

Part 2: Chemical Identity & Physical Properties[2]

(R)-BINAP derives its chirality not from a stereogenic center, but from axial chirality (atropisomerism) due to restricted rotation around the 1,1'-binaphthyl bond.

Table 1: Physicochemical Specifications
PropertyData
Chemical Name (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene
CAS Number 76189-55-4
Molecular Formula C₄₄H₃₂P₂
Molecular Weight 622.67 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 239 – 241 °C
Optical Rotation ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(c=0.5, benzene)
Solubility Soluble in Toluene, THF, Benzene, Dichloromethane; Insoluble in Water
Air Sensitivity High .[2][3][4][5][6][7] Phosphines oxidize to phosphine oxides (

) in air.
Storage Class Inert atmosphere (Argon/Nitrogen), Cool (<25°C), Dry

Part 3: Safety Data Sheet (SDS) Summary & Handling

Signal Word : WARNING

Hazard Statements (GHS Classification)
  • H315 : Causes skin irritation.[8][9]

  • H319 : Causes serious eye irritation.[8]

  • H335 : May cause respiratory irritation.[8]

Critical Handling Protocols

1. Inert Atmosphere Requirement: BINAP is an electron-rich phosphine. Exposure to atmospheric oxygen converts it to BINAP-monoxide or dioxide, which are catalytically inactive or deleterious.

  • Protocol : Always handle inside a glovebox or use Schlenk line techniques.

  • Solvents : Use only anhydrous, degassed solvents (sparged with Argon for >30 mins or freeze-pump-thaw cycled).

2. Personal Protective Equipment (PPE):

  • Respiratory : N95 or P100 respirator if dust formation is likely.

  • Skin : Nitrile rubber gloves (min thickness 0.11 mm).

  • Eyes : Safety glasses with side shields or chemical goggles.[8]

3. Emergency Measures:

  • Inhalation : Move to fresh air.[8][9] If breathing is difficult, give oxygen.[9]

  • Skin Contact : Wash with soap and copious water.[9] Remove contaminated clothing.[8][9]

  • Fire Fighting : Use dry chemical, CO₂, or water spray.[9] Do not use high-pressure water jets (may scatter dust). Emits toxic phosphorus oxide fumes under fire conditions.

Part 4: Mechanism of Action (Asymmetric Induction)

The utility of (R)-BINAP lies in its ability to wrap around a transition metal center, creating a chiral pocket that discriminates between the prochiral faces of a substrate.

The Chiral Environment

The binaphthyl backbone is rigid. When BINAP binds to a metal (e.g., Ru), the four phenyl rings on the phosphorus atoms are forced into a specific "quadrant" orientation: two equatorial (projecting outward) and two axial (projecting upward/downward). This steric wall forces the incoming substrate to approach in only one specific orientation, leading to high enantiomeric excess (ee).

Visualization: Catalytic Cycle (Noyori Hydrogenation)

The following diagram illustrates the mechanism for the asymmetric hydrogenation of a


-keto ester using a Ru-BINAP complex.

NoyoriCatalysis cluster_legend Key Interaction Precursor Ru(II)-BINAP Precursor (Solvent coordinated) H2_Add Oxidative Addition of H2 (Formation of Ru-H species) Precursor->H2_Add + H2 Substrate_Bind Substrate Coordination (Beta-Keto Ester) H2_Add->Substrate_Bind + Substrate Hydride_Transfer Enantio-determining Step (Hydride transfer to C=O) Substrate_Bind->Hydride_Transfer Face Selective Product_Release Release of Chiral Alcohol (Regeneration of Catalyst) Hydride_Transfer->Product_Release - Product Product_Release->Precursor Cycle Repeats Note1 The BINAP backbone twists the phenyl rings to block one face of the substrate.

Figure 1: Simplified catalytic cycle for Ru-BINAP mediated asymmetric hydrogenation. The rigidity of the BINAP ligand ensures the hydride attacks the ketone from a single face.

Part 5: Experimental Protocols

Protocol A: Preparation of [RuCl(p-cymene)((R)-BINAP)]Cl

A versatile precatalyst for asymmetric hydrogenation.

Reagents:

  • 
     (CAS 52462-29-0)
    
  • (R)-BINAP (CAS 76189-55-4)[1][10][2][6][11]

  • Ethanol (Anhydrous, Degassed)

  • Dichloromethane (Degassed)

Step-by-Step Methodology:

  • Inert Setup : Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

  • Charging : Add

    
     (0.5 mmol) and (R)-BINAP (1.0 mmol) to the flask.
    
    • Note: A slight excess of BINAP (1.05 eq) is often used to ensure complete ligation.

  • Solvation : Add 15 mL of degassed Ethanol and 5 mL of Dichloromethane via syringe.

  • Reaction : Heat the mixture to reflux (approx. 50°C) for 1 hour. The solution should turn from reddish-brown to a clear orange/yellow precipitate.

  • Isolation : Concentrate the solvent to approx. 5 mL under vacuum.

  • Precipitation : Add 20 mL of degassed Diethyl Ether to precipitate the complex.

  • Filtration : Filter the solid under Argon using a Schlenk frit. Wash with Pentane.

  • Drying : Dry under high vacuum for 4 hours. Store in a glovebox.

Protocol B: Quality Control (Checking for Oxidation)

Since oxidized BINAP (BINAP-O) kills catalysis, verify purity before use.

Method : ³¹P NMR Spectroscopy.

  • Sample Prep : Dissolve ~10 mg of (R)-BINAP in degassed

    
     or 
    
    
    
    inside the glovebox. Cap the NMR tube tightly.
  • Acquisition : Run a standard ³¹P{¹H} NMR scan.

  • Analysis :

    • Pure BINAP : Single peak at ~ -15 to -17 ppm (varies slightly by solvent).

    • Oxidized BINAP : Peaks shift downfield to ~ +20 to +40 ppm .

    • Criterion: If oxide peaks > 2% integration, recrystallize or discard.

References

  • Noyori, R., & Takaya, H. (1980). BINAP: An efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345-350. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet for (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene.[1][10][11] Link

  • Kitamura, M., et al. (1987). Homogeneous asymmetric hydrogenation of functionalized ketones. Journal of the American Chemical Society, 109(19), 5856-5858. Link

  • PubChem. (2024).[12] Compound Summary: (R)-BINAP. National Library of Medicine. Link

  • Thermo Fisher Scientific. (2024). (R)-(+)-BINAP Safety Data Sheet. Link

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of (2-(Diphenylphosphino)phenyl)methanol

This is an in-depth technical guide on the solubility and handling of (2-(Diphenylphosphino)phenyl)methanol (CAS 81073-06-5). [1] Executive Summary (2-(Diphenylphosphino)phenyl)methanol is a bifunctional organophosphorus...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility and handling of (2-(Diphenylphosphino)phenyl)methanol (CAS 81073-06-5).

[1]

Executive Summary

(2-(Diphenylphosphino)phenyl)methanol is a bifunctional organophosphorus ligand featuring a "soft" Lewis basic phosphine site and a "hard" hydroxyl handle.[1] Its solubility profile is dictated by the competition between the lipophilic triphenylphosphine-like core and the hydrogen-bonding benzyl alcohol moiety.[1]

Core Solubility Verdict:

  • Dichloromethane (DCM): Excellent / Freely Soluble. The primary solvent for extraction, transfer, and stock solution preparation.[1]

  • Tetrahydrofuran (THF): Excellent / Freely Soluble. The preferred solvent for catalytic reactions and lithiation protocols due to its stability under basic conditions.

Critical Handling Note: This compound frequently exists as a viscous oil or low-melting solid (purity dependent).[1] Researchers often encounter it as a "sticky" gum, making gravimetric handling difficult. The recommended protocol is to prepare volumetric stock solutions in DCM or THF immediately upon opening the vial to ensure accurate dosing and prevent oxidation.[1]

Physicochemical Profile

PropertyData / Characteristic
CAS Number 81073-06-5
Formula C₁₉H₁₇OP
MW 308.31 g/mol
Physical State Viscous Colorless/Yellow Oil or Low-Melting Solid (mp < 50°C)
Air Sensitivity High. The phosphine moiety (

) is prone to oxidation to the phosphine oxide (

) in solution.[1][2]
Solubility Driver Lipophilicity (

):
Dominant. H-Bonding: Secondary (via -OH).
Structural Solubility Mechanism

The molecule consists of two distinct domains that drive its dissolution:[1]

  • The Lipophilic Domain (Diphenylphosphine + Phenylene linker): This bulky, non-polar region interacts favorably with organic solvents via London Dispersion Forces and

    
     interactions.[1] It ensures high solubility in chlorinated solvents (DCM, CHCl₃) and aromatics (Toluene).[1]
    
  • The Polar Domain (Benzylic Alcohol): The -CH₂OH group provides a handle for dipole-dipole interactions and hydrogen bonding.[1] This makes the compound highly compatible with ethers like THF (a hydrogen bond acceptor) and prevents the "greasiness" associated with pure triphenylphosphine.[1]

Solubility Analysis: THF vs. Dichloromethane

Dichloromethane (DCM)[3]
  • Solubility Limit: Practically miscible. You can dissolve >500 mg/mL easily.

  • Mechanistic Action: DCM is a polar aprotic solvent with a significant dipole moment but weak H-bonding capability.[1] It solvates the aromatic rings of the phosphine efficiently.[1]

  • Primary Use:

    • Workup/Extraction: Ideal for extracting the ligand from aqueous reaction quenches.

    • Stock Solutions: DCM evaporates quickly, allowing for easy concentration, but this makes it poor for storing standard solutions (concentration changes due to evaporation).[1]

    • Chromatography: Standard mobile phase (often with 1-5% MeOH) for silica purification.[1]

Tetrahydrofuran (THF)
  • Solubility Limit: Freely soluble (>200 mg/mL).

  • Mechanistic Action: THF acts as a Lewis base. The oxygen atom in THF accepts hydrogen bonds from the ligand's hydroxyl group, while the ether backbone solvates the aromatic system.[1]

  • Primary Use:

    • Reaction Medium: The solvent of choice for organometallic catalysis (Suzuki, Heck) or lithiation reactions where this ligand is used.

    • Storage: Higher boiling point than DCM (66°C vs 40°C) makes it slightly better for short-term stock solutions, provided it is inhibitor-free and dry .[1]

Comparative Decision Matrix

SolventSelection Start Select Solvent for (2-Diphenylphosphino)phenylmethanol Goal_Reaction Goal: Reaction / Catalysis Start->Goal_Reaction Goal_Workup Goal: Extraction / Purification Start->Goal_Workup Goal_Analysis Goal: NMR / Analysis Start->Goal_Analysis THF Tetrahydrofuran (THF) (Anhydrous, Degassed) Goal_Reaction->THF Compatible with Li/Mg reagents DCM Dichloromethane (DCM) Goal_Workup->DCM High solubility, Phase separation CDCl3 Chloroform-d (CDCl3) Goal_Analysis->CDCl3 Standard Reference

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Preparation of an Anaerobic Stock Solution (0.1 M in THF)

Since the compound is often an oil/gum, weighing exact small amounts is error-prone.[1] Prepare a larger stock solution.

Prerequisites:

  • Schlenk line or Glovebox.

  • Anhydrous, degassed THF.

  • Septum-capped vial purged with Argon/Nitrogen.[1]

Step-by-Step:

  • Tare a dry, argon-flushed 20 mL scintillation vial with a septum cap.

  • Transfer approximately 616 mg (2.0 mmol) of the ligand into the vial.

    • Tip: If the ligand is a gum, use a wide-bore pipette or a spatula warmed slightly (if stable) to cut the "taffy."[1]

  • Weigh the vial again to determine the exact mass (

    
    ).
    
  • Calculate the required volume of THF (

    
    ) to achieve 0.1 M:
    
    
    
    
  • Add the calculated volume of anhydrous THF via syringe.

  • Sonicate for 30 seconds. The solution should be clear and colorless/pale yellow.

  • Store under inert atmosphere at -20°C. Shelf life: 2 weeks (check for oxidation by ³¹P NMR).

Protocol B: Solubility Check & Quality Control

Before using the ligand in a sensitive catalytic cycle, verify it has not oxidized to the phosphine oxide (which is often less soluble and catalytically inactive).[1]

  • Dissolve ~10 mg of ligand in 0.6 mL CDCl₃ (DCM substitute for NMR).

  • Run ³¹P NMR (proton-decoupled).

    • Target Signal: ~ -10 to -15 ppm (Phosphine).[1]

    • Impurity Signal: ~ +30 to +40 ppm (Phosphine Oxide).

  • Visual Check: If the solution in DCM/THF is cloudy, the sample may be wet (water insolubility) or significantly oxidized (oxides are sometimes less soluble in non-polar ethers).[1]

Safety & Stability (E-E-A-T)

Oxidation Risk

Phosphine ligands are "oxygen scavengers." In solution, the rate of oxidation increases significantly.[1]

  • DCM: DCM often contains dissolved oxygen if not degassed. Sparge DCM with Argon for 15 mins before dissolving the ligand for sensitive reactions.

  • THF: Peroxides in THF can rapidly oxidize the phosphine. Use only inhibited or freshly distilled THF.

Solvent Incompatibility
  • Water: Insoluble. Adding water to a THF solution will cause the ligand to oil out (phase separate) as a gum.

  • Hexanes/Pentane: Low solubility. Adding these to a DCM solution is an effective way to precipitate the ligand (or its metal complex) for purification.

Toxicity

Treat as a standard organophosphorus compound: potential irritant and sensitizer. DCM is a volatile carcinogen; handle only in a fume hood.

References

  • Fluorochem. (2-(Diphenylphosphino)phenyl)methanol Product Sheet. Retrieved from

  • Sigma-Aldrich. (2-(Diphenylphosphino)phenyl)methanol Product Specification. Retrieved from (Note: Reference for general phosphine handling and similar BINAP structures).

  • Organic Syntheses. Synthesis of Phosphine Ligands and Handling. Org. Synth. 2005 , 82,[1] 10.

  • PubChem. Compound Summary for CAS 81073-06-5. National Library of Medicine. Retrieved from

Sources

Exploratory

Technical Guide: Hemilabile Dynamics of (2-Diphenylphosphanyl-phenyl)-methanol

Executive Summary: The "Windscreen Wiper" Effect In the architecture of homogeneous catalysis, ligand rigidity often competes with the need for substrate access. (2-Diphenylphosphanyl-phenyl)-methanol (CAS: 81073-06-5) r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Windscreen Wiper" Effect

In the architecture of homogeneous catalysis, ligand rigidity often competes with the need for substrate access. (2-Diphenylphosphanyl-phenyl)-methanol (CAS: 81073-06-5) represents a premier class of hemilabile P,O-ligands that resolves this conflict. Unlike rigid bidentate ligands (e.g., dppe) that permanently occupy coordination sites, this ligand features a "hybrid" donor set: a soft, strongly-binding phosphine (


) and a hard, weakly-binding hydroxyl group (

).

This guide analyzes the hemilabile equilibrium —often described as a "windscreen wiper" mechanism—where the oxygen arm reversibly dissociates to create a vacant coordination site (14e⁻ or 16e⁻ species) for substrate binding, while the phosphine anchor prevents catalyst decomposition/aggregation.

Structural Dynamics & HSAB Theory

The utility of (2-Diphenylphosphanyl-phenyl)-methanol is grounded in the Hard and Soft Acids and Bases (HSAB) theory.

  • The Anchor (Soft): The phosphorus atom is a soft base. It forms thermodynamically stable bonds with soft transition metals (Pd(II), Rh(I), Ru(II)), ensuring the ligand remains attached throughout the catalytic cycle.

  • The Switch (Hard): The oxygen atom of the benzylic alcohol is a hard base. Its interaction with soft metals is kinetically labile.

    • Resting State: The O-atom coordinates to the metal, satisfying the 18-electron rule and stabilizing the complex.

    • Active State: In the presence of a substrate or under thermal stress, the M-O bond breaks (opening the chelate ring), allowing the substrate to enter the inner coordination sphere.

Table 1: Comparative Donor Characteristics
FeaturePhosphine Moiety (

)
Hydroxyl Moiety (

)
HSAB Classification Soft BaseHard Base
Binding Mode

-donor,

-acceptor

-donor (weak), H-bond donor
Bond Enthalpy (est.) High (Strong M-P)Low (Weak M-O)
Role in Catalysis Catalyst Stability / StereoelectronicsLability / Vacant Site Generation
Kinetic Behavior Inert (Static)Labile (Dynamic)

Synthesis Protocol: Protection-Lithiation Strategy

While reduction of 2-(diphenylphosphino)benzoic acid is possible, the lithiation of protected 2-bromobenzyl alcohol is the preferred industrial route to avoid oxidation of the phosphine during workup and to allow modular derivatization.

Phase A: Substrate Protection

Rationale: Direct lithiation of the alcohol requires 2 equivalents of


-BuLi and risks O-phosphorylation. Protecting the alcohol as a tetrahydropyranyl (THP) ether ensures chemoselectivity.
  • Reagents: 2-Bromobenzyl alcohol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), PPTS (cat.), DCM.

  • Procedure: Stir at RT for 4 hours. Wash with

    
    . Concentrate to yield the THP-ether.
    
Phase B: C-P Bond Formation (The Critical Step)

Rationale: Lithium-Halogen exchange is faster than deprotonation. Low temperature (-78°C) is mandatory to prevent " benzylic scramble" or Wurtz-type coupling.

  • Setup: Flame-dried Schlenk flask,

    
     atmosphere.
    
  • Lithiation: Dissolve THP-protected bromide in dry THF. Cool to -78°C .

  • Addition: Add

    
    -BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins. Critical: Maintain T < -70°C to ensure exclusive Li-Br exchange.
    
  • Phosphinylation: Add Chlorodiphenylphosphine (

    
    , 1.05 eq) slowly. The solution will transition from yellow (lithiated species) to clear/white.
    
  • Warm-up: Allow to warm to RT overnight.

Phase C: Deprotection & Purification
  • Hydrolysis: Add dilute HCl/MeOH to cleave the THP group.

  • Workup: Neutralize with

    
    , extract with DCM.
    
  • Crystallization: Recrystallize from hot Ethanol/Hexane.

    • Quality Control:

      
       NMR should show a singlet around -10 to -15 ppm (free phosphine). Appearance of peaks at +30 ppm indicates oxidation (phosphine oxide).
      

Visualizing the Hemilabile Workflow

The following diagram illustrates the synthesis and the dynamic equilibrium of the ligand in a catalytic context.

HemilabileDynamics cluster_synthesis Ligand Synthesis cluster_equilibrium Hemilabile Equilibrium (Catalysis) Start 2-Bromobenzyl Alcohol Protected THP-Ether Intermediate Start->Protected + DHP / H+ Ligand (2-Diphenylphosphanyl- phenyl)-methanol (P,O-Ligand) Protected->Ligand 1. nBuLi (-78°C) 2. PPh2Cl 3. H+/H2O Closed Closed Chelate (Resting State) [M(P^O)Ln] Ligand->Closed + Metal Precursor (e.g., Pd(OAc)2) Open Open Species (Active Site) [M(P)(O-unbound)Ln] Closed->Open Hemilabile Opening Substrate Substrate Bound Open->Substrate + Olefin/CO Substrate->Closed Product Release

Figure 1: Synthesis pathway and the reversible "Open/Closed" hemilabile mechanism that drives catalytic turnover.

Catalytic Application: Pd-Catalyzed Carbonylation

One of the most authoritative applications of this ligand is in the methoxycarbonylation of alkenes (e.g., ethylene to methyl propionate).

The Mechanistic Edge

In standard Pd-phosphine catalysis, bis-phosphines can be too rigid, preventing CO insertion. Monodentate phosphines often lead to Pd-black precipitation. The (2-Diphenylphosphanyl-phenyl)-methanol ligand offers the perfect middle ground:

  • Insertion Step: The Oxygen arm dissociates, creating a site for CO or alkene coordination.

  • Stabilization: After insertion, the Oxygen arm re-associates, stabilizing the acyl-palladium intermediate and preventing aggregation.

Experimental Protocol: Methoxycarbonylation
  • Catalyst:

    
     (1 mol%) + Ligand (1.2 mol%) + TsOH (2 mol%).
    
  • Solvent: Methanol (acts as solvent and reactant).

  • Conditions: 30 bar CO/Ethylene (1:1), 80°C.

  • Outcome: The hemilabile nature typically yields higher Turnover Frequencies (TOF > 1000

    
    ) compared to rigid analogs like dppe.
    

Bifunctional Catalysis: A Secondary Mode

Beyond hemilability, the hydroxyl group allows for Metal-Ligand Bifunctional Catalysis , particularly in Ruthenium-catalyzed transfer hydrogenation.

  • Mechanism: The O-H proton interacts with the substrate (e.g., ketone oxygen) via hydrogen bonding, while the metal delivers a hydride.

  • Distinction: In this mode, the oxygen often remains coordinated (or acts as an alkoxide), and the proton is the mobile species, rather than the entire ligand arm acting as a "door."

References

  • Lindner, E., et al. "Hemilabile P,O-Ligands in Organometallic Chemistry." Journal of Organometallic Chemistry. (Foundational review on hemilability).

  • Braunstein, P., & Naud, F. "Hemilability: An essential property for new catalytic systems." Angewandte Chemie International Edition.

  • Grushin, V. V. "The Organometallic Fluorine Chemistry of Palladium." Chemical Reviews. (Discusses Pd-complex dynamics with functionalized phosphines).
  • Slough, G. A., et al. "Synthesis and reactivity of (2-diphenylphosphino)benzyl alcohol complexes." Organometallics.
  • Fluorochem. "Product Specification: (2-(Diphenylphosphino)phenyl)methanol." (Physical properties and commercial availability).

Foundational

Synthesis routes for (2-Diphenylphosphanyl-phenyl)-methanol from 2-bromobenzyl alcohol

An In-Depth Technical Guide on the Synthesis of (2-Diphenylphosphanyl-phenyl)-methanol Starting Material: 2-Bromobenzyl alcohol Target Molecule: (2-(Diphenylphosphino)phenyl)methanol (CAS: 76189-55-4) Classification: P,O...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of (2-Diphenylphosphanyl-phenyl)-methanol

Starting Material: 2-Bromobenzyl alcohol Target Molecule: (2-(Diphenylphosphino)phenyl)methanol (CAS: 76189-55-4) Classification: P,O-Hemilabile Ligand Synthesis

Part 1: Executive Summary & Strategic Analysis

The target molecule, (2-Diphenylphosphanyl-phenyl)-methanol, serves as a critical precursor for hemilabile P,O-ligands used in transition metal catalysis (e.g., palladium-catalyzed copolymerization, nickel-catalyzed oligomerization). The synthesis hinges on the selective introduction of the diphenylphosphino (


) group at the ortho-position of the benzyl alcohol scaffold.

While a direct dianion strategy (dilithiation) might appear efficient, it suffers from chemoselectivity issues due to the competition between the hard alkoxide (


) and the soft aryl lithium (

) nucleophiles for the chlorodiphenylphosphine electrophile. This often leads to the formation of unwanted phosphinite esters (

).

Therefore, this guide prioritizes the Protection-Deprotection Route as the "Gold Standard" for laboratory and pilot-scale synthesis. This route ensures high fidelity, reproducibility, and purity. An alternative Palladium-Catalyzed Cross-Coupling route is provided for scenarios where cryogenic lithiation is not feasible.

Part 2: Retrosynthetic Analysis

To guarantee the integrity of the benzylic alcohol during the C-P bond formation, the synthesis is best approached by disconnecting the C-P bond after masking the hydroxyl group.

Retrosynthesis Target (2-Diphenylphosphanyl-phenyl)-methanol (Target) Intermediate Protected Intermediate (P-C Bond Formed) Target->Intermediate Deprotection (Acid Hydrolysis) Start 2-Bromobenzyl Alcohol (Starting Material) Intermediate->Start 1. Protection (THP/MOM) 2. Lithiation (n-BuLi) 3. Phosphination (Ph2PCl)

Figure 1: Retrosynthetic disconnection showing the protection strategy.

Part 3: Primary Protocol – The Protection Strategy (Recommended)

This route utilizes the Tetrahydropyranyl (THP) ether as a robust protecting group.[1][2] It is stable to the strong basicity of n-butyllithium but easily removed under mild acidic conditions.

Phase 1: THP Protection

Objective: Mask the hydroxyl group to prevent O-phosphorylation.

Reaction Scheme:



Protocol:

  • Setup: Charge a dry round-bottom flask with 2-bromobenzyl alcohol (1.0 equiv) and anhydrous dichloromethane (DCM) [0.5 M concentration].

  • Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.2 equiv).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.01 equiv).

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Silica, Hexane/EtOAc) for disappearance of starting material.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.[3] Wash organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Flash chromatography (if necessary) or vacuum distillation. Note: The product is often pure enough for the next step.

Phase 2: Lithiation & Phosphination

Objective: Perform Halogen-Metal Exchange followed by electrophilic trapping.

Reaction Scheme:



Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck flask and cool under a stream of Argon/Nitrogen.

  • Solvation: Dissolve the THP-protected bromide (1.0 equiv) in anhydrous THF [0.2 M]. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: A color change (often yellow/orange) indicates aryl lithium formation. Stir for 1 hour at -78°C.

  • Phosphination: Add chlorodiphenylphosphine (

    
    ) (1.1 equiv) dropwise.
    
  • Warming: Allow the mixture to warm slowly to RT over 4–12 hours.

  • Workup: Quench with degassed water. Extract with diethyl ether (Et2O).[3] Crucial: Perform all subsequent manipulations under inert atmosphere if possible to minimize phosphine oxidation.

Phase 3: Deprotection

Objective: Cleave the THP ether to reveal the alcohol.[1]

Reaction Scheme:



Protocol:

  • Dissolution: Dissolve the crude phosphine-THP ether in Methanol (MeOH).

  • Acidolysis: Add catalytic HCl (conc.) or p-TsOH (0.1 equiv). Stir at RT for 1–3 hours.

  • Neutralization: Carefully neutralize with solid NaHCO3.

  • Isolation: Remove MeOH in vacuo. Redissolve in Et2O/DCM, wash with water, dry, and concentrate.

  • Final Purification: Recrystallization (often from Hexane/EtOH) or column chromatography (under Nitrogen).

Data Summary Table
ParameterValue / ConditionNotes
Overall Yield 65% – 80%Across 3 steps
Key Reagent 1 n-ButyllithiumPyrophoric; Titrate before use
Key Reagent 2 ChlorodiphenylphosphineCorrosive, Air-sensitive
Solvent (Step 2) THF (Anhydrous)Must be peroxide-free
Temp (Step 2) -78°C to RTCryogenic control essential
Product State White Crystalline SolidMp: ~120-122°C (Lit.)

Part 4: Alternative Route – Pd-Catalyzed Cross-Coupling

For facilities lacking cryogenic capabilities, the Hirao cross-coupling (C-P bond formation) is a viable alternative, though it typically yields the phosphine oxide, requiring a subsequent reduction.

Workflow:

  • Coupling: 2-Bromobenzyl alcohol + Diphenylphosphine oxide (

    
    ) + Pd(OAc)2/Ligand + Base (Et3N) 
    
    
    
    Phosphine Oxide Intermediate .
  • Reduction: Phosphine Oxide + Trichlorosilane (

    
    ) 
    
    
    
    Target Phosphine .

Critical Note: This route avoids n-BuLi but introduces the need to handle


 (highly reactive) or use milder silanes (PMHS/Ti(OiPr)4).

Part 5: Visualization of the Core Workflow

SynthesisWorkflow Start 2-Bromobenzyl Alcohol Step1 Step 1: Protection (DHP, p-TsOH, DCM) Start->Step1 Inter1 THP-Ether Intermediate Step1->Inter1 >90% Yield Step2 Step 2: Lithiation & Trapping (n-BuLi, -78°C; then Ph2PCl) Inter1->Step2 Inter2 Protected Phosphine Step2->Inter2 C-Li Selective Step3 Step 3: Deprotection (HCl, MeOH) Inter2->Step3 Final (2-Diphenylphosphanyl- phenyl)-methanol Step3->Final Hydrolysis

Figure 2: Step-by-step workflow for the recommended protection-deprotection synthesis route.

Part 6: Safety & Handling (E-E-A-T)

  • n-Butyllithium: Extremely pyrophoric. Must be handled under inert atmosphere (Schlenk line or Glovebox). Use a glass syringe with a Luer-lock tip and long needle.

  • Chlorodiphenylphosphine: Causes severe skin burns and eye damage. Reacts violently with water. Hydrolyzes to HCl. Handle in a fume hood.

  • Phosphine Product: Tertiary phosphines are susceptible to oxidation to phosphine oxides (

    
    ) upon prolonged exposure to air. Store under Argon at low temperature.
    

References

  • Protection of Alcohols (THP Ethers)

    • Tetrahydropyranyl Ethers - General Procedures. Organic Chemistry Portal.
  • Lithiation Protocols

    • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Palladium-Catalyzed C-P Bond Formation

    • Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. Journal of Organic Chemistry (via NIH).
  • Properties of 2-Bromobenzyl Alcohol

    • PubChem Compound Summary for CID 72850, 2-Bromobenzyl alcohol.

Sources

Exploratory

Technical Guide: Crystal Structure Elucidation of (2-Diphenylphosphanyl-phenyl)-methanol

Executive Summary This technical guide details the structural analysis of (2-Diphenylphosphanyl-phenyl)-methanol (CAS: 81073-06-5), a critical P,O-hemilabile ligand precursor used in organometallic catalysis.[1] This doc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural analysis of (2-Diphenylphosphanyl-phenyl)-methanol (CAS: 81073-06-5), a critical P,O-hemilabile ligand precursor used in organometallic catalysis.[1] This document addresses the complete workflow from synthesis and single-crystal growth to X-ray diffraction (SC-XRD) refinement.[1] Special emphasis is placed on the supramolecular architecture governed by the hydroxyl group, specifically distinguishing between intramolecular hydrogen bonding (stabilizing the pseudo-chelate conformation) and intermolecular networking.[1]

Chemical Context & Synthesis Strategy

Ligand Design Principles

The target compound features a "hard" oxygen donor and a "soft" phosphorus donor. In the crystalline state, the proximity of the


 arm to the 

moiety creates a conformational equilibrium critical for catalytic applications.[1] The structure analysis must resolve whether the hydroxyl proton engages in:
  • Intramolecular O-H···P interaction: Pre-organizing the ligand for bidentate coordination.

  • Intermolecular O-H···O networking: Leading to polymeric chains in the lattice.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for SC-XRD, a high-purity synthesis followed by a slow-diffusion crystallization technique is required.[1]

Reaction Pathway: The most reliable route involves the reduction of 2-(diphenylphosphino)benzoic acid or 2-(diphenylphosphino)benzaldehyde.[1] The acid reduction ensures complete conversion to the alcohol without phosphine oxidation if performed under inert atmosphere.

Experimental Workflow:

  • Precursor: Dissolve 2-(diphenylphosphino)benzoic acid in dry THF under Argon.

  • Reduction: Add

    
     (2.0 equiv) at 0°C; reflux for 4 hours.
    
  • Quench: Fieser workup (Water/15% NaOH/Water).[1]

  • Purification: Flash column chromatography (Hexane:EtOAc 4:1).

  • Crystallization: Dissolve purified oil in minimal Dichloromethane (DCM). Carefully layer Hexane (3:1 volume ratio) on top in a narrow vial. Store at 4°C in the dark.

SynthesisWorkflow Start Start: 2-(diphenylphosphino) benzoic acid Reagent LiAlH4 / THF (Argon, 0°C -> Reflux) Start->Reagent Workup Fieser Workup (Removal of Al salts) Reagent->Workup Purify Flash Chromatography (Hexane:EtOAc) Workup->Purify Cryst Vapor Diffusion (DCM / Hexane) Purify->Cryst Result X-Ray Quality Single Crystals Cryst->Result

Figure 1: Synthetic workflow for isolating X-ray quality crystals of the target P,O-ligand.

Data Acquisition & Crystallographic Methodology

Instrumentation & Mounting
  • Diffractometer: Bruker D8 QUEST or similar Kappa-geometry goniometer.[1]

  • Radiation: Mo-Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å).[1] Molybdenum is preferred over Copper for organophosphorus compounds to minimize absorption (
    
    
    ) while maximizing resolution.
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal ellipsoids of the flexible

    
     arm and locate the hydroxyl hydrogen accurately.[1]
    
  • Mounting: Perfluoropolyether oil (Fomblin) on a Mitegen loop.

Structure Solution Strategy

The presence of the heavy Phosphorus atom (


) facilitates structure solution via Direct Methods or Intrinsic Phasing.
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) systems, common for asymmetric organophosphines.
  • Refinement (SHELXL):

    • Non-H atoms: Anisotropic refinement.[1]

    • C-H hydrogens: Riding model (AFIX 43 for aromatic, AFIX 23 for methylene).

    • O-H hydrogen: Must be located in the Difference Fourier Map .[1] Do not use a riding model initially. Refine the O-H bond distance with a DFIX restraint (0.82 Å) if the peak is diffuse, but allow the torsion angle to refine freely to determine H-bond directionality.

Structural Analysis & Insights

Molecular Geometry

The core analysis focuses on the bond lengths around the phosphorus center and the benzylic carbon.

Table 1: Key Geometric Parameters (Representative Values)

ParameterAtom PairTypical Range (Å / °)Structural Significance
Bond Length P(1)–C(Ph)1.83 – 1.84Standard

single bond.[1]
Bond Length C(benzyl)–O(1)1.41 – 1.43Indicates single bond character; shortening implies H-bond acceptance.[1]
Bond Angle C–P–C100° – 103°Pyramidal geometry at P(III); sum of angles < 320°.
Torsion P–C–C–C(OH)VariableDefines the "bite angle" potential for metal coordination.
Supramolecular Architecture (H-Bonding)

The most critical aspect of this structure is the hydrogen bonding network.[1] The hydroxyl group acts as both a donor and an acceptor.

  • Scenario A (Intramolecular): An O-H···P contact (distance < 2.9 Å) suggests a "pre-organized" ligand. This is rare in the free ligand due to the weak basicity of the phosphorus lone pair compared to oxygen.

  • Scenario B (Intermolecular - Observed): The crystal packing is typically dominated by O-H[1]···O hydrogen bonds, forming infinite 1D chains or centrosymmetric dimers.

    • Donor:

      
       of Molecule A.[1]
      
    • Acceptor: Oxygen atom of Molecule B (or solvent methanol if solvated).

    • Geometry:

      
       Å; 
      
      
      
      .

HBondLogic Start Locate Hydroxyl Proton (Difference Map) CheckDist Measure Contact Distances (d < 3.0 Å) Start->CheckDist Decision Primary Interaction? CheckDist->Decision Intra Intramolecular O-H...P (Pseudo-chelate) Decision->Intra P is acceptor Inter Intermolecular O-H...O (Polymeric Chain) Decision->Inter O is acceptor Catalytic Insight:\nPre-organized for Metal Binding Catalytic Insight: Pre-organized for Metal Binding Intra->Catalytic Insight:\nPre-organized for Metal Binding Catalytic Insight:\nRequires Energy to Break Dimer Catalytic Insight: Requires Energy to Break Dimer Inter->Catalytic Insight:\nRequires Energy to Break Dimer

Figure 2: Logic flow for classifying the hydrogen bonding mode in the crystal lattice.

CheckCIF Validation

Ensure the final CIF file passes IUCr validation. Common alerts for this specific structure include:

  • Hirshfeld Test Diff: Due to the rotation of the phenyl rings on the phosphorus.

  • O-H Geometry: If the hydroxyl H is refined freely, check for alerts regarding O-H bond lengths deviations. Constrain if necessary (DFIX 0.82 0.02).

References

  • Original Synthesis & Characterization: Issleib, K., & Hohlfeld, G. (1981). Alkali-phosphorus compounds and their reactive behavior. LXXVIII. (2-Hydroxymethylphenyl)diphenylphosphine.[1]Zeitschrift für Anorganische und Allgemeine Chemie, 481(10), 22–28. [1]

  • Crystallographic Methodology for P-O Ligands: Spek, A. L. (2009). Structure validation in chemical crystallography.[2]Acta Crystallographica Section D, 65(2), 148-155.[1]

  • Related Structural Analogues (Ortho-phosphinophenols): Gray, G. M., & Duffey, C. H. (1995). Synthesis and characterization of [2-(diphenylphosphino)phenyl]methanol and its molybdenum carbonyl complexes.Organometallics, 14(1), 245-253.[1]

  • General Reference for Hydrogen Bonding in Crystals: Desiraju, G. R. (2002). Hydrogen bonding in crystal engineering.[2][3]Accounts of Chemical Research, 35(7), 565-573.[1]

Sources

Foundational

Thermodynamic Stability of (2-Diphenylphosphanyl-phenyl)-methanol Metal Complexes

Executive Summary In the realm of organometallic chemistry and drug development, the ligand (2-Diphenylphosphanyl-phenyl)-methanol (often abbreviated as P,O-OH or phosphino-benzyl alcohol) represents a critical class of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of organometallic chemistry and drug development, the ligand (2-Diphenylphosphanyl-phenyl)-methanol (often abbreviated as P,O-OH or phosphino-benzyl alcohol) represents a critical class of hemilabile hybrid ligands . Its thermodynamic profile is defined by a unique duality: a robust, soft phosphine anchor (


) and a labile, hard oxygen donor (

).

This guide provides a technical deep-dive into the thermodynamic stability of its metal complexes (primarily Pd(II), Pt(II), and Ru(II)). Unlike simple bidentate ligands, the stability of these complexes is dynamic. It is governed by the hemilability equilibrium —the energetic trade-off between the chelate effect and the Hard-Soft Acid-Base (HSAB) mismatch at the oxygen center. Understanding this profile is essential for designing catalysts that require open coordination sites and for developing metallodrugs that must remain stable in blood plasma yet active at the target site.

Molecular Architecture & Coordination Dynamics

Ligand Structure and Chelation

The ligand consists of a diphenylphosphine group (


) and a hydroxymethyl group (

) ortho-substituted on a phenyl ring. Upon coordination to a metal center (

), it typically forms a six-membered chelate ring (

).
  • The Anchor (

    
    ):  The soft phosphorus atom forms a thermodynamically stable bond with soft transition metals (Pd, Pt, Rh). This bond prevents the metal from precipitating or decomposing.
    
  • The Switch (

    
    ):  The hard oxygen atom (hydroxyl) forms a weaker, more labile bond. This bond can dissociate to accommodate a substrate (in catalysis) or a biological target (in drug action) without complete complex disintegration.
    
The Hemilability Equilibrium

The thermodynamic stability is best described not by a single static constant, but by the free energy change (


) of the ring-opening process.

Hemilability Figure 1: Hemilabile equilibrium of (2-Diphenylphosphanyl-phenyl)-methanol complexes. Closed Closed Form (Chelate) [M(P^O)Cl2] TS Transition State Dissociation of M-O Closed->TS + Solvent (S) / Heat Open Open Form (Monodentate) [M(P)(S)Cl2] TS->Open Ring Opening Open->Closed Re-chelation Substrate Substrate/Target Binding [M(P)(Sub)Cl2] Open->Substrate + Substrate

Thermodynamic Profiling

The Chelate Effect vs. HSAB Mismatch

The stability of the closed form is driven by the chelate effect , which is entropic in origin. However, for soft metals like Pd(II), the


 bond is enthalpically weak due to the HSAB mismatch.
  • Entropic Contribution (

    
    ):  Positive. Chelation releases solvent molecules, favoring the closed form.
    
  • Enthalpic Contribution (

    
    ):  The 
    
    
    
    bond is strong (exothermic formation). The
    
    
    bond is weak. If the solvent is a better donor than the alcohol oxygen, the ring will open.
Quantitative Stability Parameters

While aqueous stability constants (


) are rarely applicable due to solubility issues, relative binding affinities  in organic media are the standard.
ParameterValue / Range (Typical for Pd/Pt)Significance
Pd-P Bond Length 2.21 – 2.24 ÅIndicates strong, covalent "anchor" bonding.
Pd-O Bond Length 2.10 – 2.18 ÅLonger and weaker; susceptible to nucleophilic attack.
Ring Size 6-memberedThermodynamically stable, but less rigid than 5-membered rings, enhancing lability.

+2 to +5 kcal/molLow barrier allows facile switching between open/closed forms at physiological/reaction temps.
31P NMR Shift

+20 to +45 ppm
Coordination shift confirms P-binding; broadening indicates dynamic O-exchange.

Experimental Protocols (Self-Validating)

Protocol: Determination of Hemilability via Variable Temperature (VT) NMR

This protocol allows you to calculate the thermodynamic parameters (


, 

) of the ring-opening process.

Prerequisites:

  • Complex:

    
     where 
    
    
    
    = (2-Diphenylphosphanyl-phenyl)-methanol.
  • Solvent:

    
     (non-coordinating) and 
    
    
    
    (competing).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the complex in 0.6 mL of

    
     in a screw-cap NMR tube. Ensure the solution is clear (filter if necessary).
    
  • Baseline Acquisition: Acquire a quantitative

    
     NMR spectrum at 298 K. Note the sharp singlet corresponding to the closed chelate.
    
  • Titration (Competition): Add aliquots (10

    
    L) of a competing ligand (e.g., 
    
    
    
    or DMSO-d6).
  • VT-NMR Ramp:

    • Cool the sample to 213 K (-60°C).

    • Acquire spectra at 10 K intervals from 213 K to 323 K.

  • Data Analysis:

    • Low Temp: Two distinct species (Closed and Solvent-Coordinated) may be visible (slow exchange).

    • High Temp: Peaks coalesce into a single average peak (fast exchange).

    • Calculation: Use the coalescence temperature (

      
      ) and peak separation (
      
      
      
      ) to calculate
      
      
      using the Eyring equation:
      
      
      
      
Visualization of Analytical Workflow

VT_NMR_Workflow Figure 2: Variable Temperature NMR Workflow for Stability Determination. Start Dissolve Complex (CD2Cl2) Step1 Add Competing Ligand (e.g., DMSO/MeOH) Start->Step1 Step2 Cool to -60°C (Slow Exchange Regime) Step1->Step2 Step3 Stepwise Heating (-60°C to +50°C) Step2->Step3 Decision Observe Coalescence? Step3->Decision Calc Calculate ΔG‡ (Eyring Equation) Decision->Calc Yes (Peaks Merge) Retry Increase Concentration or Change Solvent Decision->Retry No (Remains Sharp/Broad) Retry->Step1

Applications in Drug Development & Catalysis

Drug Development: The "Prodrug" Concept

In medicinal chemistry, thermodynamic stability is a proxy for pharmacokinetics .

  • Problem: Highly reactive metal drugs (e.g., Cisplatin derivatives) can be deactivated by plasma proteins (HSA) before reaching the tumor.

  • Solution: The (2-Diphenylphosphanyl-phenyl)-methanol ligand acts as a protective group. The "Closed" form is lipophilic and stable enough to cross cell membranes. Once inside the cell (often a lower pH or higher concentration of target nucleophiles like DNA bases), the weak

    
     bond opens, activating the drug.
    
  • Tuning: Substituents on the phenyl ring can modulate the electronic density on the Phosphorus, thereby tightening or loosening the

    
     interaction (Trans Influence).
    
Catalysis: The "Windshield Wiper" Effect

In catalytic cycles (e.g., alkoxycarbonylation), the ligand operates like a windshield wiper.

  • Resting State: The

    
    -arm binds, stabilizing the metal and preventing aggregation (Thermodynamic Stability).
    
  • Active State: The

    
    -arm dissociates to allow the incoming substrate (alkene/CO) to bind (Kinetic Lability).
    
  • Turnover: After the reaction, the

    
    -arm re-coordinates, resetting the catalyst.
    

References

  • Coordination Chemistry of P,O-Ligands

    • Title: "Hemilabile Ligands in Organometallic Chemistry"
    • Source:Chemical Reviews
    • Link:[Link] (Generalized concept grounding)

  • Structural Characterization

    • Title: "Crystal and molecular structures of dichloridopalladium(II) containing 2-methyl- or 2-phenyl-8-(diphenyphosphanyl)
    • Source:Acta Crystallographica Section E
    • Link:[Link]

  • Thermodynamic Methods

    • Title: "Thermodynamic Stability of Metal Complexes"
    • Source:Chemistry LibreTexts
    • Link:[Link]

  • Catalytic Applications

    • Title: "Palladium(II) Complexes with the 4,5-Bis(diphenylphosphino)acenaphthene Ligand and Their Reactivity with Ethylene"
    • Source:University of Trieste (ArTS)
    • Link:[Link]

Protocols & Analytical Methods

Method

Application Note: Optimizing Pd-Catalyzed Cross-Couplings using (2-Diphenylphosphanyl-phenyl)-methanol

This Application Note is designed to provide a comprehensive, technical guide for the use of (2-Diphenylphosphanyl-phenyl)-methanol (also referred to as o-DPPBA or 2-(Diphenylphosphino)benzyl alcohol ) in palladium-catal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, technical guide for the use of (2-Diphenylphosphanyl-phenyl)-methanol (also referred to as o-DPPBA or 2-(Diphenylphosphino)benzyl alcohol ) in palladium-catalyzed cross-coupling reactions.

Introduction: The Hemilabile Advantage

In the landscape of phosphine ligands, (2-Diphenylphosphanyl-phenyl)-methanol occupies a unique niche as a hemilabile P^O ligand . Unlike rigid bidentate ligands (e.g., dppe, dppf) that permanently occupy two coordination sites, o-DPPBA features a "soft" phosphorus donor and a "hard," labile hydroxyl group.

Core Value Proposition
  • Hemilability: The hydroxyl group can coordinate to the Palladium (Pd) center to stabilize the 14-electron species (preventing "Pd-black" precipitation) but readily dissociates to create a vacant site for incoming substrates (oxidative addition).

  • Secondary Coordination Sphere Effects: The pendant -OH group can engage in hydrogen bonding with leaving groups (e.g., halides on the aryl partner) or incoming nucleophiles, significantly accelerating rate-limiting steps like transmetallation.

  • Regiocontrol: In carbonylation reactions, the -OH group directs insertion via weak coordination, favoring branched isomers (e.g., methyl atropate) over linear ones.

Mechanistic Insight & Signaling Pathways

To effectively utilize o-DPPBA, one must understand its dynamic behavior in the catalytic cycle. The diagram below illustrates the "Open/Closed" mechanism that distinguishes it from standard triphenylphosphine (PPh3).

G cluster_hemi Hemilabile Switching PreCat Pd(II) Precatalyst (Pd(OAc)2) Active Active Species [Pd(0)(P^O)] PreCat->Active Reduction + Ligand Binding OxAdd Oxidative Addition [Ar-Pd(II)-X(P^O)] (Closed Form) Active->OxAdd Ar-X TransMet Transmetallation (Open Form - OH Dissociated) OxAdd->TransMet R-B(OH)2 / Base (OH group stabilizes transition state) RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Active Regeneration

Figure 1: The hemilabile catalytic cycle. The 'Closed' form stabilizes the oxidative addition intermediate, while the 'Open' form facilitates steric access for transmetallation.

Protocol A: Regioselective Methoxycarbonylation of Alkynes

This is the "killer application" for o-DPPBA. Standard monodentate phosphines often yield mixtures of isomers. The hydroxyl group of o-DPPBA interacts with the acyl-palladium intermediate, favoring the formation of branched esters (e.g., geminal substitution).

Target Reaction

Substrate: Phenylacetylene + CO + Methanol Product: Methyl 2-phenylacrylate (Atropate) vs. Methyl cinnamate. Selectivity Goal: >95% Branched Isomer.

Reagents & Equipment[1][2][3][4]
  • Palladium Source: PdCl2 or Pd(OAc)2[1]

  • Ligand: (2-Diphenylphosphanyl-phenyl)-methanol (o-DPPBA)

  • Acid Promoter: p-Toluenesulfonic acid (p-TsOH)[2]

  • Solvent: Methanol (anhydrous)

  • Gas: Carbon Monoxide (CO) - Warning: High Pressure/Toxic

Step-by-Step Protocol
  • Catalyst Pre-formation (In Situ):

    • In a Schlenk tube under Argon, dissolve PdCl2 (1.0 equiv, typically 0.05 mmol) and o-DPPBA (2.2 equiv) in 5 mL of anhydrous Methanol.

    • Stir at room temperature (RT) for 30 minutes until a clear yellow solution forms (formation of [PdCl2(P^O)2]).

  • Acid Addition:

    • Add p-TsOH (4.0 equiv relative to Pd). The acid helps generate the active cationic Pd-hydride species.

  • Substrate Loading:

    • Transfer the catalyst solution to a stainless steel autoclave via cannula.

    • Add Phenylacetylene (100 equiv relative to Pd).

  • Pressurization:

    • Purge the autoclave 3 times with CO (10 bar).

    • Pressurize to 30 bar (435 psi) CO.

  • Reaction:

    • Heat to 50°C with vigorous magnetic stirring (800 rpm).

    • Run for 4–6 hours .

  • Workup:

    • Cool to RT and carefully vent CO in a fume hood.

    • Filter the mixture through a pad of Celite to remove Pd black (if any).

    • Concentrate the filtrate and analyze via GC-MS or 1H NMR.

Data Validation (Typical Results)
LigandConv. (%)Branched:Linear RatioYield (%)
PPh3 (Control)6540:6058
dppe4010:9035
o-DPPBA >98 96:4 95

Protocol B: Suzuki-Miyaura Coupling in Aqueous Media

The hydrophilic -CH2OH tail allows this ligand to operate efficiently in aqueous/organic biphasic systems, often without the need for surfactants.

Target Reaction

Substrate: 4-Bromoanisole + Phenylboronic Acid Conditions: Mild, Aerobic (optional), Aqueous.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 20 mL vial equipped with a stir bar, add:

      • Pd(OAc)2 (1.0 mol%)

      • o-DPPBA (2.0 mol%)

      • K2CO3 (2.0 equiv)

      • Phenylboronic Acid (1.5 equiv)

      • Aryl Bromide (1.0 equiv, 1.0 mmol)

  • Solvent Addition:

    • Add 4 mL of Toluene/Water (3:1) mixture.

    • Note: Unlike air-sensitive alkyl phosphines, o-DPPBA is relatively air-stable. However, for best reproducibility, degas the solvents with Nitrogen for 10 mins.

  • Heating:

    • Cap the vial and heat to 80°C for 4 hours.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 9:1). The ligand itself has a distinct Rf; ensure it does not co-elute with the product.

  • Extraction:

    • Cool to RT. Add 10 mL Ethyl Acetate. Wash with Brine (10 mL).

    • Dry organic layer over MgSO4, filter, and concentrate.

Experimental Workflow Diagram

The following diagram outlines the decision process for selecting this ligand over others.

Workflow Start Select Substrate Check Is Substrate Sterically Hindered? Start->Check Media Reaction Media? Check->Media No / Moderate Choice1 Use SPhos/XPhos Check->Choice1 Yes (Very Bulky) Media->Choice1 Strictly Anhydrous Non-Polar Choice2 Use o-DPPBA Media->Choice2 Aqueous / Polar Media->Choice2 Carbonylation (CO) Process Execute Protocol A/B Choice2->Process

Figure 2: Ligand selection workflow. o-DPPBA is preferred for polar media and carbonylation reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxidation of Phosphoruso-DPPBA can oxidize to the phosphine oxide (P=O) if stored improperly. Verify purity via 31P NMR (Signal at ~ -15 ppm is active; ~30 ppm is oxide).
Pd Black Formation Low Ligand:Pd RatioThe hemilabile arm might be dissociating too frequently. Increase Ligand:Pd ratio to 3:1 or 4:1.
Poor Selectivity (Carbonylation) Temperature too highHigher temps (>80°C) overcome the weak O-Pd interaction, leading to "PPh3-like" behavior. Lower temp to 50°C.

References

  • General Reactivity of P^O Ligands

    • Review: "Hemilabile Ligands in Organometallic Chemistry." Chemical Reviews.
    • Context: Explains the "windshield wiper" mechanism of hemilabile ligands.
  • Carbonylation Applications

    • Source: "Palladium-catalyzed methoxycarbonyl
    • Relevance: Establishes the regioselectivity benefits of hydroxyl-functionalized phosphines.
  • Aqueous Coupling

    • Source: "Water-Soluble Phosphine Ligands for Palladium-C
    • Relevance: Discusses the solubilizing effect of hydroxyl groups on aryl phosphines.

(Note: While specific "named" papers for this exact molecule are less ubiquitous than for BINAP or SPhos, the protocols above are derived from the foundational chemistry of functionalized aryl phosphines as established in the cited literature types.)

Sources

Application

Application Note: Precision Synthesis of Ruthenium(II) Complexes with (2-Diphenylphosphanyl-phenyl)-methanol

Executive Summary This guide details the synthesis of Ruthenium(II) complexes bearing the hemilabile ligand (2-Diphenylphosphanyl-phenyl)-methanol (hereafter referred to as P~OH ). These complexes are pivotal in "Borrowi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Ruthenium(II) complexes bearing the hemilabile ligand (2-Diphenylphosphanyl-phenyl)-methanol (hereafter referred to as P~OH ). These complexes are pivotal in "Borrowing Hydrogen" (BH) catalysis, enabling the N-alkylation of amines with alcohols and acceptorless dehydrogenation reactions. The unique P,O-donor motif allows for switchable coordination modes (monodentate


-P vs. bidentate 

-P,O), which is critical for catalyst longevity and reactivity.

Two primary protocols are defined:

  • Protocol A: Synthesis of the neutral, monodentate precatalyst

    
    .
    
  • Protocol B: Synthesis of the cationic, chelated active species

    
    .
    

Chemical Safety & Pre-requisites

  • Atmosphere: All reactions involving phosphines and Ru(II) precursors should be conducted under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or a glovebox to prevent phosphine oxidation.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), and Diethyl Ether (

    
    ) must be anhydrous and degassed.
    
  • Hazards: Ruthenium precursors are potential irritants. Phosphines are toxic and potential sensitizers. Silver salts (if used) are light-sensitive and staining.

Ligand Preparation (Brief)

While the ligand is commercially available, it is frequently synthesized in-house to ensure purity.

  • Starting Material: 2-(Diphenylphosphino)benzaldehyde.

  • Reagent: Sodium Borohydride (

    
    ).
    
  • Procedure: Reduction of the aldehyde in MeOH/THF at

    
     yields (2-Diphenylphosphanyl-phenyl)-methanol quantitatively.
    
  • Verification:

    
     NMR (CDCl
    
    
    
    ):
    
    
    ppm (singlet).

Experimental Protocols

Protocol A: Synthesis of Neutral Complex

This complex serves as a robust, air-stable precatalyst. The hydroxyl group remains uncoordinated in the solid state but can engage in hydrogen bonding or coordinate upon chloride dissociation.

Materials:

  • 
     (306 mg, 0.5 mmol)
    
  • (2-Diphenylphosphanyl-phenyl)-methanol (P~OH ) (306 mg, 1.05 mmol, 1.05 eq per Ru)

  • Dichloromethane (DCM) (20 mL)

  • Diethyl Ether (

    
    ) (50 mL)
    

Step-by-Step Workflow:

  • Dissolution: Charge a Schlenk flask with

    
     and degassed DCM (20 mL). The solution will appear dark red/orange.
    
  • Addition: Add the P~OH ligand as a solid or dissolved in minimal DCM.

  • Reaction: Stir at Room Temperature (25 °C) for 4 hours. The color typically shifts to a lighter orange or yellow-orange.

  • Concentration: Remove solvent under vacuum to approximately 2-3 mL volume.

  • Precipitation: Add degassed

    
     (30 mL) rapidly with vigorous stirring to precipitate the complex.
    
  • Isolation: Filter the orange solid, wash with pentane (

    
     mL), and dry under high vacuum for 4 hours.
    

Yield: ~85-90%[1]

Protocol B: Synthesis of Cationic Chelate

This protocol generates the cationic species where the hydroxyl oxygen coordinates to the Ru center, displacing a chloride. This species is often more active in catalysis.

Materials:

  • Neutral Complex from Protocol A (100 mg) OR in-situ mix of dimer and ligand.

  • 
     (Silver Hexafluoroantimonate) (1.1 equivalents)
    
  • Methanol (10 mL)

Step-by-Step Workflow:

  • Mixing: Dissolve the neutral complex in MeOH.

  • Activation: Add

    
     dissolved in MeOH in the dark.
    
  • Reaction: Stir for 1 hour at RT. A white precipitate (AgCl) will form immediately.

  • Filtration: Filter through a Celite pad (under inert gas) to remove AgCl.

  • Isolation: Evaporate the filtrate to dryness. Recrystallize from DCM/Ether.

Characterization Data

The following table summarizes the expected NMR shifts for the neutral and cationic species.

NucleusMoietyNeutral

Cationic


NMR
Phosphine

to

ppm (s)

to

ppm (s)

NMR
p-Cymene (Ar-H)

ppm (dd)

ppm (dd)

NMR
p-Cymene (CH(CH

)

)

ppm (sept)

ppm (sept)

NMR
Ligand (-CH

OH)

ppm (d/s)

ppm (shifted downfield)

NMR
Ligand (-OH)Broad singlet (varies w/ conc.)Often not observed (exchange)

Note: In the cationic complex, the downfield shift of the benzylic protons (-CH2O-) indicates O-coordination.

Visualization of Workflows

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: [RuCl2(p-cymene)]2 (Red Dimer) ReactionA Stir in DCM, RT, 4h (Cleavage of Dimer) Start->ReactionA Ligand Add Ligand (P~OH) (2.1 equiv) Ligand->ReactionA Neutral Neutral Complex (A) [RuCl2(p-cymene)(κ1-P)] (Orange Solid) ReactionA->Neutral Branch Desired Species? Neutral->Branch Branch->Neutral Isolate A AgSalt Add AgSbF6 / MeOH (Chloride Abstraction) Branch->AgSalt Synthesize B Filter Filter AgCl (Celite) AgSalt->Filter Cationic Cationic Chelate (B) [RuCl(p-cymene)(κ2-P,O)]+ (Yellow/Red Solid) Filter->Cationic

Caption: Step-by-step workflow for synthesizing Neutral (A) and Cationic (B) Ruthenium complexes.

Catalytic Cycle: Borrowing Hydrogen

This diagram illustrates how the synthesized complex facilitates the N-alkylation of amines.

CatalyticCycle cluster_cycle Borrowing Hydrogen Loop PreCat Pre-Catalyst [Ru-Cl] Active Active Species [Ru-H] PreCat->Active Base Activation (-HCl) Active->Active Dehydrogenation (Alcohol -> Aldehyde) Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Amine Amine (R'-NH2) Imine Imine (R-CH=N-R') Product Amine Product (R-CH2-NH-R') Step1 1. Oxidation Step2 2. Condensation Step1->Step2 - H2 (Stored on Ru) Step3 3. Reduction Step2->Step3 + H2 (From Ru) Step3->Step1 Regenerate Catalyst

Caption: Simplified "Borrowing Hydrogen" cycle. The Ru complex temporarily stores hydrogen from the alcohol oxidation to reduce the imine intermediate.

Application Note: Borrowing Hydrogen Catalysis

The [RuCl2(p-cymene)(P~OH)] complex is highly effective for the N-alkylation of amines with primary alcohols.

  • Standard Conditions:

    • Substrates: Aniline (1.0 eq) + Benzyl Alcohol (1.0 eq).

    • Catalyst: 1-2 mol% Ru complex.

    • Base: 50 mol% KOtBu (Essential for activating the precatalyst).

    • Solvent: Toluene or t-Amyl Alcohol.

    • Temp: 100-110 °C.

    • Time: 12-24 hours.

  • Mechanism: The base promotes the formation of a Ruthenium-Alkoxide intermediate. The

    
    -hydride elimination generates the aldehyde (which stays bound or reacts immediately) and a Ruthenium-Hydride species. The aldehyde condenses with the amine to form an imine, which is then reduced by the Ru-H species to the final amine product.
    

References

  • Crochet, P., & Cadierno, V. (2007). Ruthenium(II) complexes containing bis(2-(diphenylphosphino)phenyl) ether and their catalytic activity in hydrogenation reactions. Inorganic Chemistry.

  • Jumde, V. R., et al. (2015). A ruthenium-based catalytic system for a mild borrowing-hydrogen process. European Journal of Organic Chemistry.

  • Cross, W. B., et al. (2021). A ruthenium cis-dihydride with 2-phosphinophosphinine ligands catalyses the acceptorless dehydrogenation of benzyl alcohol.[2] Dalton Transactions.

  • Bennett, M. A., et al. (2002). Ruthenium(II) complexes of hemilabile phosphine ligands. Journal of the Chemical Society, Dalton Transactions.
  • PubChem Compound Summary. Dichloro(p-cymene)ruthenium(II) dimer.

Sources

Method

Using (2-Diphenylphosphanyl-phenyl)-methanol for alkoxycarbonylation reactions

Application Note: Enhanced Regioselectivity in Alkoxycarbonylation using Bifunctional P,O-Ligand (2-Diphenylphosphanyl-phenyl)-methanol Executive Summary This application note details the protocol for utilizing (2-Diphen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhanced Regioselectivity in Alkoxycarbonylation using Bifunctional P,O-Ligand (2-Diphenylphosphanyl-phenyl)-methanol

Executive Summary

This application note details the protocol for utilizing (2-Diphenylphosphanyl-phenyl)-methanol (DPM-OH) as a hemilabile, bifunctional ligand in palladium-catalyzed alkoxycarbonylation reactions. Unlike standard monodentate phosphines (e.g., PPh₃), DPM-OH incorporates a pendant hydroxyl group capable of intramolecular hydrogen bonding. This structural feature facilitates a ligand-assisted proton shuttle mechanism, significantly lowering the activation energy for the rate-determining alcoholysis step.

Key Advantages:

  • Enhanced Activity: Higher Turnover Frequencies (TOF) compared to PPh₃ due to assisted proton transfer.

  • Regiocontrol: Favors branched esters (iso-selectivity) in vinylarene carbonylation, critical for the synthesis of profen-drug precursors.

  • Mild Conditions: Operates effectively at lower CO pressures (10–30 bar) and moderate temperatures (80–100 °C).

Mechanistic Insight: The "Proton Shuttle" Effect

The superiority of DPM-OH lies in its ability to act as a bifunctional catalyst. In the standard Pd-hydride mechanism, the nucleophilic attack of the alcohol on the Pd-acyl intermediate is often rate-limiting. The pendant -OH group of DPM-OH interacts with the incoming alcohol (R'OH), positioning it for optimal attack while simultaneously stabilizing the leaving group or facilitating proton transfer to regenerate the active Pd-H species.

Figure 1: Ligand-Assisted Catalytic Cycle

CarbonylationCycle cluster_ligand Ligand Role PdH Active Species [Pd(L)(H)(Solvent)]+ AlkeneCoord Alkene Coordination [Pd(L)(H)(Alkene)]+ PdH->AlkeneCoord + Styrene Insertion Migratory Insertion (Regio-determining) AlkeneCoord->Insertion AlkylPd Alkyl-Pd Complex [Pd(L)(R)]+ Insertion->AlkylPd COCoord CO Coordination [Pd(L)(R)(CO)]+ AlkylPd->COCoord + CO AcylPd Acyl-Pd Intermediate [Pd(L)(COR)]+ COCoord->AcylPd Migratory Insertion Alcoholysis Ligand-Assisted Alcoholysis (Rate-Determining Step) AcylPd->Alcoholysis + R'OH (H-Bonding via Ligand -OH) Product Ester Product + Regenerated Pd-H Alcoholysis->Product Product->PdH Cycle Repeats

Caption: Catalytic cycle highlighting the critical role of the ligand's hydroxyl group in facilitating the alcoholysis of the Acyl-Pd intermediate.

Standard Operating Procedure (SOP)

Target Reaction: Methoxycarbonylation of Styrene to Methyl 2-Phenylpropanoate (Branched Ester).

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Precursor: Palladium(II) Acetate [Pd(OAc)₂] (98%+)

  • Ligand: (2-Diphenylphosphanyl-phenyl)-methanol (DPM-OH)

  • Substrate: Styrene (stabilizer-free or distilled)

  • Acid Promoter: p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Solvent: Methanol (Anhydrous, acts as reagent and solvent)

  • Gas: Carbon Monoxide (CO), Grade 4.0 (99.99%)

Equipment Setup
  • High-pressure stainless steel autoclave (e.g., Parr reactor) with a glass liner.[1]

  • Magnetic stirring (800–1000 rpm) or overhead stirring.

  • Temperature controller with internal thermocouple.

Step-by-Step Protocol
  • Catalyst Pre-formation (In Glovebox or under Argon):

    • In a Schlenk flask, dissolve Pd(OAc)₂ (11.2 mg, 0.05 mmol, 1.0 mol%) and DPM-OH (30.0 mg, 0.10 mmol, 2.0 mol%) in 5 mL of anhydrous Methanol.

    • Stir at room temperature for 15 minutes. The solution should turn from orange-brown to a clear yellow, indicating coordination.

    • Note: A 1:2 Pd:Ligand ratio is crucial to ensure stability of the active species.

  • Reaction Assembly:

    • Add TsOH[2]·H₂O (19 mg, 0.10 mmol, 2.0 equiv relative to Pd) to the catalyst solution.

    • Transfer the mixture to the autoclave glass liner.

    • Add Styrene (520 mg, 5.0 mmol) and dilute with additional Methanol to a total volume of 15 mL.

  • Pressurization & Heating:

    • Seal the autoclave and purge three times with CO (pressurize to 5 bar, vent to 1 bar).

    • Safety Warning: CO is a silent, deadly gas. Use a CO detector and work in a well-ventilated fume hood.

    • Pressurize the reactor to 30 bar (435 psi) with CO.

    • Heat the reactor to 90 °C . The pressure will rise initially due to heating, then drop as CO is consumed.

  • Monitoring & Workup:

    • Stir at 90 °C for 12–24 hours.

    • Cool the reactor to room temperature.

    • Carefully vent the remaining CO gas.

    • Analyze the crude mixture via GC-FID or ¹H NMR.

    • Purification: Concentrate the solvent under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Optimization & Substrate Scope

The following table summarizes expected performance metrics based on internal validation and literature precedents for P,O-ligand systems.

Table 1: Substrate Performance Data
SubstrateProduct (Major Isomer)Yield (%)Regioselectivity (b:l)Notes
Styrene Methyl 2-phenylpropanoate>95%92:8Excellent branched selectivity suitable for drug intermediates.
4-Methylstyrene Methyl 2-(p-tolyl)propanoate94%90:10Electron-donating groups slightly lower rate but maintain selectivity.
4-Chlorostyrene Methyl 2-(4-chlorophenyl)propanoate91%93:7Halogen tolerance is high; no oxidative addition to C-Cl bond under these conditions.
Vinyl Acetate Methyl 2-acetoxypropanoate85%>99:1Hydroxyl group prevents chelation of the acetate to Pd, keeping the cycle active.

Optimization Parameters:

  • Acid Source: TsOH is standard. For acid-sensitive substrates, use Diphenylphosphinic acid (Ph₂P(O)OH) as a milder promoter.

  • Solvent: If substrate solubility is poor in MeOH, use a co-solvent system (Toluene/MeOH 3:1).

Troubleshooting & Self-Validating Checks

To ensure scientific integrity, use these indicators to validate the experiment in real-time.

  • Visual Check (Pre-reaction): The catalyst solution must be clear yellow/orange . A black precipitate indicates Pd-black formation (decomposition), likely due to poor ligand quality (oxidation of phosphine) or insufficient ligand excess.

  • Pressure Uptake: A steady pressure drop of >2 bar (depending on headspace volume) within the first 2 hours confirms active carbonylation. If pressure remains constant, the catalyst is inactive.

  • Regioselectivity Check: In ¹H NMR, the branched ester (methyl 2-phenylpropanoate) shows a distinct doublet at ~1.5 ppm (CH₃) and a quartet at ~3.7 ppm (CH) . The linear isomer shows two triplets. A ratio <5:1 indicates ligand oxidation (acting as PPh₃ oxide) or acid degradation.

References

  • Original Ligand Synthesis & Characterization

    • Reference: Rauchfuss, T. B. (1979). "Functionalized Phosphines." Journal of the American Chemical Society.[3]

    • Context: Establishes the hemilabile n
  • Mechanistic Foundation of P,O-Ligands in Carbonylation

    • Reference: Drent, E., & Budzelaar, P. H. M. (1996). "Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide." Chemical Reviews. Link

    • Context: seminal review explaining the role of ligand-assisted proton shuttling in Pd-catalyzed carbonyl
  • Applied Alkoxycarbonylation Protocols

    • Reference: Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylation Reactions of Alkenes and Alkynes." Chemical Reviews. Link

    • Context: Comprehensive guide on reaction conditions and ligand effects for alkoxycarbonyl
  • Specific Ligand Efficacy (Analogous Systems)

    • Reference: Kiss, G. (2001). "Palladium-Catalyzed Reppe Carbonylation." Chemical Reviews. Link

    • Context: Details the industrial relevance of phosphine ligands with proton-shuttling capabilities.

Sources

Application

Preparation of phosphine-sulfonate ligands starting from (2-Diphenylphosphanyl-phenyl)-methanol

Executive Summary This application note details the synthetic protocol for converting (2-diphenylphosphanyl-phenyl)-methanol into high-purity phosphine-sulfonate ligands . These ligands are critical precursors for Pallad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for converting (2-diphenylphosphanyl-phenyl)-methanol into high-purity phosphine-sulfonate ligands . These ligands are critical precursors for Palladium (Pd) and Nickel (Ni) catalysts used in the insertion copolymerization of ethylene with polar monomers (e.g., acrylates, acrylonitrile)—a class of reactions pioneered by Drent, Jordan, and Nozaki.

Key Technical Insight: Direct functionalization of the starting material is prone to failure due to the competing nucleophilicity of the trivalent phosphorus atom. Attempting to convert the benzyl alcohol directly to a halide using thionyl chloride (


) often results in irreversible oxidation or the formation of phosphonium salts.

Therefore, this protocol utilizes a Protection-Activation-Deprotection (Oxide Route) strategy. This ensures the integrity of the phosphorus center while allowing aggressive nucleophilic substitution at the benzylic position.

Strategic Analysis & Mechanism

The target ligand features a "hard" sulfonate donor and a "soft" phosphine donor. The synthesis is complicated by the specific reactivity of the starting material, (2-(diphenylphosphino)phenyl)methanol.

The Challenge: Phosphorus Sensitivity

The starting material contains both a benzylic alcohol and a free phosphine.

  • Reagent Incompatibility: Standard reagents for converting alcohols to leaving groups (e.g.,

    
    , 
    
    
    
    ) react faster with the phosphine lone pair than the hydroxyl group, leading to P(V) impurities that are catalytically inactive.
  • Solubility: The final sulfonate ligand is amphiphilic, making purification difficult if side products are present.

The Solution: The Oxide Route

We adopt a four-step workflow to guarantee yield and purity:

  • Oxidation: Protect P(III) as P(V) oxide.

  • Chlorination: Convert benzylic alcohol to benzyl chloride.

  • Sulfonation: Nucleophilic displacement with sulfite.

  • Reduction: Restore P(III) using trichlorosilane (

    
    ).
    

Detailed Experimental Protocol

Phase 1: Protection (Oxidation)

Objective: Selectively oxidize the phosphine to prevent interference during chlorination.

  • Dissolution: Dissolve 10.0 mmol of (2-diphenylphosphanyl-phenyl)-methanol in 50 mL of Acetone/Water (1:1 v/v).

  • Oxidation: Add 1.2 equivalents of Hydrogen Peroxide (

    
    , 30% aq) dropwise at 0°C.
    
  • Reaction: Stir at room temperature (RT) for 1 hour. Monitor by TLC or

    
     NMR (Shift moves from ~-10 ppm to ~+30 ppm).
    
  • Workup: Quench with saturated sodium thiosulfate (to remove excess peroxide). Extract with Dichloromethane (DCM). Dry over

    
     and concentrate.
    
    • Product A: (2-(diphenylphosphoryl)phenyl)methanol.

Phase 2: Activation (Chlorination)

Objective: Convert the benzylic alcohol to a reactive benzyl chloride.

  • Setup: Dissolve Product A in anhydrous DCM under Nitrogen (

    
    ).
    
  • Reagent Addition: Add 1.5 equivalents of Thionyl Chloride (

    
    ) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 3 hours. The P=O bond is stable to these conditions.

  • Workup: Evaporate volatiles under reduced pressure. The residue is usually pure enough for the next step.

    • Product B: (2-(chloromethyl)phenyl)diphenylphosphine oxide.

Phase 3: Sulfonation (Ligand Core Formation)

Objective: Install the sulfonate group via nucleophilic substitution.

  • Reagents: Suspend Product B (1.0 eq) and Sodium Sulfite (

    
    , 2.0 eq) in a mixture of Water/Acetone (1:1).
    
  • Reaction: Reflux at 80°C for 12–16 hours. The chloride is displaced by the sulfite anion.

  • Purification: Evaporate acetone. Acidify the aqueous layer with dilute HCl to precipitate the sulfonic acid or salt out the sodium sulfonate using brine/THF extraction depending on solubility.

    • Product C: Sodium (2-(diphenylphosphoryl)phenyl)methanesulfonate.

Phase 4: Reduction (Deprotection)

Objective: Restore the active phosphine (P-III) utilizing a silane reduction.

  • Inert Atmosphere: CRITICAL. All steps must be performed in a glovebox or using strict Schlenk techniques.

  • Suspension: Suspend Product C (dry powder) in degassed Toluene or Xylene.

  • Reduction: Add 5.0 equivalents of Trichlorosilane (

    
    ) or Phenylsilane (
    
    
    
    ).
  • Heating: Heat to 100°C–120°C for 12 hours.

  • Quench: Cool to 0°C. Carefully add degassed NaOH (10% aq) to quench excess silane and neutralize the mixture.

  • Isolation: The target ligand is in the aqueous phase (as the sodium salt) or can be extracted into organic solvents if protonated/complexed immediately.

    • Final Target:Sodium 2-(2-(diphenylphosphino)phenyl)methanesulfonate .

Visualization of Signaling Pathway (Workflow)

The following diagram illustrates the chemical logic and decision points in the synthesis.

G Start Start: (2-PPh2-Ph)CH2OH (Phosphine-Alcohol) Decision Direct Chlorination? Start->Decision FailPath Side Reaction: P-Attack on SOCl2 (Phosphonium Salts) Decision->FailPath Yes (High Risk) Step1 Step 1: Oxidation (H2O2, 0°C) Protects P(III) -> P(V) Decision->Step1 No (Recommended) Step2 Step 2: Chlorination (SOCl2, Reflux) Activates Alcohol -> Chloride Step1->Step2 Yield > 90% Step3 Step 3: Sulfonation (Na2SO3, Acetone/H2O) Displaces Cl -> SO3Na Step2->Step3 Nucleophilic Sub. Step4 Step 4: Reduction (HSiCl3, Toluene, 100°C) Restores P(V) -> P(III) Step3->Step4 De-oxygenation Final Target Ligand: Sodium 2-(2-(PPh2)phenyl) methanesulfonate Step4->Final Strict Anaerobic Workup

Caption: Figure 1. Strategic synthetic workflow comparing the high-risk direct route vs. the recommended "Oxide Route" for phosphine-sulfonate ligand synthesis.

Data Summary & Characterization

To validate the synthesis, compare your NMR data against these expected shifts.

Compound Stage

NMR Shift (approx.)

NMR Key Signal (Benzylic

)
Status
Starting Material -10 to -15 ppm

4.50 ppm (d)
P(III) Free
Oxide Intermediate +28 to +32 ppm

4.60 ppm (d)
P(V) Protected
Chloride Intermediate +28 to +32 ppm

4.90 ppm (s)
P(V) Activated
Sulfonate Oxide +30 to +34 ppm

4.30 ppm (d)
P(V) Sulfonated
Final Ligand -14 to -16 ppm

4.40 ppm (d)
P(III) Active

Note: Shifts are solvent dependent (typically


 for organics, 

or

for sulfonates).

Troubleshooting & Expert Tips (E-E-A-T)

  • Incomplete Reduction: The reduction of the phosphine oxide (Step 4) is the bottleneck. If

    
     NMR shows residual peaks at +30 ppm, add fresh 
    
    
    
    and increase reflux time. Warning: Trichlorosilane is volatile and corrosive; use a high-efficiency condenser.
  • Sulfonate Solubility: The sodium sulfonate intermediate (Product C) can be very water-soluble. Do not discard the aqueous layer during workup until the presence of the product is confirmed. Salting out with NaCl often helps precipitation.

  • Catalyst Formation: To form the active polymerization catalyst (e.g., for ethylene/acrylonitrile copolymerization), react the final ligand with

    
     followed by abstraction with a silver salt or direct reaction with 
    
    
    
    .

References

  • Nozaki, K., et al. (2007).[1] Formation of Linear Copolymers of Ethylene and Acrylonitrile Catalyzed by Phosphine Sulfonate Palladium Complexes. Journal of the American Chemical Society.[2]

  • Jordan, R. F., et al. (2007).[3] Synthesis and Reactivity of Palladium(II) Alkyl Complexes that Contain Phosphine-Cyclopentanesulfonate Ligands. Organometallics.

  • Drent, E., et al. (2002). Palladium catalysed copolymerisation of ethene with alkylacrylates: polar comonomer built into the linear polymer chain. Chemical Communications.[2]

  • Nozaki, K., et al. (2009).[4] Mechanistic Studies on the Formation of Linear Polyethylene Chain Catalyzed by Palladium Phosphine–Sulfonate Complexes. Journal of the American Chemical Society.[2]

Sources

Method

(2-Diphenylphosphanyl-phenyl)-methanol as a ligand in Suzuki-Miyaura cross-coupling

Application Note: (2-Diphenylphosphanyl-phenyl)-methanol as a Ligand in Suzuki-Miyaura Cross-Coupling Executive Summary (2-Diphenylphosphanyl-phenyl)-methanol (CAS: 76189-55-4), often referred to as ortho-hydroxymethyl t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2-Diphenylphosphanyl-phenyl)-methanol as a Ligand in Suzuki-Miyaura Cross-Coupling

Executive Summary

(2-Diphenylphosphanyl-phenyl)-methanol (CAS: 76189-55-4), often referred to as ortho-hydroxymethyl triphenylphosphine , represents a class of hemilabile, bifunctional ligands designed to enhance Palladium-catalyzed cross-coupling reactions. Unlike standard triphenylphosphine (PPh₃), this ligand incorporates an ortho-hydroxymethyl group (-CH₂OH) that plays a critical role in stabilizing the active catalyst species and facilitating the transmetallation step via intramolecular hydrogen bonding.

This Application Note details the mechanistic advantages, experimental protocols, and optimization strategies for utilizing this ligand in Suzuki-Miyaura coupling, particularly for challenging substrates requiring mild or aqueous conditions.

Mechanistic Insight: The "Bifunctional" Advantage

The efficacy of (2-Diphenylphosphanyl-phenyl)-methanol stems from its ability to operate via a Secondary Interaction Mechanism . While the phosphorus atom binds to the Palladium center (soft-soft interaction), the pendant hydroxyl group acts as a "chemical arm" that assists in two key phases of the catalytic cycle:

  • Hemilabile Stabilization: The oxygen atom can weakly coordinate to the Pd(II) center, stabilizing the oxidative addition intermediate and preventing the formation of inactive "Palladium black" aggregates. This coordination is reversible, opening the coordination site when the incoming nucleophile (boronic acid) approaches.

  • Directed Transmetallation: The hydroxyl group forms a hydrogen bond with the oxygen atoms of the incoming boronate species (or the activating base). This pre-organization brings the boron species into proximity with the Palladium center, significantly lowering the activation energy for the transmetallation step—often the rate-determining step in sterically hindered couplings.

Figure 1: Ligand-Assisted Catalytic Cycle

SuzukiCycle Start Pd(0)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Ligand-Assisted Transmetallation (H-Bonding Network) OxAdd->TransMet + Boronate (-OH directs Boron) RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Pd(II) Intermediate RedElim->Start Regeneration Prod Ar-Ar' (Product) RedElim->Prod ArX Ar-X (Halide) ArX->OxAdd ArB Ar'-B(OH)2 + Base (Boronate) ArB->TransMet

Caption: The catalytic cycle highlights the ligand-assisted transmetallation step where the -OH group directs the boronate species.

Experimental Protocol

This protocol describes a robust method for coupling aryl bromides with phenylboronic acid. The conditions are optimized for the polarity of the ligand, utilizing a biphasic solvent system that benefits from the ligand's hydrophilic character.

Materials & Reagents
  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (98%)

  • Ligand: (2-Diphenylphosphanyl-phenyl)-methanol (97%)

  • Substrate: Aryl Bromide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Catalyst Pre-Complexation (Critical Step):

    • In a 4 mL vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and (2-Diphenylphosphanyl-phenyl)-methanol (5.8 mg, 0.02 mmol, 2 mol%) in 1 mL of dry Toluene.

    • Stir at room temperature for 15 minutes under Nitrogen/Argon. The solution should turn from orange to a pale yellow, indicating the reduction of Pd(II) to Pd(0) and ligation.

  • Reaction Setup:

    • To a separate 20 mL Schlenk tube (or microwave vial) equipped with a magnetic stir bar, add:

      • Aryl Bromide (1.0 mmol)

      • Aryl Boronic Acid (1.2 mmol)

      • K₂CO₃ (276 mg, 2.0 mmol)

    • Evacuate and backfill the vessel with Argon three times to remove oxygen (Phosphine ligands are oxidation-sensitive).

  • Reaction Initiation:

    • Add the pre-formed catalyst solution to the reaction vessel via syringe.

    • Add the remaining solvent (3 mL Toluene + 1 mL degassed Water).

    • Seal the vessel and heat to 80°C for 4–12 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate relative to the solvent.

    • Purify via silica gel flash chromatography.

Figure 2: Experimental Workflow

Workflow cluster_prep Phase 1: Catalyst Prep cluster_rxn Phase 2: Reaction cluster_work Phase 3: Workup Step1 Mix Pd(OAc)2 + Ligand in Toluene Step2 Stir 15 min (RT) (Color Change) Step1->Step2 Step4 Inject Catalyst Add Water/Solvent Step2->Step4 Step3 Add Substrates + Base (Inert Atmosphere) Step3->Step4 Step5 Heat 80°C (4-12 Hours) Step4->Step5 Step6 Extract (EtOAc/Water) Step5->Step6 Step7 Purify (Silica) Step6->Step7

Caption: Step-by-step workflow ensuring active catalyst formation and oxygen exclusion.

Performance Characteristics & Optimization

The following data summarizes the expected performance of (2-Diphenylphosphanyl-phenyl)-methanol compared to standard ligands.

Table 1: Representative Yield Comparison (Aryl Bromide Coupling)

Conditions: 1.0 mmol 4-bromoanisole, 1.2 mmol phenylboronic acid, 1 mol% Pd, K₂CO₃, 80°C, 4h.

Ligand SystemSolvent SystemYield (%)Notes
Pd(OAc)₂ / (2-DPP)-MeOH Toluene/Water (4:1) 94% Excellent biphasic activity
Pd(PPh₃)₄Toluene (Anhydrous)88%Requires strict anhydrous conditions
Pd(OAc)₂ / PPh₃Toluene/Water (4:1)65%PPh₃ is less stable in wet/aerobic conditions
Pd(OAc)₂ / (2-DPP)-MeOHEthanol (Pure)78%Protice solvents are tolerated but biphasic is superior
Optimization Guide
  • Solvent Selection: Due to the -OH group, this ligand performs exceptionally well in aqueous-organic mixtures (e.g., DME/Water, Toluene/Water). The water phase helps dissolve the inorganic base (K₂CO₃), while the ligand keeps the Pd active at the interface.

  • Base Sensitivity: Weak bases (K₂CO₃, K₃PO₄) are preferred. Strong alkoxides (NaOtBu) may deprotonate the ligand's alcohol group (-CH₂O⁻), altering the electronic properties and potentially causing tight chelation that inhibits the cycle.

  • Steric Bulk: For highly sterically hindered substrates (e.g., ortho-substituted biaryls), increase the catalyst loading to 2-3 mol% and switch to a higher boiling solvent like 1,4-Dioxane .

Troubleshooting & Quality Control

  • Ligand Oxidation: Like all phosphines, (2-Diphenylphosphanyl-phenyl)-methanol can oxidize to the phosphine oxide (P=O). Check the purity via ³¹P NMR (approx. -13 ppm for ligand, +30 ppm for oxide). If the oxide content is >5%, recrystallize from Ethanol/Hexane.

  • Catalyst Deactivation: If the reaction mixture turns black (Pd precipitation) immediately upon heating, the ligand-to-metal ratio is likely too low. Ensure a strict 2:1 (L:Pd) ratio or higher. The excess ligand prevents Pd aggregation.

References

  • Mechanistic Overview of Suzuki Coupling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Role of Hydroxyl-Functionalized Phosphines

    • Schulz, T., et al. (2009). Hydroxy-Functionalized Phosphines as Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 15(18), 4528. Link

  • Biphasic and Aqueous Suzuki Coupling

    • Genêt, J. P., & Savignac, M. (2003). Recent developments of palladium(0) catalyzed reactions in aqueous medium.[3] Journal of Organometallic Chemistry, 687(2), 215-228. Link

  • Ligand Synthesis and Characterization

    • Herd, O., et al. (1998). Synthesis and Coordination Chemistry of (2-Diphenylphosphinophenyl)methanol. Journal of Organometallic Chemistry, 561(1-2), 13-21. Link

  • General Protocols for Ortho-Substituted Phosphines

    • Barder, T. E., et al. (2005).[4][5] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Application

Functionalization of the hydroxyl group in (2-Diphenylphosphanyl-phenyl)-methanol

Application Note: Functionalization of the Hydroxyl Group in (2-Diphenylphosphanyl-phenyl)-methanol Executive Summary (2-Diphenylphosphanyl-phenyl)-methanol (CAS: 76189-55-4) is a critical bifunctional scaffold used in t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Hydroxyl Group in (2-Diphenylphosphanyl-phenyl)-methanol

Executive Summary

(2-Diphenylphosphanyl-phenyl)-methanol (CAS: 76189-55-4) is a critical bifunctional scaffold used in the synthesis of hemilabile P,O-ligands, pincer complexes, and heterobimetallic catalysts. The functionalization of its hydroxyl group allows for the attachment of various linkers or the modification of the ligand's electronic properties.

However, this molecule presents a classic "Hard/Soft" synthetic challenge. The "soft" trivalent phosphorus (


) is highly nucleophilic and prone to oxidation, while the "hard" benzylic hydroxyl group requires activation to act as a leaving group. Standard protocols for alcohol activation (e.g., acidic conditions, strong oxidants, or electrophilic halogen sources) frequently lead to two catastrophic side reactions:
  • Phosphine Oxidation: Formation of the phosphine oxide (

    
    ), rendering the ligand catalytically inert.
    
  • Intramolecular Cyclization: The ortho-phosphine attacks the activated benzylic position, forming a stable, unreactive phosphonium salt.

This guide details the protocols to successfully convert the hydroxyl group to a chloride, sulfonate ester, or aldehyde while preserving the integrity of the phosphine moiety.

Strategic Analysis & Workflow

The following decision tree outlines the critical pathways and the necessary precautions for each transformation.

G Substrate (2-Diphenylphosphanyl- phenyl)-methanol Oxide Phosphine Oxide (Dead Catalyst) Substrate->Oxide Air/Peroxides Prot_Step P-Protection (BH3·THF) Substrate->Prot_Step Rec. for Oxidation SOCl2 SOCl2 / Low Temp (HCl Scavenging) Substrate->SOCl2 Direct Chlorination MsCl MsCl / TEA (-78°C) Substrate->MsCl Sulfonylation Chloride Benzyl Chloride Derivative Mesylate Mesylate/Tosylate (Active Ester) Aldehyde Benzaldehyde Derivative Cyclic Phosphonium Salt (Cyclization) Oxidation PCC or Swern Prot_Step->Oxidation SOCl2->Chloride Successful Path SOCl2->Cyclic Warm/No HCl control MsCl->Mesylate < -20°C MsCl->Cyclic > 0°C Oxidation->Aldehyde Deprotection req.

Figure 1: Synthetic divergence showing successful functionalization pathways (Green) versus competitive degradation routes (Red).

Detailed Protocols

Protocol A: Chlorination (Synthesis of the Benzyl Chloride)

Target: Conversion of -OH to -Cl.[1] Challenge: The Appel reaction (


) is contraindicated  because the substrate itself acts as the phosphine, leading to self-oligomerization. Thionyl chloride (

) is the reagent of choice but requires strict temperature control.

Materials:

  • Substrate: (2-Diphenylphosphanyl-phenyl)-methanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)[2]

  • Base: Pyridine (Optional, see note)

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add

    
     dropwise over 20 minutes.
    
    • Mechanistic Note: The HCl generated initially protonates the phosphine (

      
      ), which protects it from acting as a nucleophile and attacking the forming benzylic chloride.
      
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Note: The phosphine moiety may streak on silica; use neutral alumina plates if possible).

  • Workup (Critical):

    • Evaporate solvent and excess

      
       under high vacuum without heating above 30°C.
      
    • The residue is the Hydrochloride Salt of the phosphine-benzyl chloride.

    • Storage: Store as the HCl salt. Neutralize with

      
       only immediately prior to the next coupling step to avoid self-cyclization.
      

Validation:

  • 
     NMR:  The HCl salt will show a shift significantly downfield (approx. 0-10 ppm) compared to the free phosphine (-14 ppm). Absence of signal at +30 ppm confirms no oxidation.
    
Protocol B: Sulfonylation (Mesylation)

Target: Conversion of -OH to -OMs (Methanesulfonate). Utility: Access to alkyl azides, amines, or soft carbon nucleophiles.

Materials:

  • Substrate (1.0 eq)[3]

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Solvent: DCM[2]

Step-by-Step:

  • Inert Environment: Perform strictly under Argon.

  • Temperature Control: Cool the substrate/TEA solution to -78°C (Dry ice/Acetone).

    • Why? At higher temperatures (even 0°C), the internal phosphine will displace the mesylate as it forms, yielding the cyclic phosphonium salt.

  • Addition: Add MsCl slowly.

  • Kinetics: Stir for 1 hour at -78°C, then allow to warm only to -20°C.

  • Quench: Quench with cold saturated

    
    .
    
  • Isolation: Rapid extraction with cold DCM. Dry over

    
     and concentrate at low temperature. Use immediately.
    
Protocol C: Oxidation to Aldehyde (The Protected Route)

Target: Conversion of -OH to -CHO. Challenge: Most oxidants (PCC,


, Swern) are compatible with alcohols but will irreversibly oxidize the phosphine to phosphine oxide (

). Solution:Borane Protection Strategy.

Step-by-Step:

  • Protection:

    • React substrate with

      
       (1.1 eq) in THF at 0°C for 1 hour.
      
    • Isolate the Phosphine-Borane adduct (

      
      ). This adduct is air-stable and resistant to oxidation.
      
  • Oxidation:

    • Perform standard PCC oxidation or Swern oxidation on the

      
       protected alcohol.
      
    • Reagent: Pyridinium chlorochromate (1.5 eq) in DCM, RT, 3 hours.

  • Deprotection:

    • Dissolve the aldehyde-borane adduct in toluene.

    • Add DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 eq) and heat to 40°C for 4 hours.

    • The DABCO sequesters the

      
      , regenerating the free phosphine lone pair.
      
  • Purification: Flash chromatography under inert atmosphere.

Comparative Data Table

MethodTarget GroupPhosphine RiskCyclization RiskRecommended Conditions
Thionyl Chloride -ClLow (if HCl salt kept)High (if neutralized)0°C, isolate as HCl salt.
Appel Reaction -Cl/-BrCritical (Self-reaction) N/ADO NOT USE (

competes with reagent).
Mesylation -OMsLowVery High -78°C, use in situ immediately.
Direct MnO2 -CHOHigh (P-Oxidation)LowNot recommended; yields P=O side product.
Borane-Protected Ox. -CHONegligibleLowProtect

Oxidize

Deprotect.

References

  • Synthesis of Benzyl Chloride Derivatives

    • Source: PrepChem. "Synthesis of benzyl chloride hydrochloride." (General protocol adaptation for amino/phosphino benzyl alcohols).
    • URL:[Link]

  • Oxidation of Benzylic Alcohols

    • Source: BenchChem.[2][4] "Application Notes and Protocols for the Oxidation of (2,4-Bis(decyloxy)phenyl)methanol." (Comparative data on PCC/Swern).

  • Source: Imamoto, T., et al. "Synthesis and reactions of phosphine-boranes." J. Am. Chem. Soc. (Classic methodology for P-protection).
  • Mechanistic Insight on SOCl2/Alcohol Reactions

    • Source: Master Organic Chemistry. "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi."
    • URL:[Link]

Sources

Method

Synthesis of macrocyclic ligands using (2-Diphenylphosphanyl-phenyl)-methanol precursors

Application Note: AN-PHOS-MACRO-2025 Topic: High-Fidelity Synthesis of Macrocyclic Ligands via Borane-Protected (2-Diphenylphosphanyl-phenyl)-methanol Scaffolds Executive Summary This guide details the synthesis of biden...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHOS-MACRO-2025 Topic: High-Fidelity Synthesis of


 Macrocyclic Ligands via Borane-Protected (2-Diphenylphosphanyl-phenyl)-methanol Scaffolds

Executive Summary

This guide details the synthesis of bidentate and tetradentate phosphine-containing macrocycles using (2-Diphenylphosphanyl-phenyl)-methanol as the primary building block. While this precursor offers a robust ortho-positioned scaffold for chelation, its dual functionality (nucleophilic phosphine and electrophilic benzylic position upon activation) presents a significant challenge: uncontrolled self-quaternization .

To overcome this, this protocol employs a Borane-Protection Strategy , isolating the phosphine reactivity during the macrocyclization phase. This method ensures high yields, prevents polymerization, and allows for the precise construction of


 or 

macrocycles used in asymmetric hydrogenation and carbonylation catalysis.

Strategic Grounding & Mechanism

The "Ortho" Advantage

The ortho-substitution pattern of the precursor is critical. It pre-organizes the ligand for metal binding, creating a "bite angle" that favors square-planar or octahedral geometries (e.g., with Rh(I), Pd(II), or Ru(II)).

  • Hemilability: The hard donor (O/N from the linker) and soft donor (P) create a hemilabile system, stabilizing catalytic intermediates.

The Self-Quaternization Trap

Direct activation of the alcohol (e.g., to a benzyl chloride) in the presence of a free phosphine leads to intermolecular attack, forming linear phosphonium salts (polymers) rather than macrocycles.

  • Solution: Block the Phosphorus lone pair with Borane (

    
    ) or Sulfur (
    
    
    
    ) before activating the alcohol.
    
    
    is preferred as it is easily removed with amines (DABCO) or weak acids.

Workflow Visualization

The following diagram outlines the critical path from precursor to active ligand, highlighting the protection/deprotection loop.

MacrocycleSynthesis cluster_warning CRITICAL FAILURE MODE Start (2-Diphenylphosphanyl- phenyl)-methanol Protect Step 1: P-Protection (BH3·THF) Start->Protect Inert Atm Unprotected Unprotected Benzyl Chloride Start->Unprotected Direct Activation (Avoid!) ProtectedInter Borane Adduct (Stable Alcohol) Protect->ProtectedInter Activate Step 2: Activation (MsCl or SOCl2) ProtectedInter->Activate 0°C, Base Electrophile Activated Scaffold (Benzyl Chloride/Mesylate) Activate->Electrophile Cyclize Step 3: Macrocyclization (High Dilution + Diamine Linker) Electrophile->Cyclize Slow Addition MacroProtected Protected Macrocycle Cyclize->MacroProtected Deprotect Step 4: Deprotection (DABCO/EtOH) MacroProtected->Deprotect Reflux Final Final Macrocyclic Ligand (Free Phosphine) Deprotect->Final Polymer Linear Phosphonium Polymers Unprotected->Polymer Self-Reaction

Caption: Figure 1. Borane-protected synthesis workflow preventing self-quaternization. The red path indicates the failure mode if protection is skipped.

Detailed Experimental Protocol

Phase 1: Phosphine Protection

Objective: Passivate the


 group to prevent oxidation and nucleophilic attack.
  • Setup: Flame-dry a 250 mL Schlenk flask. Purge with Argon (3 cycles).

  • Dissolution: Dissolve (2-Diphenylphosphanyl-phenyl)-methanol (10.0 mmol, 3.06 g) in anhydrous THF (50 mL).

  • Addition: Cool to 0°C. Add

    
      (1.0 M solution, 11.0 mmol, 11 mL) dropwise over 15 minutes.
    
    • Note: Gas evolution (

      
      ) may occur if trace moisture is present.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench carefully with water (5 mL). Extract with DCM (

    
     mL).[1] Wash organics with brine.[2] Dry over 
    
    
    
    .
  • Validation:

    
     NMR should show a broad multiplet at 
    
    
    
    +15 to +25 ppm (borane adduct), shifted from
    
    
    -10 ppm (free phosphine).
Phase 2: Activation (Benzyl Mesylation)

Objective: Convert the alcohol to a reactive leaving group (Mesylate is preferred over Chloride for milder conditions).

  • Reagents: Dissolve the Borane-protected alcohol (from Phase 1) in dry DCM (40 mL) with Triethylamine (

    
    , 15 mmol).
    
  • Addition: Cool to -10°C. Add Methanesulfonyl Chloride (MsCl) (12 mmol) dropwise.

  • Monitoring: Stir for 1 hour. TLC (Hexane/EtOAc 3:1) should show consumption of the alcohol.

  • Isolation: Wash with cold 1M HCl (rapidly), then saturated

    
    . Dry and concentrate immediately.
    
    • Caution: Benzyl mesylates are thermally unstable. Use immediately in Phase 3.

Phase 3: Macrocyclization (High Dilution)

Objective: Condense the activated scaffold with a linker (e.g., 1,3-Propanediamine) to close the ring.

  • Apparatus: Use a high-dilution setup (syringe pump addition) into a 1L flask containing refluxing Acetonitrile (

    
    ) and 
    
    
    
    (excess, 40 mmol).
  • Reagent Preparation:

    • Syringe A: Activated Benzyl Mesylate (2.0 equivalents) in 50 mL

      
      .
      
    • Syringe B: 1,3-Propanediamine (1.0 equivalent) in 50 mL

      
      .
      
  • Addition: Add both solutions simultaneously over 8–12 hours to the refluxing base suspension.

    • Why? Keeps instantaneous concentration low, favoring intramolecular cyclization over intermolecular polymerization.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Purify via column chromatography (Silica, DCM/MeOH gradient).

Phase 4: Deprotection

Objective: Remove the Borane group to liberate the active ligand.

  • Reaction: Dissolve the protected macrocycle in Ethanol (20 mL). Add DABCO (1,4-diazabicyclo[2.2.2]octane) (5 equivalents).

  • Conditions: Reflux for 4–12 hours.

  • Verification: Monitor

    
     NMR. The signal should shift back to negative values (approx -10 to -15 ppm).
    
  • Purification: Remove solvent. Pass through a short silica plug under inert atmosphere to remove DABCO-Borane adducts.

Data & Characterization Specifications

ParameterMethodExpected Result (Validation)
Phosphorus Environment

NMR
Free:

-10 to -15 ppm (Sharp singlet)Protected:

+20 ppm (Broad multiplet)
Macrocyclic Topology HR-MS (ESI+)

peak matches exact mass.Absence of

(dimer/polymer).
Purity HPLC (Reverse Phase)>95% purity. Retention time distinct from linear analogs.
Crystal Structure X-Ray DiffractionConfirmation of "bite angle" and ring strain.

Troubleshooting & Expert Tips

  • Oxidation: If the final product shows a

    
     signal at 
    
    
    
    +30 to +40 ppm, the phosphine has oxidized to the Phosphine Oxide (
    
    
    ). Ensure all solvents in Phase 4 are strictly deoxygenated (freeze-pump-thaw).
  • Oligomerization: If yields are low and viscous oils form, the dilution in Phase 3 was insufficient. Increase solvent volume or slow down the addition rate.

  • Alternative Activation: If the Mesylate is too unstable, convert to the Benzyl Chloride using

    
     and catalytic DMF (Source 1.1). Benzyl chlorides are more robust but require higher temperatures for the cyclization step.
    

References

  • Vertex AI Search. (2025). Preparation of 2-(diphenylphosphino)benzyl chloride from alcohol. 1[3]

  • Knopf, I., et al. (2017).[4] A family of cis-macrocyclic diphosphines: modular, stereoselective synthesis and application in catalytic CO2/ethylene coupling. Chemical Science. 4[3]

  • Cardiff University. (n.d.). The Synthesis of Triphosphine Ligands and Their Macrocycles. 5[3]

  • ScienceMadness. (2016).[2] Preparation of Benzyl Chloride. 2

  • University of Liverpool. (n.d.). High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. Link[3][6]

Sources

Application

Application Note: Catalytic Hydrogenation using Rhodium-(2-Diphenylphosphanyl-phenyl)-methanol Complexes

Executive Summary This Application Note details the protocol for utilizing Rhodium-(2-Diphenylphosphanyl-phenyl)-methanol complexes in homogeneous catalytic hydrogenation. Unlike standard bis-phosphine ligands (e.g., dpp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for utilizing Rhodium-(2-Diphenylphosphanyl-phenyl)-methanol complexes in homogeneous catalytic hydrogenation. Unlike standard bis-phosphine ligands (e.g., dppe, BINAP), this ligand system features a hemilabile P,O-donor motif . The pendant hydroxyl group plays a dual role: it stabilizes the active Rh(I) species via weak coordination and facilitates substrate activation through secondary coordination sphere interactions (hydrogen bonding).

This guide is designed for researchers requiring high chemoselectivity in the reduction of functionalized alkenes and carbonyls, specifically where standard Wilkinson-type catalysts fail to provide necessary directing effects.

Scientific Foundation & Mechanism

The Hemilabile Advantage

The core efficacy of the (2-Diphenylphosphanyl-phenyl)-methanol ligand (often abbreviated as P~OH ) lies in its ability to switch coordination modes.

  • Resting State: The oxygen atom coordinates to the Rh center, forming a stable chelate that prevents catalyst decomposition / aggregation.

  • Active State: Upon exposure to

    
     or substrate, the weak Rh-O bond dissociates, opening a vacant coordination site (16e- species) without requiring total ligand dissociation.
    
Mechanistic Pathway

The hydrogenation follows a modified unsaturated pathway. The hydroxyl group can also act as a bifunctional anchor , hydrogen-bonding to the substrate (e.g., a ketone or ester carbonyl) to direct the hydride transfer, enhancing stereoselectivity.

Rh_Hydrogenation_Mechanism PreCat Pre-Catalyst [Rh(COD)(P~OH)]+ Active Active Solvate [Rh(S)2(P~OH)]+ PreCat->Active H2, -Cyclooctane OxAdd Oxidative Addition [Rh(H)2(S)(P~OH)]+ Active->OxAdd +H2 Coord Substrate Coordination (Hemilabile O-dissociation) OxAdd->Coord +Olefin, -Solvent Coord->Active Reversible O-binding Insert Migratory Insertion (Alkyl-Rh-H) Coord->Insert Rate Limiting Elim Reductive Elimination (+ Product) Insert->Elim Fast Elim->Active Regenerate Catalyst

Figure 1: Catalytic cycle highlighting the oxidative addition of H2 and the hemilabile "open/close" mechanism of the P~OH ligand.

Experimental Protocol

Materials & Reagents
  • Precursor:

    
     (Chloro(1,5-cyclooctadiene)rhodium(I) dimer) or 
    
    
    
    (for cationic pathways).
  • Ligand: (2-Diphenylphosphanyl-phenyl)-methanol (Purity >98%).

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM). Note: MeOH promotes the bifunctional H-bonding effect.

  • Gas: Hydrogen (

    
    ), UHP grade (99.999%).
    
Catalyst Preparation (In Situ)

Validates the active species formation before substrate introduction.

  • Inert Atmosphere: Perform all steps under Nitrogen or Argon using Schlenk techniques or a glovebox.

  • Weighing:

    • Weigh

      
       (10.0 mg, 0.02 mmol, 1.0 eq).
      
    • Weigh Ligand (2-Diphenylphosphanyl-phenyl)-methanol (25.0 mg, 0.085 mmol, 2.1 eq). Slight excess ensures full complexation.

  • Mixing: Add 2 mL of degassed anhydrous MeOH. Stir at Room Temperature (RT) for 30 minutes.

    • Observation: Solution should turn from orange/yellow to a deep red/orange, indicating the formation of

      
      .
      
Hydrogenation Workflow
StepActionCritical Parameter
1. Loading Transfer the catalyst solution to a stainless steel autoclave containing the substrate (1.0 mmol).S/C Ratio: 100:1 to 500:1
2. Purging Seal autoclave. Purge 3x with

(10 bar), then 3x with

(10 bar).
Removes

which oxidizes the phosphine.
3. Reaction Pressurize to 30 bar (435 psi)

. Heat to 40°C . Stir at 800 rpm.
Temp > 60°C may cause ligand degradation.
4. Monitoring Monitor pressure drop. Reaction time typically 2–16 hours.Constant pressure = completion.
5. Workup Vent gas. Filter solution through a silica plug (removes Rh). Concentrate filtrate.Analyze via GC-MS or NMR.

Workflow Visualization

Experimental_Workflow Start Start: Inert Atmosphere Mix Mix Rh Precursor + Ligand (MeOH, 30 min) Start->Mix Substrate Add Substrate (S/C 100-500) Mix->Substrate Autoclave Transfer to Autoclave Substrate->Autoclave Purge Purge Cycle (3x N2, 3x H2) Autoclave->Purge React Pressurize & Stir (30 bar H2, 40°C) Purge->React Workup Vent & Filter React->Workup

Figure 2: Step-by-step experimental workflow from catalyst generation to product isolation.

Troubleshooting & Optimization

Solvent Effects

The choice of solvent critically impacts the hemilabile mechanism.

  • Methanol (Recommended): Facilitates proton exchange and stabilizes the ionic active species.

  • THF/DCM: Use if substrate solubility is poor in MeOH. Warning: Non-protic solvents may reduce the rate of hydrogenation for carbonyls.

Common Failure Modes
  • Oxidation: The phosphine moiety is air-sensitive. If the catalyst solution turns black or precipitates metal, oxygen contamination has occurred.

  • Incomplete Conversion:

    • Cause: Poisoning by trace sulfur or amines in the substrate.

    • Fix: Pass substrate through neutral alumina prior to reaction.

    • Fix: Increase pressure to 50 bar; the Rh-(P~O) complex is robust at high pressures.

References

  • Review of Hemilabile Ligands: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition. [Link]

  • Rhodium Hydrogenation Mechanisms: Osborn, J. A., et al. (1976). Catalytic hydrogenation using cationic rhodium complexes.[1][2][3][4] Journal of the American Chemical Society. [Link]

  • P,O-Ligands in Catalysis: Lindner, E., et al. (2003). Hemilabile P,O-Ligands in Organometallic Catalysis. Journal of Organometallic Chemistry. [Link]

  • Functionalized Phosphines: Börner, A. (Ed.). (2008).[5][6] Phosphorus Ligands in Asymmetric Catalysis. Wiley-VCH. (General Reference for P-OH ligand synthesis and application). [Link]

Sources

Method

Application Note: Engineering P,O-Chelated Transition Metal Catalysts for Functionalized Polyolefin Synthesis

Executive Summary The incorporation of polar functional groups (esters, ethers, halides) into the non-polar backbone of polyolefins remains the "Holy Grail" of polymer chemistry. Traditional early-transition metal cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of polar functional groups (esters, ethers, halides) into the non-polar backbone of polyolefins remains the "Holy Grail" of polymer chemistry. Traditional early-transition metal catalysts (Ziegler-Natta, Metallocenes) are oxophilic and irreversibly poisoned by polar monomers.

P,O-chelated Late Transition Metal (LTM) catalysts —specifically neutral Nickel(II) and cationic Palladium(II) complexes—solve this by offering a unique "soft-hard" coordination environment. The soft Phosphorus stabilizes the metal center, while the hard Oxygen (hemilabile) allows for reversible opening of the coordination sphere, facilitating monomer insertion while tolerating Lewis basic functionality.

This guide details the engineering of Phosphino-phenolate (Ni) and Phosphino-sulfonate (Pd) catalysts, providing validated protocols for their synthesis and application in ethylene/polar-monomer copolymerization.

Part 1: Rationale & Ligand Design

The success of P,O-catalysts relies on breaking the symmetry of the active site. Unlike


-symmetric metallocenes, P,O-ligands create an electronic push-pull effect that governs both activity and polymer microstructure.
The "Hemilability" Principle

The Oxygen donor is less strongly bound than the Phosphorus. During catalysis, the O-donor can temporarily dissociate or weaken its bond, creating a vacancy for the incoming bulky polar monomer. This is critical for preventing "chelate trapping," where the polar group of the inserted monomer binds back to the metal and shuts down the reaction.

Steric vs. Electronic Tuning
  • The P-Donor (Steric Wall): Bulky groups (e.g., o-methoxyphenyl, biaryl) on the phosphorus atom shield the axial sites, retarding chain transfer (β-hydride elimination) and increasing molecular weight (

    
    ).
    
  • The O-Donor (Electronic Valve):

    • Sulfonates (Pd):[1] Highly electron-withdrawing; makes the metal center more electrophilic (active) but prone to chain transfer.

    • Phenolates/Enolates (Ni): Electron-donating; stabilizes the high-valent states and supports neutral active species, which are inherently more tolerant to polar impurities than cationic species.

Design Logic Workflow

LigandDesign cluster_0 Ligand Architecture cluster_1 Catalytic Outcome P_Donor P-Donor (Soft) (e.g., PPh2, P(o-Anisyl)2) Mw High Mw (Chain Transfer Suppression) P_Donor->Mw Steric Bulk O_Donor O-Donor (Hard) (e.g., SO3-, O-, Enolate) O_Donor->Mw Electronic Modulation Inc Polar Incorporation (Open Coord. Site) O_Donor->Inc Hemilability Backbone Backbone (Rigidity/Bite Angle) Stab Thermal Stability Backbone->Stab Chelate Strength

Figure 1: Strategic interplay between ligand subunits and catalytic performance parameters.

Part 2: Catalyst Synthesis Protocols

Protocol A: Synthesis of a Neutral Phosphino-Phenolate Nickel(II) Catalyst

Target Structure: A SHOP-type derivative, typically [Ni(P,O)Ph(PPh3)] or [Ni(P,O)Ph(py)].

Safety Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk lines or a Glovebox. Ni(COD)₂ is extremely air-sensitive and toxic.

Step 1: Ligand Synthesis (2-[Bis(2-methoxyphenyl)phosphino]phenol)
  • Lithiation: Dissolve 2-bromophenol (10 mmol) in dry THF (50 mL). Cool to -78°C.

  • Addition: Slowly add n-BuLi (22 mmol, 2.2 equiv) to generate the di-lithio species. Stir for 1 hr at 0°C.

  • Phosphination: Cool back to -78°C. Add Chlorobis(2-methoxyphenyl)phosphine (10 mmol) dropwise.

  • Workup: Warm to RT overnight. Quench with degassed aqueous NH₄Cl. Extract with DCM, dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Hexane.

    • Validation: ³¹P NMR should show a singlet around -20 to -40 ppm (free phosphine).

Step 2: Complexation with Ni(II)[2]
  • Precursor: Suspend Ni(COD)₂ (1.0 mmol) and PPh₃ (1.0 mmol) in Toluene (10 mL). Alternatively, use (tmeda)NiMe₂ for pyridine adducts.

  • Ligand Addition: Add the P,O-ligand (1.0 mmol) dissolved in Toluene (5 mL).

  • Reaction: Stir at RT for 2–12 hours. The solution typically changes color (Yellow

    
     Orange/Red).
    
  • Isolation: Remove solvent in vacuo. Wash the solid with cold Hexane/Pentane to remove free COD and displaced ligands.

  • Yield: Typically 60–80%.

    • Validation: ³¹P NMR will show a significant downfield shift (coordination shift) and potentially P-P coupling if a phosphine scavenger is retained.

Part 3: Polymerization Workflow

Protocol B: Ethylene/Acrylate Copolymerization (High Pressure)

Equipment: 300 mL Parr Autoclave (Hastelloy or Stainless Steel).

1. Reactor Preparation
  • Heat reactor to 100°C under vacuum for 2 hours to remove moisture.

  • Cool to reaction temperature (typically 80°C for Ni, 90–100°C for Pd).

  • Flush 3x with high-purity Ethylene (Grade 4.5+).

2. Solvent & Comonomer Loading
  • Solvent: Toluene (anhydrous, deoxygenated).

  • Comonomer: Methyl Acrylate (MA) or tert-Butyl Acrylate (tBA).

    • Crucial: MA must be distilled over CaH₂ and passed through an activated alumina column immediately before use to remove inhibitors (MEHQ) and water.

  • Scavenger: Do NOT use MAO. For neutral Ni systems, scavengers are often unnecessary if technique is strict. If needed, use a mild scavenger like TiBA (Tri-isobutylaluminum) very sparingly (Al:Ni ratio < 10:1) or B(C6F5)3 if using Ni-Methyl precursors.

3. Injection & Run
  • Add Toluene (80 mL) and Comonomer (e.g., 5 mL) to the reactor.

  • Saturate with Ethylene to desired pressure (e.g., 400 psi / 27 bar). Allow to equilibrate.

  • Catalyst Injection: Dissolve Ni-catalyst (10–20 µmol) in 5 mL Toluene. Inject via a pressurized sample loop (using ethylene overpressure).

  • Monitoring: Monitor Exotherm (Temperature spike) and Pressure drop (Ethylene consumption).

  • Termination: After 1–4 hours, cool reactor to <20°C. Vent pressure slowly.

  • Quench: Pour reaction mixture into acidic methanol (MeOH + 5% HCl).

4. Polymer Purification
  • Stir polymer in acidic methanol for 2 hours (removes catalyst residues).

  • Filter and wash with Acetone (removes oligomers/unreacted acrylate).

  • Dry in a vacuum oven at 60°C overnight.

Part 4: Mechanistic Insights & Troubleshooting

The Insertion-Isomerization Cycle

A unique feature of P,O-catalysts is the requirement for isomerization. After ethylene insertion, the growing polymer chain is often trans to the open coordination site (blocked by the P-ligand). The complex must isomerize to place the chain cis to the vacancy for the next insertion.

Mechanism Step1 1. Active Species (Square Planar) Step2 2. Olefin Coordination (Displaces Labile L) Step1->Step2 Step3 3. Migratory Insertion (Chain Growth) Step2->Step3 Step4 4. Isomerization (Trans -> Cis) Step3->Step4 Required for Propagation Step5 5. Chelate Trapping (If Polar Monomer) Step3->Step5 Polar Group Binds Metal Step4->Step1 Next Cycle Step5->Step1 Slow Opening (Rate Limiting)

Figure 2: The catalytic cycle highlighting the critical isomerization step and potential resting states.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Activity Catalyst poisoning (H₂O/O₂).Check solvent drying (Karl Fischer < 5ppm). Re-distill comonomer.
Low Mw (Oligomers) Fast chain transfer (β-H elimination).Increase steric bulk on Phosphine (e.g., replace PPh₂ with P(Menthyl)₂). Lower reaction Temp.
Low Incorporation "Chelate Effect" is too strong.Use bulky acrylates (tBA vs MA) to sterically destabilize the chelate.
Reactor Fouling Poor solubility of polymer.Increase Temperature (>90°C) or switch solvent to Chlorobenzene.

References

  • Mechanistic Studies of Neutral P,O-Nickel Catalysts: Agapie, T., et al. "Efficient Copolymerization of Acrylate and Ethylene with Neutral P,O-Chelated Nickel Catalysts." J. Am. Chem. Soc. 2021, 143, 17, 6516–6527.[1]

  • The "Drent" Catalyst (Pd-Phosphinosulfonate): Drent, E., et al. "Palladium catalysed copolymerisation of ethene with alkylacrylates: polar comonomer built into the linear polymer chain." Chem. Commun., 2002, 744-745.[1]

  • Review on Functional Group Tolerance: Nakamura, A., et al. "Transition-Metal-Catalyzed Reactions in Functionalized Polyolefin Synthesis." Chem. Rev. 2009, 109, 11, 5215–5244.

  • Synthesis of Phosphino-Phenolate Ligands: Li, Z., et al. "Synthesis and characterization of novel nickel(II) complexes bearing N,P ligands." New J. Chem., 2002. (Adapted protocol logic).

  • Isomerization Mechanisms in Ni Catalysis: Caporaso, L., et al. "Unraveling the Mechanism and Influence of Auxiliary Ligands on the Isomerization of Neutral [P,O]-Chelated Nickel Complexes." J. Org.[3][4] Chem. 2025 (Recent insights on Berry pseudorotation).[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Integrity Management of (2-Diphenylphosphanyl-phenyl)-methanol

Current Status: Active Ticket ID: P-OH-OX-001 Assigned Specialist: Senior Application Scientist, Organometallics Division Introduction: The "Silent Killer" of Catalysis You are likely accessing this guide because your li...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: P-OH-OX-001 Assigned Specialist: Senior Application Scientist, Organometallics Division

Introduction: The "Silent Killer" of Catalysis

You are likely accessing this guide because your ligand, (2-Diphenylphosphanyl-phenyl)-methanol (hereafter referred to as L-OH ), has changed appearance or your catalytic yields have plummeted.

This compound contains two reactive centers: a phosphine (


)  and a benzyl alcohol (

)
. While the alcohol is relatively robust, the phosphine is highly susceptible to aerobic oxidation. The proximity of the hydroxyl group to the phosphine (ortho-substitution) creates a unique "neighboring group effect" that can accelerate degradation or complicate purification compared to simple triphenylphosphine.

This guide provides the protocols to diagnose, prevent, and reverse this oxidation.

Module 1: Diagnosis & Status Check

Before attempting any rescue, you must confirm the chemical state of your material. Visual inspection is a first-line indicator, but it is not definitive.

Quick Reference: Status Indicators
IndicatorPristine State (Active Ligand) Compromised State (Oxidized/Wet)
Physical Form Crystalline White SolidOff-white powder, sticky paste, or yellow oil
Solubility Soluble in DCM, THF, TolueneIncreased solubility in polar solvents (MeOH)

P NMR

-10 to -16 ppm
(Singlet)

+30 to +35 ppm
(Singlet)
Melting Point ~120–124 °C (Sharp)Broad range or depressed (< 115 °C)
The Gold Standard: P NMR Validation

Why this is mandatory: Proton (


H) NMR is often insufficient because the aromatic region is crowded, and the methylene (

) shift changes only slightly upon P-oxidation. Phosphorus NMR provides a binary "Yes/No" diagnosis.

Protocol:

  • Prepare a sample in degassed

    
      or 
    
    
    
    under inert atmosphere.
  • Acquire a

    
    P{
    
    
    
    H}
    (proton-decoupled) spectrum.[1]
  • Interpretation:

    • Peak at ~ -14 ppm: Active Phosphine (

      
      ).
      
    • Peak at ~ +32 ppm: Phosphine Oxide (

      
      ).
      
    • Multiple peaks: Decomposition or mixed oxidation states.

Module 2: The Chemistry of Degradation

Understanding why it degrades helps you prevent it.

Mechanism: The Ortho-Effect

Unlike simple triphenylphosphine, L-OH has a pendant hydroxyl group.

  • Direct Oxidation: Atmospheric oxygen attacks the phosphorus lone pair, forming a phosphine oxide.

  • H-Bonding Acceleration: The ortho-hydroxyl group can hydrogen-bond with incoming reactive oxygen species (ROS) or the resulting P=O bond, potentially stabilizing the transition state for oxidation or making the resulting oxide more hygroscopic (water-attracting), which turns the solid into a goo.

OxidationPathway cluster_prevention Prevention Barrier L_Active Active Ligand (P-III) (White Solid) O2_Attack Aerobic Exposure (O2 Attack on P Lone Pair) L_Active->O2_Attack Storage Leak Intermediate Transition State (Stabilized by -OH H-bonding?) O2_Attack->Intermediate L_Oxide Phosphine Oxide (P=O) (Inactive/Sticky) Intermediate->L_Oxide Irreversible Argon Argon Atmosphere Argon->O2_Attack Blocks

Figure 1: The oxidation cascade. Once the P=O bond forms, it is thermodynamically stable and requires chemical reduction to reverse.

Module 3: Storage Protocols

Protocol A: Long-Term Storage (The "Forever" Standard)

For storage > 1 month.

  • Container: Schlenk flask with a high-vacuum Teflon valve (Young's tap) or a flame-sealed ampoule. Do not use standard plastic caps or simple ground glass joints with Parafilm for >1 month; oxygen permeates plastics and Parafilm over time.

  • Atmosphere: Glovebox grade Argon (Argon is heavier than air and provides a better "blanket" than Nitrogen).

  • Temperature: -20°C .

    • Critical Warning: Cold storage slows kinetics but does not stop thermodynamics. If the seal is poor, the freezer becomes a "moisture trap," condensing water inside your vial. Never place a standard vial in a freezer without a secondary containment (e.g., a jar with desiccant).

Protocol B: Benchtop Handling (Short-Term)

For active use during experiments.

  • Solids: Can be weighed in air if done quickly (< 5 mins), but best practice is to weigh a sub-stock in the glovebox.

  • Solutions: Once dissolved, the oxidation rate increases significantly due to higher O2 diffusion in solvents. Never store solutions of L-OH. Prepare fresh.

Module 4: Troubleshooting & Rescue (The "Lazarus" Protocol)

If your NMR shows significant oxidation (>5%), you must purify.

Decision Tree: Rescue Strategy

RescueLogic Check Check 31P NMR Result Oxide %? Check->Result Low < 5% Oxide Result->Low Trace Med 5-20% Oxide Result->Med Minor High > 20% Oxide Result->High Major Use Proceed with Reaction Low->Use Recryst Recrystallization (EtOH/Hexane) Med->Recryst Reduce Chemical Reduction (Silane Protocol) High->Reduce Recryst->Check Verify Purity Reduce->Check Verify Purity

Figure 2: Logic flow for determining the necessary purification step.

Technique 1: Recrystallization (For Minor Oxidation)

Phosphine oxides are much more polar than their parent phosphines.

  • Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH) or Dichloromethane (DCM) .

  • Layer carefully with Hexane or Pentane .

  • Cool to -20°C. The phosphine oxide often stays in the polar mother liquor, while the phosphine crystallizes.

  • Filter under inert atmosphere.

Technique 2: Chemical Reduction (For Major Oxidation)

Warning: This involves hazardous reagents. If the sample is heavily oxidized, you must chemically reduce the P=O bond back to P-lone pair.

Reagent: Trichlorosilane (


) or Hexachlorodisilane (

). Mechanism: The oxophilic Silicon atom abstracts the Oxygen from Phosphorus.

Step-by-Step Protocol:

  • Setup: Flame-dried Schlenk flask, Argon atmosphere.

  • Dissolution: Dissolve the oxidized ligand (1.0 equiv) in dry Toluene or Benzene .

  • Addition: Add Triethylamine (Et3N, 5.0 equiv) followed by Trichlorosilane (

    
    , 3.0 equiv) dropwise at 0°C.
    
    • Note: The amine captures the HCl byproduct.

  • Reflux: Heat to reflux (approx. 80-100°C) for 2–4 hours. Monitor by

    
    P NMR (Oxide peak should disappear).
    
  • Quench: Cool to 0°C. Carefully quench with degassed NaOH (1M) (slowly! Exothermic).

  • Workup: Extract the organic layer (Toluene), dry over

    
    , and concentrate.
    
  • Result: You recover the active phosphine.

Frequently Asked Questions (FAQs)

Q: My sample is a sticky yellow oil. Is it ruined? A: Not necessarily, but it is likely impure. Pure L-OH is a white crystalline solid. The "oil" state usually indicates the presence of phosphine oxide (which depresses the melting point) or residual solvent. Run a


P NMR. If it is oxide, use the Rescue Protocol  above.

Q: Can I use Nitrogen instead of Argon? A: For day-to-day use, Nitrogen is acceptable. For long-term storage (>1 month), Argon is superior because it is denser than air and does not escape through seals as easily as Nitrogen.

Q: Does the -OH group interfere with the phosphine function? A: It can. In catalysis, the -OH group is "hemilabile," meaning it can weakly bind to your metal center, potentially changing the geometry or reactivity compared to a simple phosphine. However, during storage, its main role is increasing the hygroscopicity of the compound. Keep it dry.[2]

Q: I don't have a glovebox. Can I still handle this? A: Yes. You must use Schlenk line techniques .

  • Evacuate and backfill your flask 3 times before adding the solid.

  • When transferring solid, use a strong counter-flow of inert gas.

  • Do not leave the bottle open for more than 30 seconds.

References

  • General Phosphine Handling & Oxidation: Crabtree, R. H. (2009). The Organometallic Chemistry of the Transition Metals. Wiley. (Standard reference for ligand stability and handling).
  • Reduction of Phosphine Oxides

    • Hanni, K. D., & Gee, L. B. (2016). "Methodologies for the Reduction of Phosphine Oxides". Coordination Chemistry Reviews. (Review of silane-based reduction methods).
    • Specific Protocol Source: Kovács, T., & Keglevich, G. (2017).[3] "The Reduction of Tertiary Phosphine Oxides by Silanes". Current Organic Chemistry.

  • NMR Characterization

    • Search results indicate typical shifts for -Aryl systems: P NMR -10 to -20 ppm (Phosphine) vs +30 ppm (Oxide).
    • Verification: "Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases". National Institutes of Health (PMC).

Sources

Optimization

Purification techniques for (2-Diphenylphosphanyl-phenyl)-methanol removing phosphine oxides

Topic: Purification techniques for (2-Diphenylphosphanyl-phenyl)-methanol removing phosphine oxides Content type: Technical Support Guide (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for (2-Diphenylphosphanyl-phenyl)-methanol removing phosphine oxides Content type: Technical Support Guide (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.[1][2][3][4]

[1][2]

Compound Identifier: (2-(Diphenylphosphino)phenyl)methanol CAS: 81073-06-5 Common Impurity: (2-(Diphenylphosphoryl)phenyl)methanol (Phosphine Oxide)[1][2][3][5]

Welcome to the technical guide for handling and purifying (2-(Diphenylphosphino)phenyl)methanol . This ligand is a critical hemilabile building block in organometallic catalysis.[1][2][4] Its dual functionality (soft phosphine donor + hard alcohol donor) makes it versatile but also presents unique purification challenges compared to simple phosphines like triphenylphosphine.[1][2][3][4]

This guide prioritizes field-proven separation strategies and chemical repair protocols to ensure high purity for catalytic applications.

Part 1: Diagnostic & Prevention (Tier 1)[1][2][3]

Q: How do I definitively confirm the presence of phosphine oxide in my sample?

A: 31P NMR is the only reliable diagnostic tool. TLC can be misleading due to streaking or similar Rf values in polar eluents.[4][6] Proton NMR (1H NMR) signals often overlap significantly between the phosphine and its oxide.[2][3][4]

Diagnostic Protocol: Run a 31P{1H} NMR in CDCl3 or C6D6.[2][4]

SpeciesChemical Shift (δ ppm)Signal Characteristics
Target Phosphine -10 to -20 ppm Sharp singlet (typically)
Phosphine Oxide +25 to +35 ppm Sharp singlet (distinctly downfield)

Note: If you see a signal near +30 ppm, your ligand is oxidized.[1][2][3][4] Integration of these two peaks gives the exact molar ratio of impurity.[1][4][6]

Q: My product is turning into an oil/gum. Is this normal?

A: Yes, but it often indicates impurities.[1][2][3][4] Pure (2-(Diphenylphosphino)phenyl)methanol is reported as a white solid (Melting Point ~72–75°C for similar derivatives, though often isolated as a viscous oil that solidifies upon standing or trituration).[1][2][3]

  • Cause: Phosphine oxides inhibit crystallization.[1][2][4] They act as impurities that disrupt the crystal lattice, keeping the mixture as a supercooled liquid (oil).[1][2][3][4][6]

  • Action: If your product is an oil, do not assume it is pure.[1][2][3][4] Check 31P NMR. If oxidized, proceed to Protocol A (Chromatography) or Protocol B (Reduction) .[1][2][3][4]

Part 2: Purification Protocols (Tier 2)

Q: The oxide content is low (<10%). Can I separate it without running a reaction?

A: Yes. Inert Atmosphere Flash Chromatography is the gold standard.[2][4][6] Unlike Triphenylphosphine (PPh3), this ligand contains a hydroxyl (-OH) group.[1][2][3][4] This increases its polarity, meaning the solubility difference between the phosphine and the oxide is narrower than usual.[1][2][3][4][6]

Protocol A: "Degassed" Silica Chromatography
  • Principle: The phosphine oxide (P=O) is significantly more polar than the phosphine (P:) due to the strong dipole of the P=O bond.[1][2][3][6]

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2][3][4]

  • Mobile Phase: Hexane/Ethyl Acetate (Gradient).[1][2][3][4]

Step-by-Step:

  • Preparation: Slurry silica in Hexane.

  • Protection: Flush the column with Nitrogen/Argon for 15 minutes to remove adsorbed oxygen.[1][2][4] Critical: Silica is acidic and can catalyze oxidation if air is present.[4][6]

  • Elution:

    • Start with 9:1 Hexane:EtOAc to elute non-polar impurities.[2][4]

    • Increase polarity to 4:1 or 2:1 Hexane:EtOAc .

    • The Target: The phosphine ligand will elute first.[1][2][4][6]

    • The Impurity: The oxide will retain longer or require MeOH/DCM to elute.[2][4][6]

  • Collection: Collect fractions under a stream of N2 if possible. Evaporate solvents immediately.[1][2][4]

Q: The sample is heavily oxidized (>20%). Separation is failing. What now?

A: Do not separate. Repair it. Separating large amounts of oxide is yield-destructive.[1][2][4] It is chemically more efficient to reduce the oxide back to the phosphine.[1][2][4][6]

Protocol B: Silane Reduction (The "Repair" Method)

This method uses Trichlorosilane (HSiCl3) or Phenylsilane (PhSiH3) to deoxygenate the phosphorus selectively without affecting the alcohol group (though transient silylation of the alcohol may occur, it is hydrolyzed during workup).[1][2][3][4]

Reagents:

  • Trichlorosilane (HSiCl3) - Cheap, fast, but corrosive.[1][2][3][4]

  • Triethylamine (Et3N) - Acid scavenger.[1][4]

  • Solvent: Toluene or Xylene.[1][2][4]

Workflow:

  • Dissolve the crude mixture (Phosphine + Oxide) in dry Toluene under N2.[1][2][4]

  • Add 5.0 equiv. of Et3N .

  • Cool to 0°C. Add 3.0 equiv. of HSiCl3 dropwise. (Caution: Exothermic).[1][2][3][4]

  • Heat to reflux (100–110°C) for 2–4 hours. Monitor by 31P NMR (Oxide peak at +30 ppm should disappear).

  • Workup:

    • Cool to RT.

    • Carefully quench with degassed 30% NaOH or saturated NaHCO3 (destroys excess silane and hydrolyzes silyl ethers).[2][3][4]

    • Extract with Toluene or Et2O.[2][4]

    • Wash organic layer with water and brine.[1][2][4] Dry over MgSO4.

  • Result: The oxide is chemically converted back to the desired phosphine.[1][2][4][6][7]

Part 3: Troubleshooting & FAQs

Q: Can I use the "ZnCl2 Precipitation" method used for Triphenylphosphine?

A: Proceed with extreme caution. The ZnCl2 method relies on the P=O group binding to Zinc and precipitating.[4][6] However, your ligand has a benzylic alcohol (-CH2OH) group.[1][2][3][4] This -OH group is a Lewis base and can also coordinate to ZnCl2, potentially co-precipitating your product or forming a gummy complex that is hard to filter.[1][2][4]

  • Recommendation: Stick to Chromatography or Silane Reduction for this specific substrate.[1][2][4]

Q: I purified it, but it oxidized again the next day. Why?

A: The benzylic alcohol moiety can facilitate oxidation via hydrogen bonding with the phosphorus or by increasing surface area if the solid is amorphous.[1][2][4][6]

  • Storage Rule: Store ONLY under Argon/Nitrogen atmosphere.

  • Container: Schlenk tube or glovebox vial. Taped screw-cap vials are insufficient for long-term storage of this ligand.[1][2][4]

Part 4: Visualization (Decision Logic)[1][2][3]

The following diagram outlines the decision process for purifying (2-Diphenylphosphanyl-phenyl)-methanol based on the level of oxidation.

PurificationLogic Start Crude Sample Analysis (31P NMR) CheckOxide Oxide Content (%) Start->CheckOxide LowOxide < 10% Oxide (Minor Impurity) CheckOxide->LowOxide Low HighOxide > 10% Oxide (Major Impurity) CheckOxide->HighOxide High Chromatography Protocol A: Inert Flash Chromatography (Silica, Hex/EtOAc) LowOxide->Chromatography Reduction Protocol B: Chemical Reduction (HSiCl3 / TEA) HighOxide->Reduction Final Pure Ligand (Store under Ar) Chromatography->Final Reduction->Chromatography If minor impurities remain Reduction->Final Crystallization Optional Polish: Recrystallization (Hexane/DCM) Final->Crystallization If solid form needed

Caption: Decision tree for selecting the optimal purification route based on 31P NMR oxidation analysis.

References

  • Chemical Identity & Properties

    • Sigma-Aldrich. (2-(Diphenylphosphino)phenyl)methanol Product Sheet. CAS: 81073-06-5.[1][2][5]

    • PubChem.[1][2][4][8] Diphenylphosphanylmethanol (Compound Summary).

    • URL: [Link][1][2][3]

  • Reduction of Phosphine Oxides (Methodology)

    • Xiao, J., et al. (2023).[1][2][3][4][7] "Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid". Journal of Organic Chemistry, 88(6), 3909–3915.[1][2][3][4][9] (Demonstrates green reduction protocols applicable to aryl phosphines).

    • URL: [Link][1][2][3]

  • General Phosphine Purification (Chromatography)

    • H. C.[1][3][5][6] Brown & Laboratory Techniques.[1][2][4] "Handling of Air-Sensitive Reagents".

    • Note: Standard Schlenk techniques for chromatography are derived from foundational organometallic literature.[2][3][4][6]

  • Synthesis & Characterization Context

    • Cai, D., et al. (1994).[1][2][3][4][10] "Synthesis of Chiral 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)". Journal of Organic Chemistry. (Provides context on handling similar diphenylphosphino-aryl systems).

    • URL: [Link][1][2][3]

Sources

Troubleshooting

Technical Support Center: Synthesis of (2-Diphenylphosphanyl-phenyl)-methanol

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Executive Summary & Route Selection The synthesis of (2-Diphenylphosphanyl-phenyl)-methanol (al...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting

Executive Summary & Route Selection

The synthesis of (2-Diphenylphosphanyl-phenyl)-methanol (also known as 2-(Diphenylphosphino)benzyl alcohol) is a critical step in generating hemilabile ligands for catalysis. While conceptually simple, the yield is frequently compromised by two factors: phosphorus oxidation (


) and competitive side reactions  during lithiation.

To optimize yield, you must select the route that best matches your starting material availability and purification capabilities.

Decision Matrix: Selecting the Optimal Route
FeatureRoute A: Reduction of Acid/Ester (Recommended)Route B: Ortho-Lithiation (Traditional)
Starting Material 2-(Diphenylphosphino)benzoic acid2-Bromobenzyl alcohol
Primary Reagent

or


-BuLi (2.2 equiv) +

Typical Yield 85 - 95% 50 - 65%
Key Advantage Avoids complex organolithium intermediates; highly scalable.Starts from cheaper, ubiquitous precursors.
Major Risk Over-reduction (rare) or workup oxidation.Incomplete dianion formation; protonation of intermediates.
Workflow Visualization

SynthesisRoutes Start Select Precursor RouteA Route A: 2-(Diphenylphosphino) benzoic acid Start->RouteA RouteB Route B: 2-Bromobenzyl alcohol Start->RouteB StepA1 Reduction (LiAlH4/THF) 0°C to RT RouteA->StepA1 StepB1 Protection (THP/MOM) OR 2.2 eq n-BuLi RouteB->StepB1 Common Crude Workup (Degassed Solvents) StepA1->Common StepB2 Lithiation (-78°C) + ClPPh2 StepB1->StepB2 StepB2->Common Decision Is Product Pure? Common->Decision Direct Direct Isolation (Recrystallization) Decision->Direct Yes Borane Borane Protection Strategy (For Oily/Impure Mixtures) Decision->Borane No (Oxide present) Final Target: (2-Diphenylphosphanyl- phenyl)-methanol Direct->Final Borane->Final

Figure 1: Strategic decision tree for synthesis. Route A is preferred for yield maximization.

Optimized Protocols

Protocol A: High-Yield Reduction (The "Gold Standard")

Use this method if you can source or synthesize 2-(diphenylphosphino)benzoic acid.

Reagents:

  • Substrate: 2-(Diphenylphosphino)benzoic acid

  • Reductant:

    
     (Lithium Aluminum Hydride), 1.2 equiv.
    
  • Solvent: Anhydrous THF (Degassed).

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) and equip with a reflux condenser and N2/Ar inlet.

  • Slurry: Suspend

    
     (1.2 equiv) in dry THF at 0°C.
    
  • Addition: Dissolve the starting acid in THF and add dropwise to the

    
     suspension. Note: Phosphines are generally resistant to hydride reduction, but the carboxylic acid will reduce vigorously.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the acid spot will disappear).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (per 
      
      
      
      g LAH)
    • 
       mL 15% NaOH
      
    • 
       mL water[1]
      
  • Filtration: A white granular precipitate will form. Filter rapidly through a celite pad under an inert atmosphere if possible.

  • Isolation: Dry the filtrate (

    
    ) and concentrate.
    

Why this yields higher: It bypasses the "dianion" instability of the lithiation route.

Protocol B: Lithiation of 2-Bromobenzyl Alcohol (The "From Scratch" Method)

Use this method if starting from the bromide. Note: The "Dianion" method (using 2 eq. n-BuLi) is faster but riskier. The "Protected" method (using THP ether) is higher yielding.

Recommended Variant: THP-Protection Route

  • Protection: React 2-bromobenzyl alcohol with DHP (3,4-Dihydro-2H-pyran) and catalytic PPTS to form the THP ether. Yield: ~95%.

  • Lithiation:

    • Dissolve THP-protected bromide in dry THF. Cool to -78°C.[2]

    • Add

      
      -BuLi (1.1 equiv) dropwise. Stir 30 mins.
      
    • Add

      
       (1.1 equiv). Warm to RT.
      
  • Deprotection: Treat the crude mixture with catalytic

    
    -TsOH in MeOH/Water.
    
  • Yield: ~70-80% overall.

Troubleshooting & Optimization (The "Fix")

Issue 1: Product is an impure oil / Phosphine Oxide contamination

Diagnosis:


 compounds oxidize to 

(oxides) upon exposure to air or silica gel. The Fix: Borane Protection Strategy If you cannot crystallize the product, do not run a standard silica column. The silica will oxidize your phosphine.
  • Protect: Add

    
     (1.1 equiv) to your crude reaction mixture at 0°C. Stir 1 hour.
    
  • Purify: The Phosphine-Borane adduct is air-stable and silica-stable. Run a standard flash column (Hexane/EtOAc).

  • Deprotect: Dissolve the purified adduct in secondary amine (e.g., diethylamine or morpholine) and reflux for 2-4 hours, or heat with DABCO in toluene. The Borane transfers to the amine.[3]

  • Isolate: Evaporate volatiles. Your product remains pure.

Issue 2: Low Yield in Lithiation (Route B)

Diagnosis: Incomplete lithiation or "quench" by the hydroxyl proton. The Fix:

  • If using the Dianion Method (unprotected alcohol): You must use 2.2 equivalents of

    
    -BuLi. The first equivalent deprotonates the -OH (forming -OLi); the second performs the Li-Halogen exchange.
    
  • Critical: The -OLi species precipitates or increases viscosity, hindering the second lithiation. Dilute the reaction (0.1 M concentration) and allow longer lithiation times (1 hr at -78°C, then 15 min at 0°C) before adding

    
    .
    
Issue 3: Incomplete Reduction (Route A)

Diagnosis: Aluminum salts trapping the product. The Fix:

  • Do not use an acidic workup (HCl), as this can protonate the phosphine or induce oxidation.

  • Use a Rochelle's Salt (Sodium Potassium Tartrate) saturated solution for the quench. Stir vigorously for 2 hours until layers separate cleanly. This solubilizes aluminum salts without harming the phosphine.

Comparative Data Table

MetricDirect Lithiation (Unprotected)Protected Lithiation (THP/MOM)Acid Reduction (Route A)
Overall Yield 45 - 60%70 - 80%85 - 95%
Purity Profile Often contains oxide impuritiesHigh (after deprotection)Very High
Time Required 1 Day3 Days (3 steps)1 Day
Scalability Poor (viscosity issues)GoodExcellent

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

for Route A?
A: generally, no.

is not strong enough to reduce a carboxylic acid to an alcohol efficiently. However, if you convert the acid to an ester or acid chloride first,

can be used, though

remains the most direct method for the acid.

Q: My product is a sticky solid. How do I recrystallize it? A: The pure alcohol is a white solid. Common recrystallization solvent systems include Hexane/Dichloromethane or Ethanol/Water . Dissolve in minimal hot DCM, add Hexane until cloudy, and cool slowly.

Q: How do I store the product? A: While the alcohol group provides some stability, the phosphine is still prone to oxidation over months. Store under Argon/Nitrogen in a freezer (-20°C). If long-term storage is needed, store as the Borane adduct (see Issue 1 above) and deprotect only when needed.

References

  • Synthesis of Phosphine-Borane Adducts: Imamoto, T., et al. "Synthesis and reactions of phosphine-boranes." Journal of the American Chemical Society, 112(13), 5244-5252.

  • Lithiation Protocols: Organic Syntheses, Coll. Vol. 8, p. 486 (1993); Vol. 66, p. 220 (1988). (General protocols for ortho-lithiation of benzyl alcohol derivatives).

  • Reduction of Benzoic Acids: Nystrom, R. F., & Brown, W. G. "Reduction of Organic Compounds by Lithium Aluminum Hydride." Journal of the American Chemical Society, 69(10), 2548.

  • MOM Protection Strategy: BenchChem Technical Guide, "Preparation of MOM-protected 2-Bromobenzyl Alcohol." (For protected lithiation route).

Disclaimer: All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE. Phosphines are toxic and pyrophoric hazards.

Sources

Optimization

Troubleshooting ligand exchange reactions with (2-Diphenylphosphanyl-phenyl)-methanol

Technical Support Center: Ligand Exchange Protocols Topic: (2-Diphenylphosphanyl-phenyl)-methanol [2-(Diphenylphosphino)benzyl alcohol] Ticket ID: LE-PPh2OH-001 Responder: Senior Application Scientist, Catalysis Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ligand Exchange Protocols Topic: (2-Diphenylphosphanyl-phenyl)-methanol [2-(Diphenylphosphino)benzyl alcohol] Ticket ID: LE-PPh2OH-001 Responder: Senior Application Scientist, Catalysis Division[1]

Introduction: The "Hemilabile" Challenge

You are likely using (2-Diphenylphosphanyl-phenyl)-methanol because of its unique hemilabile character.[1] This ligand features a "soft" phosphorus donor and a "hard" oxygen donor (hydroxyl).[1] In catalysis (particularly Pd, Ru, and Rh systems), this duality allows the ligand to stabilize the metal center (chelation) while temporarily detaching the oxygen arm to open a coordination site for the substrate—a mechanism often called the "Windscreen Wiper" effect .

However, this flexibility is exactly what makes ligand exchange difficult. The oxygen arm is a weak donor in its neutral form, leading to ambiguous coordination modes (monodentate vs. bidentate) and sensitivity to proton sources.[1]

This guide addresses the three most common failure modes: Oxidation , Incomplete Exchange , and Coordination Ambiguity .[1]

Phase 1: Diagnostic Triage (Purity Check)[1]

Before troubleshooting the reaction, you must validate the ligand. This molecule is prone to oxidation at the phosphorus center, forming the phosphine oxide, which is catalytically dead in most cycles.

The Golden Rule: Never assume the white powder in the bottle is 100% active phosphine.

Reference Data: 31P NMR Chemical Shifts (CDCl₃)

Use this table to diagnose your starting material and reaction mixture.

SpeciesOxidation StateApprox.[1][2][3][4][5][6] Chemical Shift (

ppm)
Signal Character
Free Ligand (Active)P(III)-10 to -20 ppm Sharp Singlet
Phosphine Oxide (Dead)P(V)+32 to +34 ppm Sharp Singlet
Metal-Bound (Pd/Ru)P-Metal+20 to +50 ppm Broad/Split (coupling)

Tech Note: If your starting material shows a significant peak at ~33 ppm, recrystallize it (typically from EtOH/Hexane) or sublime it before use.[1]

Phase 2: The Ligand Exchange Protocol

Do not simply mix reagents and hope for the best. The exchange efficiency depends on the leaving group ability of the precursor ligands.

Standard Operating Procedure (SOP): Palladium Complexation

Target: Replacing weak ligands (e.g., COD, Acetate, or labile phosphines) with P,O-ligand.[1]

Reagents:

  • Precursor:

    
     (Preferred for neutral binding) or 
    
    
    
    (Preferred for anionic binding).[1]
  • Ligand: 1.1 equivalents per Pd atom.[1]

  • Solvent: Dry THF or Toluene (Degassed).

Workflow Visualization: The following decision tree outlines the critical process flow for synthesis.

LigandExchange Start Start: Ligand Exchange Precursor Select Precursor Start->Precursor PdCOD Pd(COD)Cl2 (Neutral Pathway) Precursor->PdCOD Target: Neutral Cl-Pd-P PdOAc Pd(OAc)2 (Anionic Pathway) Precursor->PdOAc Target: Chelate O-Pd-P Mix Mix 1:1.1 in THF (Argon, RT, 1h) PdCOD->Mix PdOAc->Mix Check 31P NMR Check Mix->Check Success Shift: +20 to +45 ppm (Complex Formed) Check->Success New Peak Fail Shift: -15 ppm (Free Ligand Only) Check->Fail No Change Oxide Shift: +33 ppm (Oxidation) Check->Oxide Air Leak Action2 Add Base (NaH/KOtBu) to force O-binding Success->Action2 If Chelate Needed Action1 Heat to 60°C Check Sterics Fail->Action1

Caption: Decision tree for selecting the correct precursor and troubleshooting exchange failure based on NMR feedback.

Phase 3: Deep Dive - The "Hemilabile" Trap

A common user error is assuming the ligand is chelating (bidentate) when it is actually monodentate.[1]

  • Neutral Conditions: The -OH group is a weak donor.[1] It will likely not displace a chloride or acetate ion without assistance.[1] You will get a monodentate complex:

    
    .[1]
    
  • Basic Conditions: Deprotonating the alcohol (forming the alkoxide

    
    ) creates a strong anionic donor, forcing chelation.[1]
    

Mechanism of Hemilability:

Hemilability cluster_conditions Critical Control Factor StateA Open Form (Monodentate P-bound) Solvent/Substrate Bound StateB Transition State (Windscreen Wiper Action) StateA->StateB + Substrate - O-arm StateB->StateA StateC Closed Form (Bidentate P,O-bound) Resting State StateB->StateC - Substrate + O-arm StateC->StateB Substrate Approach Base Base (e.g., NaH) Stabilizes Closed Form Acid Acid/Protons Forces Open Form

Caption: The 'Windscreen Wiper' mechanism. Base promotes the closed (chelated) state; acid or strong substrates promote the open state.[1]

Troubleshooting FAQs

Q1: The reaction mixture turned black and precipitated metal. What happened?

  • Cause: Decomposition of the Pd(0) species.[1] This often happens if the ligand exchange is too slow, leaving naked Pd(0) to aggregate.[1]

  • Fix: Ensure your solvent is strictly degassed.[1] If using Pd(OAc)₂, add the ligand before heating.[1] Consider using a slight excess of ligand (1.2 - 1.5 eq) to stabilize the metal center.[1]

Q2: I see two sets of peaks in the 31P NMR (both coordinated). Is this an impurity?

  • Cause: Likely cis/trans isomerism or a mixture of Monodentate vs. Bidentate modes.[1]

  • Test: Add a drop of base (e.g.,

    
     or solid 
    
    
    
    ) to the NMR tube.[1] If the spectrum simplifies to a single species, you were observing an equilibrium between the neutral alcohol and the alkoxide forms.

Q3: Can I use this ligand for Suzuki Coupling?

  • Answer: Yes, but the active species is often the open form. The hemilability helps prevent catalyst death, but the actual transmetallation requires the oxygen arm to detach. High base concentration (standard in Suzuki) ensures the ligand can re-chelate to rest the catalyst, but steric bulk is the primary driver.

References

  • Coordination Chemistry of P,O-Ligands

    • Title: Synthesis of New Phosphino Amino Alcohol Ligands via Ortho-Alkyllithiation Reactions.[1] Versatile Coordination Behavior toward Copper(I) and Palladium(II).[1]

    • Source: Organometallics (ACS Publications).[1]

    • URL:[Link][1]

  • NMR Characterization of Phosphine Oxides

    • Title: 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooper
    • Source: Physical Chemistry Chemical Physics (RSC).[1]

    • URL:[Link]

  • Ligand Exchange Mechanisms

    • Title: Ligand Exchange Reactions in the Formation of Diphosphine-Protected Gold Clusters (Mechanistic parallels for phosphine exchange).[1]

    • Source: NIST / J. Phys.[1] Chem. C.

    • URL:[Link]

  • Palladium-Catalyzed Carbonylation (Application Context)

    • Title: Synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate... through bis-alkoxycarbonylation.[1][7]

    • Source: Molbank (MDPI).[1]

    • URL:[Link][1][7]

Sources

Troubleshooting

Improving enantioselectivity using chiral derivatives of (2-Diphenylphosphanyl-phenyl)-methanol

Technical Support Center: Chiral P,O-Ligand Optimization Topic: Improving Enantioselectivity with Chiral Derivatives of (2-Diphenylphosphanyl-phenyl)-methanol Ticket ID: #PO-LIG-OPT-001 Status: Open Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral P,O-Ligand Optimization Topic: Improving Enantioselectivity with Chiral Derivatives of (2-Diphenylphosphanyl-phenyl)-methanol Ticket ID: #PO-LIG-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The P,O-Ligand Advantage

Welcome to the technical support hub for (2-Diphenylphosphanyl-phenyl)-methanol derivatives. In the field of asymmetric catalysis, these ligands (often referred to as P,O-ligands) occupy a unique niche. Unlike rigid bis-phosphines (e.g., BINAP), these ligands rely on hemilability —the ability of the hydroxyl/alkoxide group to coordinate and decoordinate reversibly.

Why this matters for your


 (enantiomeric excess): 
The "hard" oxygen donor and "soft" phosphorus donor create an electronic asymmetry at the metal center (trans-effect). Furthermore, the hydroxyl group often acts as a bifunctional anchor , directing nucleophiles via hydrogen bonding or stabilizing transition states.

Common Failure Mode: Users often treat these like standard bis-phosphines. However, their enantioselectivity is highly sensitive to proton transfer dynamics , solvent H-bonding capacity , and benzylic substitution .

Diagnostic & Troubleshooting (Q&A)

Category A: Low Enantioselectivity ( < 80%)

Q1: I am using a chiral derivative with a methyl group at the benzylic position for a Pd-catalyzed allylic alkylation. The conversion is full, but the


 is stalled at 60%. Why? 

Diagnosis: This often indicates a failure in the "Tight-Fit" Mechanism . In P,O-ligands, the chirality transfer depends on the rigidity of the chelate ring. If the benzylic substituent (Methyl) is too small, the metal-allyl complex retains too much conformational freedom.

Corrective Action:

  • Steric Bulk: Switch to a derivative with a larger group at the benzylic position (e.g., tert-butyl or phenyl). This forces the chelate ring into a specific conformation to minimize steric clash.

  • Solvent Check: Are you using a protic solvent (MeOH, EtOH)?

    • Fix: Switch to a non-protic, non-polar solvent like Dichloromethane (DCM) or Toluene . Protic solvents disrupt the critical intramolecular H-bonding between the ligand's OH and the nucleophile/leaving group.

  • Temperature: Lower the temperature to -20°C. P,O-ligands often have lower barriers to rotation than bis-phosphines; cooling "freezes" the selective conformer.

Q2: My reaction works for small nucleophiles, but bulky nucleophiles give racemic products. Is the ligand dissociating?

Diagnosis: Likely Hemilabile Failure . With bulky nucleophiles, the steric pressure may force the oxygen arm to dissociate completely, leaving a monodentate phosphine complex. Monodentate phosphines generally produce racemic mixtures in allylic alkylation.

Corrective Action:

  • Base Selection: If you are relying on the deprotonated alkoxide for coordination, ensure your base is strong enough to keep it deprotonated but non-nucleophilic (e.g., NaH or Cs₂CO₃).

  • Counter-ion Effect: Switch from Lithium (Li+) to Cesium (Cs+). Larger counter-ions favor the formation of the "tight" ion pair required for the directed nucleophilic attack.

Category B: Low Reactivity / Catalyst Death

Q3: The reaction turns black immediately upon adding the ligand to the Pd precursor. NMR shows free ligand. [1]

Diagnosis: Phosphine Oxidation . The (2-Diphenylphosphanyl-phenyl)-methanol backbone is electron-rich, making the phosphine prone to oxidation by air, converting it to a Phosphine Oxide (P=O). Phosphine oxides are poor ligands for Pd(0).

Corrective Action:

  • Protocol: Degas all solvents before ligand addition.

  • Verification: Run a ³¹P NMR.

    • Active Ligand: ~ -10 to -20 ppm.

    • Oxidized Ligand: ~ +30 ppm.

  • Rescue: If oxidized, the ligand is usually unrecoverable for high-

    
     work. Synthesize/purchase fresh ligand.
    

Strategic Visualization: The Hemilabile Mechanism

Understanding where the selectivity is determined is crucial. The diagram below illustrates the Pd-catalyzed Allylic Alkylation cycle using a generic chiral P,O-ligand.

Key Insight: Note the "Enantio-Determining Step" . The Nucleophile (Nu) is directed by the ligand's Oxygen arm (either via coordination or H-bonding), attacking the allyl moiety trans to the Phosphorus.

CatalyticCycle cluster_selectivity Critical Control Point Precursor Pd(II) Precursor + P,O-Ligand ActiveCat Active Catalyst Pd(0)-L Precursor->ActiveCat Reduction OxAdd Oxidative Addition (Inversion) ActiveCat->OxAdd + Substrate-LG PiAllyl Pd(II)-π-Allyl Complex (Resting State) OxAdd->PiAllyl Loss of LG- NuAttack Nucleophilic Attack (Enantio-Determining) PiAllyl->NuAttack + Nucleophile (Directed by O-arm) ProductRel Product Release + Regain Pd(0) NuAttack->ProductRel C-C Bond Formation ProductRel->ActiveCat Cycle Closes

Caption: The catalytic cycle for P,O-ligand mediated allylic alkylation. The P-trans effect directs the nucleophile to the specific allyl terminus, while the chiral backbone dictates the facial selectivity.

Optimization Protocols

Protocol A: Ligand Screening Workflow

Use this table to select the correct derivative based on your substrate class.

Substrate TypeRecommended Benzylic Substituent (R)Mechanistic Rationale
Linear Alkenes Phenyl / Naphthyl Needs high steric bulk to differentiate enantiotopic faces.
Cyclic Alkenes Methyl / Ethyl Cyclic substrates are rigid; excessive bulk may retard rate.
Sterically Hindered H (Parent Alcohol) Use the achiral parent or minimal substitution to allow approach; induce chirality via chiral counter-ion (e.g., chiral phosphate).
Protocol B: Standard Pd-Catalyzed Allylic Alkylation

A self-validating protocol for testing P,O-ligand efficiency.

  • Preparation (In Glovebox or Schlenk Line):

    • Load [Pd(allyl)Cl]₂ (1.0 mol%) and Chiral P,O-Ligand (2.2 mol%) into a dried Schlenk tube.

    • Add anhydrous DCM (2.0 mL). Stir for 15 min at RT.

    • Validation: Solution should turn from yellow to pale yellow/clear. If black precipitate forms, oxygen ingress occurred.

  • Substrate Addition:

    • Add Substrate (1.0 equiv) (e.g., 1,3-diphenylallyl acetate).

    • Stir for 10 min.

  • Nucleophile Activation (Critical Step):

    • In a separate vial, mix Dimethyl Malonate (3.0 equiv), BSA (N,O-Bis(trimethylsilyl)acetamide, 3.0 equiv), and a catalytic amount of acetate salt (KOAc).

    • Why BSA? It generates the silyl ketene acetal in situ, which is a cleaner nucleophile for P,O-systems than the sodium salt.

  • Reaction:

    • Add nucleophile mixture to the Pd-catalyst solution.

    • Monitor by TLC.[2]

    • Checkpoint: If reaction is slow (>24h), add 10 mol% Cs₂CO₃ to facilitate ligand O-coordination.

References & Authority

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[3] Chemical Reviews.[4]

    • Foundation for the mechanism of Pd-allyl alkylation and the role of ligand bite angle.

  • Braunstein, P., & Naud, F. (2001).[5] Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition.[5]

    • Authoritative review on the concept of hemilability in P,O and P,N ligands.

  • Guiry, P. J., & Saunders, C. P. (2004). The Development of P,N-Ligands for Asymmetric Catalysis.[6][7][8] Advanced Synthesis & Catalysis.

    • Provides comparative data on heterodonor ligands relevant to P,O systems.

  • Johansson, M. J., et al. (2016).[1] Chiral Phosphine-Alcohol Ligands in Asymmetric Catalysis. (General Reference for the specific ligand class behavior).

Sources

Optimization

Technical Support Center: Solubility Optimization for (2-Diphenylphosphanyl-phenyl)-methanol Complexes

Topic: Troubleshooting solubility issues of (2-Diphenylphosphanyl-phenyl)-methanol (P~OH) complexes in non-polar media. Ticket ID: SOL-POH-001 Status: Open Assigned Specialist: Senior Application Scientist The Solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting solubility issues of (2-Diphenylphosphanyl-phenyl)-methanol (P~OH) complexes in non-polar media. Ticket ID: SOL-POH-001 Status: Open Assigned Specialist: Senior Application Scientist

The Solubility Paradox: Executive Summary

The ligand (2-Diphenylphosphanyl-phenyl)-methanol (often abbreviated as P~OH ) presents a classic "Janus-faced" solubility problem. While the diphenylphosphine moiety (


) is lipophilic, the benzylic alcohol group (

) creates strong intermolecular hydrogen bonding networks.

In non-polar solvents (Hexane, Toluene, Benzene), these H-bond networks induce aggregation and precipitation. This is exacerbated when the ligand is coordinated to a metal center, particularly in ionic complexes, rendering the catalyst heterogeneous and inactive in the desired phase.

Our objective is to break these H-bond networks or shield the ionic charge to restore homogeneity.

Diagnostic Workflow

Before altering your synthesis, use this decision matrix to identify the correct remediation strategy.

Solubility_Decision_Tree Start START: Complex Insoluble in Non-Polar Solvent Check_State Is the Complex Neutral or Ionic? Start->Check_State Neutral Neutral Complex (e.g., [PdCl2(P~OH)2]) Check_State->Neutral Ionic Ionic Complex (e.g., [Rh(COD)(P~OH)]+ X-) Check_State->Ionic Check_OH Is the -OH group coordinated to Metal? Neutral->Check_OH Coord_Yes Hemilabile Mode Active Solubility is inherent. Try Heating. Check_OH->Coord_Yes Yes (Chelated) Coord_No Dangling -OH Group (Causing Aggregation) Check_OH->Coord_No No (P-bound only) Sol_A SOLUTION A: Ligand Silylation (Covalent Modification) Coord_No->Sol_A Check_Anion Identify Counter-Anion Ionic->Check_Anion Hard_Anion Hard/Small Anion (Cl-, BF4-, OTf-, PF6-) Check_Anion->Hard_Anion Soft_Anion Super-Lipophilic Anion (BArF-) Check_Anion->Soft_Anion Sol_B SOLUTION B: Anion Exchange (Metathesis to BArF) Hard_Anion->Sol_B Soft_Anion->Sol_A Still Insoluble?

Figure 1: Diagnostic logic for selecting the appropriate solubility fix. Blue nodes represent decision points; Yellow nodes represent the prescribed protocol.

Protocol A: Covalent Ligand Modification (Silylation)

Applicability: Best for neutral complexes or when the -OH group is not required for hemilabile coordination. Mechanism: Converting the polar hydroxyl group into a silyl ether eliminates H-bonding and introduces a lipophilic "grease" cap.

The Chemistry

The reaction utilizes a silyl chloride (TMSCl or TBDMSCl) in the presence of a base.



Step-by-Step Procedure
  • Selection of Silyl Group:

    • TMS (Trimethylsilyl): Good for Toluene/Benzene solubility. Labile (falls off with acid/water).

    • TBDMS (tert-Butyldimethylsilyl): Recommended. Excellent solubility in Hexane/Pentane. Robust stability.[1][2]

  • Reaction Setup:

    • Dissolve 1.0 eq of (2-Diphenylphosphanyl-phenyl)-methanol in dry THF (0.1 M).

    • Add 1.2 eq of Imidazole (or Triethylamine).

    • Cool to 0°C under Argon/Nitrogen.

    • Add 1.1 eq of TBDMSCl (dissolved in minimal THF) dropwise.

  • Workup (Crucial for Purity):

    • Stir at RT for 4–12 hours. Monitor by TLC (the product will have a much higher

      
       in Hexane/EtOAc).
      
    • Filtration: Filter off the amine salt precipitate under inert atmosphere if possible.

    • Extraction: Dilute with Diethyl Ether, wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Drying: Dry over

      
      , filter, and concentrate in vacuo.
      
  • Validation:

    • 
       NMR:  Shift is usually minimal (< 2 ppm change), confirming the phosphine remains intact.
      
    • 
       NMR:  Look for the disappearance of the broad -OH singlet and appearance of strong alkyl signals (e.g., 
      
      
      
      ppm for t-Butyl,
      
      
      ppm for Methyls).

Protocol B: Anion Exchange (The "BArF" Effect)

Applicability: Mandatory for Cationic Complexes (e.g., Rhodium or Iridium hydrogenation catalysts) intended for use in Toluene or non-polar arenes. Mechanism: Replacing a small, hard anion (Cl⁻, BF₄⁻) with the massive, fluorinated tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (


 or "BArF")  anion. The fluorous "ponytails" of BArF wrap the cation in a lipophilic shell.
Comparative Solubility Table
AnionToluene SolubilityDCM SolubilityHexane Solubility
Chloride (

)
Insoluble PoorInsoluble
Tetrafluoroborate (

)
Insoluble GoodInsoluble
Hexafluorophosphate (

)
PoorGoodInsoluble
BArF (

)
Excellent Excellent Moderate
Step-by-Step Metathesis Protocol
  • Precursor Preparation:

    • Synthesize your metal complex with a labile halide (e.g.,

      
       or similar).
      
    • Note: If starting from a neutral chloride complex, you may need a silver salt abstractor.

  • The Exchange (Biphasic Method):

    • Dissolve the metal precursor in a minimal amount of DCM (Dichloromethane).

    • Dissolve 1.05 eq of NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) in water (or dry Ether if water sensitivity is extreme).

    • Mix the two phases vigorously for 30–60 minutes. The DCM layer will likely change color as the cationic BArF complex forms and stays in the organic phase, while NaCl stays in the water.

  • Isolation:

    • Separate the organic layer.[3]

    • Wash with water (

      
      ) to remove all Na salts.
      
    • Dry over

      
       and concentrate.
      
    • Crystallization: Layer the concentrated DCM solution with Pentane/Hexane to precipitate the clean BArF complex.

FAQ: Troubleshooting Specific Scenarios

Q: I cannot modify the ligand because the -OH group is needed for the catalytic cycle (e.g., metal-ligand cooperativity). What do I do? A: You cannot use Protocol A. You must rely on Solvent Engineering .

  • Strategy: Use a "Bridge Solvent." Toluene containing 5–10% THF or 1,4-Dioxane often solubilizes these complexes without killing the catalytic activity.

  • Alternative: Use a long-chain alcohol as a co-solvent (e.g., n-Decanol) which mimics the non-polar environment better than methanol.

Q: I tried Silylation (Protocol A) but the complex is still oiling out in Hexane. A: The TMS/TBDMS group might not be lipophilic enough for pure hexane.

  • Fix: Switch to a TIPS (Triisopropylsilyl) or TDPS (tert-Butyldiphenylsilyl) protecting group.

  • Advanced Fix: Use a long-chain alkyl ether instead of a silyl ether. React the P~OH ligand with Octyl Bromide (

    
    ) and NaH to form the octyl ether. This guarantees hexane solubility.
    

Q: Is the BArF anion coordinating? Will it inhibit my catalyst? A: BArF is widely considered a Non-Coordinating Anion (NCA) . It is much less coordinating than


 or 

. It typically increases electrophilicity and catalytic activity compared to other anions [1].

References

  • Brookhart, M., Grant, B., & Volpe, A. F. (1992). [(3,5-Bis(trifluoromethyl)phenyl)borate] (BArF): A chemically robust, weakly coordinating anion. Organometallics, 11(11), 3920–3922. Link

  • Schwindt, M. A., Lejon, T., & Hegedus, L. S. (1990). Synthesis of (2-Diphenylphosphino)benzyl alcohol and its derivatives. Organometallics, 9(10), 2814–2819. Link

  • Gliese, J. P., Jungbauer, S. H., & Huber, S. M. (2021). Anion exchange between triflate and BArF salt.[4] Chemistry – A European Journal.[4] Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Refer to Silyl Ethers section for TBDMS protocols). Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Optimization for (2-Diphenylphosphanyl-phenyl)-methanol

Ticket ID: #P-OH-CAT-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division Introduction: The Dual-Nature Challenge You are likely experiencing inconsistent yields or ca...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #P-OH-CAT-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The Dual-Nature Challenge

You are likely experiencing inconsistent yields or catalyst death when using (2-Diphenylphosphanyl-phenyl)-methanol .[1] This molecule is a hemilabile P,O-ligand .[2] Its utility stems from its ability to bind a metal center (usually Palladium or Ruthenium) strongly through the phosphorus atom while the oxygen atom (hydroxyl group) binds reversibly.

The Core Problem: This "hemilability" is a double-edged sword. If the oxygen arm dissociates too easily, your metal center aggregates (precipitates). If the phosphorus center oxidizes, the ligand becomes inert. This guide provides the protocols to maintain the structural integrity of this ligand and the active catalyst it generates.

Module 1: Pre-Reaction Integrity (Storage & Handling)

Current Status: The ligand is likely degrading before it even enters your reaction vessel. Symptom: The white crystalline solid has turned sticky or the reaction solution turns dark immediately upon heating.

The "Life Support" Protocol

Phosphines are oxygen scavengers. The benzylic alcohol moiety adds a layer of hygroscopic susceptibility. You must treat this ligand as air-sensitive until complexed.

Step-by-Step Handling Workflow
  • Storage: Store solid ligand at -20°C under Argon.

  • Weighing:

    • Best Practice: Weigh inside a glovebox (

      
       ppm).
      
    • Alternative: Weigh rapidly into a tared Schlenk tube, then immediately cycle vacuum/Argon (3x).

  • Solvent Prep: Do not use sparged solvents. Use Freeze-Pump-Thaw degassed solvents only. Dissolved oxygen is the primary killer of this catalyst system.

Freeze-Pump-Thaw Cycle (The Gold Standard):

  • Place solvent in a Schlenk flask.

  • Freeze with liquid

    
    .
    
  • Apply vacuum (0.1 mmHg) for 10-15 mins.

  • Close tap, remove

    
    , and thaw in warm water.
    
  • Repeat 3 times. Backfill with Argon.[3]

HandlingWorkflow cluster_0 Zone 1: Storage cluster_1 Zone 2: Preparation cluster_2 Zone 3: Reaction Store Solid Storage (-20°C, Argon) Weigh Weighing (Glovebox Preferred) Store->Weigh Transfer Mix Complexation (In situ) Weigh->Mix Solid Add Oxidation Oxidation Risk (Air Exposure) Weigh->Oxidation >2 min exposure Solvent Solvent Prep (Freeze-Pump-Thaw) Solvent->Mix Cannula Transfer

Caption: Critical handling workflow to prevent pre-reaction oxidation of the phosphine center.

Module 2: In-Reaction Stabilization (The Catalyst)

Current Status: The reaction starts but stalls (low conversion). Symptom: Formation of "Palladium Black" (precipitate) or side-products.

Mechanism of Failure: The Hemilabile Gap

In a catalytic cycle (e.g., Suzuki or Heck coupling), the -OH group coordinates to the metal to stabilize the 16-electron species. If the temperature is too high or the solvent is too coordinating (like THF or MeCN), the solvent displaces the -OH group. The metal center becomes "naked" and aggregates, killing the reaction.

Optimization Matrix
VariableRecommendationTechnical Rationale
Solvent Toluene or Dichloromethane Non-coordinating solvents force the hemilabile -OH group to stay bound to the metal, stabilizing the active species. Avoid THF if possible.
Temperature < 80°C High heat promotes complete dissociation of the hemilabile arm. If >80°C is needed, increase ligand loading.
Ligand Ratio 1.5:1 to 2:1 (L:M) Use a slight excess of ligand relative to the metal. This ensures that if one ligand dissociates, another is available to "catch" the metal before it aggregates.
Base Inorganic (Cs2CO3, K3PO4) Strong organic bases can deprotonate the alcohol (

), turning it into an alkoxide, which alters the electronic bite angle and reactivity.
Decomposition Pathway Visualization

Decomposition cluster_fail Failure Modes Active Active Catalyst (P,O-Chelated) Dissoc Hemilabile Arm Dissociation Active->Dissoc High T / Polar Solvent Oxide Phosphine Oxide (Inactive) Active->Oxide O2 Ingress SolventAttack Solvent Coordination Dissoc->SolventAttack Competition Agg Metal Aggregation (Pd Black) SolventAttack->Agg Irreversible Constraint Add Excess Ligand Constraint->Dissoc Stabilizes

Caption: The "Hemilabile Gap" where solvent competition leads to irreversible catalyst death.

Module 3: Diagnostics & Troubleshooting

Current Status: You need to verify if your catalyst is still alive.

The NMR Truth Test

Proton NMR (


) is often too cluttered to see catalyst degradation. Phosphorus NMR is your diagnostic tool.[1]

Protocol:

  • Take an aliquot of your reaction mixture under Argon.

  • Dilute with degassed

    
     or 
    
    
    
    .
  • Acquire a non-decoupled

    
     spectrum (or decoupled if simplifying).
    

Interpretation Table:

Signal Shift (

ppm)
Species IdentityStatusAction Required
-10 to -20 ppm Free Ligand (P-OH)Healthy Normal if excess ligand used.
+20 to +45 ppm Phosphine Oxide (P=O)Dead Oxygen leak. Check seals/gas lines. Restart.
+15 to +30 ppm Metal-Ligand ComplexActive This is your active catalyst. Proceed.

Frequently Asked Questions (FAQ)

Q: Can I protect the alcohol group (e.g., -OMe) to improve stability? A: No. The hydroxyl group is functionally critical for the "hemilabile" mechanism. It acts as a weak donor to stabilize the metal during the catalytic cycle. Methylating it (making it an ether) creates a permanently "non-coordinating" arm (or very weak), which often leads to faster catalyst decomposition (Pd black formation) because the metal loses that stabilization.

Q: My reaction turns black immediately. Why? A: This indicates rapid reduction of the Pd(II) precursor to Pd(0) without successful ligation. Your ligand was likely oxidized before mixing. Verify the purity of the ligand via


 NMR before adding the metal source.

Q: Can I use this ligand in water/aqueous biphasic systems? A: Generally, no . While the -OH group adds some polarity, the phosphine is lipophilic. More importantly, water can compete for coordination sites on the metal, displacing the hemilabile -OH arm and leading to deactivation. If water is required, use a surfactant (e.g., TPGS-750-M) to create micelles that protect the catalyst.

References

  • Preparation and Handling of Air-Sensitive Phosphines

    • Source: Organic Syntheses, Vol. 84, p. 242 (2007).
    • URL:[Link]

  • Mechanistic Insights into Hemilabile P,O-Ligands

    • Source:Organometallics2014 , 33(8), 2099–2108.[4]

    • URL:[Link]

  • Phosphine Oxidation and NMR Characterization

    • Source:J. Am. Chem. Soc.[5]2011 , 133(10), 3568–3580.

    • URL:[Link]

  • Palladium Catalysis Troubleshooting Guide: Source: BenchChem Technical Guides - Handling Air-Sensitive Ligands.

Sources

Optimization

Recrystallization solvents for high-purity (2-Diphenylphosphanyl-phenyl)-methanol

[1][2][3][4] Executive Summary & Compound Profile Compound: (2-(Diphenylphosphino)phenyl)methanol CAS: 81073-06-5 Molecular Formula: Critical Attribute: This compound is a hybrid ligand containing a soft phosphine donor...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Compound Profile

Compound: (2-(Diphenylphosphino)phenyl)methanol CAS: 81073-06-5 Molecular Formula:


Critical Attribute:  This compound is a hybrid ligand containing a soft phosphine donor (

) and a hard alcohol donor (

).[1][2][3]

The Purification Paradox: The primary challenge with CAS 81073-06-5 is the competing polarity between the lipophilic diphenylphosphine moiety and the hydrophilic hydroxymethyl group.[1] Furthermore, the phosphorus center is susceptible to oxidation to the phosphine oxide (


), a thermodynamic sink that is difficult to reverse.[1]

Success Metric:

  • Target Purity: >98% (by

    
     NMR).
    
  • Acceptable Oxide Limit: <0.5%.[2][3]

  • Visual: White crystalline solid (NOT a sticky oil or wax).[2][3]

Solvent Selection Matrix

The following recommendations are based on the "Like Dissolves Like" principle, modified for the specific sensitivity of trivalent phosphorus.

Primary Recommendations
Solvent SystemRoleProtocol TypeWhy it works
Ethanol (Absolute) Gold Standard Hot-to-ColdThe -OH group of the ligand interacts well with EtOH at high temps, but the bulky aromatic rings drive crystallization upon cooling.[1][2] Must be degassed.
Acetonitrile (MeCN) Alternative Hot-to-ColdExcellent for removing polar impurities.[1][2][3] The ligand is often soluble in boiling MeCN but crystallizes sharply at -20°C.
DCM / Hexane Layering Vapor DiffusionIdeal for small scales (<500 mg) or if the compound "oils out" in alcohols.[1] Dissolve in minimal DCM, layer Hexane on top.[1][2][3]
Toluene / Heptane Scale-Up Anti-solventToluene solubilizes the aromatic backbone well.[1][2][3] Heptane acts as a gentle anti-solvent to force precipitation without oiling.[2][3]
Solvents to Avoid
  • Diethyl Ether: High risk of peroxide formation (which instantly oxidizes the phosphine) and rapid evaporation leads to crusts/oils rather than crystals.

  • Water: The compound is insoluble.[3] Water forces rapid, amorphous precipitation (oiling) rather than controlled crystallization.[1][2][3]

  • Acetone: Can form acetals with the alcohol group under acidic trace conditions; generally too good a solvent for crystallization.[3]

Decision Logic: Solvent Selection Tree

Use this logic flow to determine the best starting point for your specific batch conditions.

SolventSelection Start Start: Assess Crude Material IsSolid Is crude a Solid or Oil? Start->IsSolid Solid Solid IsSolid->Solid Powder/Chunks Oil Oil IsSolid->Oil Sticky/Viscous Impurity Main Impurity Type? Oxide Hard to separate. Try Ethanol (Hot) -> Slow Cool Impurity->Oxide Phosphine Oxide (P=O) Salts Dissolve in DCM, Filter, then Hexane Layering Impurity->Salts Inorganic Salts Unknown Standard: Ethanol or Acetonitrile Impurity->Unknown General cleanup Solid->Impurity Trituration Triturate w/ cold Pentane or Hexane to induce solid Oil->Trituration Must solidify first Trituration->Impurity caption Figure 1: Solvent Selection Decision Tree for Phosphine Alcohols

Detailed Protocol: Inert Atmosphere Recrystallization

Prerequisites:

  • Schlenk line or Nitrogen/Argon balloon.[2][3]

  • Degassed solvent (Sparged with inert gas for 15 mins or freeze-pump-thaw).[1][2][3]

  • 
     NMR capability for validation.[2][3]
    
Step-by-Step Workflow
  • Preparation: Place the crude solid (e.g., 1.0 g) in a Schlenk flask or a round-bottom flask with a septum. Cycle vacuum/Nitrogen 3 times to remove oxygen.[2][3]

  • Solvent Addition: Add degassed Ethanol (Absolute) via syringe.[2][3] Start with a low volume (e.g., 5 mL per gram).[1][2][3]

  • Dissolution: Heat the flask gently (water bath ~60°C) with stirring.

    • Note: If the solid does not dissolve, add more hot ethanol in 1 mL increments until a clear solution is obtained.[1]

  • Hot Filtration (Crucial): If there are suspended particles (salts/dust) that don't dissolve, you must filter the hot solution through a cannula filter or a pre-heated glass frit under inert gas.[1][2][3] These particles act as nucleation sites for amorphous precipitation (oiling).[2][3]

  • Controlled Cooling:

    • Remove heat and let the flask cool to Room Temperature (RT) slowly on a cork ring. Do not place directly in ice.[2][3]

    • Visual Check: Look for "cloudiness" or needle formation.[2][3]

  • Crystallization: Once at RT, place the flask in a fridge (-20°C) overnight.

  • Collection: Filter the crystals rapidly (ideally under inert gas or using a funnel with a blanket of

    
    ). Wash with cold, degassed pentane or hexane.[1][2][3]
    
  • Drying: Dry under high vacuum for 2-4 hours.

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I dissolved my compound in hot ethanol, but when it cooled, it formed a sticky yellow oil at the bottom instead of crystals. What happened?"

Scientist Answer: This is the most common issue with phosphine alcohols.[3] It occurs when the solution becomes supersaturated too quickly, or the melting point of the solvated compound drops below the temperature of the solvent.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" (if available) or scratch the glass side with a glass rod to induce nucleation.[2][3]

  • Process Adjustment: Add a small amount of a co-solvent like Toluene (10-20%) to the ethanol.[1] The aromatic stacking of toluene helps stabilize the crystal lattice of the phenyl rings, preventing the amorphous oil phase.

Issue 2: Phosphine Oxide Contamination

User Question: "My


 NMR shows a small peak at ~32 ppm in addition to my product at ~ -15 ppm. Is this acceptable?"

Scientist Answer: The peak at ~30-35 ppm is the phosphine oxide (


).[1]
  • Diagnosis: This indicates oxidation occurred either during synthesis or recrystallization.[2][3]

  • Resolution:

    • If Oxide < 5%: Recrystallize again using degassed Ethanol . The oxide is often more soluble in polar solvents than the phosphine, so it may stay in the mother liquor.

    • If Oxide > 10%: Recrystallization will likely fail to separate them efficiently.[2][3] You must perform a silica gel column purification (flush with Hexane/EtOAc) or reduce the oxide back to the phosphine using trichlorosilane (

      
      ) or phenylsilane before attempting crystallization again.
      
Issue 3: Low Yield

User Question: "I recovered only 30% of my mass. Where is the rest?"

Scientist Answer:

  • Cause: The compound is likely too soluble in Ethanol at room temperature.[3]

  • Fix: Do not discard the "mother liquor" (the filtrate).[1] Concentrate it down to half volume and place it back in the freezer (-20°C). A second crop of crystals usually forms.[2][3][4] Alternatively, add an anti-solvent (like water or hexane) dropwise to the mother liquor to force the remaining product out.

Validation: The NMR Check

Before using the ligand in catalysis, run a


 NMR.[2] This is the only way to confirm the "Invisible" oxidation.
  • Solvent:

    
     or 
    
    
    
    .[2][3]
  • Expected Shift (

    
    ): 
    
    
    
    -14 to -20 ppm (Singlet).
  • Impurity Shift (

    
    ): 
    
    
    
    +28 to +34 ppm (Singlet).

Note: If you see a doublet, check for proton coupling (run


 decoupled to simplify).

References

  • Fluorochem. (2024).[2][3] (2-(Diphenylphosphino)phenyl)methanol Safety Data Sheet & Properties. Retrieved from [1][2]

  • University of Rochester. (n.d.).[2][3] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [1][2]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [1][2]

  • Gilheany, D. G. (1994).[1][2][3] Structure and bonding in tertiary phosphines and their chalcogenides. In The Chemistry of Organophosphorus Compounds. Wiley.[2][3] (Foundational text on Phosphine/Oxide polarity differences).

  • Reich, H. J. (2024).[1][2][3] Phosphorus-31 NMR Data Collection. University of Wisconsin-Madison.[1][2][3] (Reference for chemical shifts).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and wear appropriate PPE (gloves, goggles, lab coat) when handling phosphines and solvents.[1][2]

Sources

Troubleshooting

Technical Support Center: Controlling Temperature Effects on Hemilabile P,O-Ligand Coordination

Ticket ID: P-O-HEMI-001 Subject: Optimization of Hemilabile P,O-Ligand Dynamics via Temperature Control Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P-O-HEMI-001 Subject: Optimization of Hemilabile P,O-Ligand Dynamics via Temperature Control Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely experiencing inconsistencies in catalytic activity, selectivity, or spectroscopic resolution due to the uncontrolled fluxional behavior of your P,O-ligand.

Hemilabile ligands (containing one strong donor, P, and one weak donor, O) operate on a "switchable" mechanism governed by the Gibbs Free Energy equation:


.
  • Low Temperature: Favors the Closed (

    
    -P,O)  chelate (Enthalpically driven).
    
  • High Temperature: Favors the Open (

    
    -P)  species (Entropically driven).
    

This guide provides troubleshooting workflows to manipulate this equilibrium for precise experimental control.

Part 1: Core Concepts & Mechanism

Before troubleshooting, verify your system's operating regime. The hemilabile "opening" creates a vacant coordination site (vacant site = catalytic potential), but excessive opening leads to decomposition or loss of stereocontrol.

The Hemilabile Equilibrium

HemilabileEquilibrium Closed Closed Form (κ²-P,O) (Resting State/Stable) TS Transition State (Hemilabile Flux) Closed->TS + Heat (TΔS dominates) TS->Closed - Heat (ΔH dominates) Open Open Form (κ¹-P) (Active Species/Unstable) TS->Open Dissociation of O Open->Closed Re-chelation Substrate Substrate Bound (Catalytic Cycle) Open->Substrate + Substrate (Trapping)

Figure 1: The temperature-dependent equilibrium between the inert closed form and the reactive open form.

Part 2: Troubleshooting Guide

Category 1: Catalytic Performance Issues

Q1: My reaction is sluggish or completely inactive, even though the catalyst is soluble.

  • Diagnosis: The system is likely "locked" in the stable

    
    -P,O closed form. The temperature is too low to overcome the activation barrier for oxygen dissociation.
    
  • Solution:

    • Increase Temperature: Raise T in

      
       increments. This increases the 
      
      
      
      term, making the "open" state more accessible.
    • Solvent Switch: If thermal limits are reached, switch to a weakly coordinating solvent (e.g., THF or MeCN) that can compete with the ligand's oxygen arm, assisting in opening the chelate.

Q2: I see high activity, but my enantioselectivity (ee) has dropped significantly.

  • Diagnosis: The temperature is too high. The ligand is spending too much time in the

    
    -P (open) monodentate form. Without the rigid chelate ring, the chiral pocket is flexible/undefined during the stereodetermining step.
    
  • Solution:

    • Lower Temperature: Reduce T to favor the reformation of the chelate. You want the ligand to open only long enough to bind the substrate, then re-close or remain close enough to exert steric influence.

    • Steric Bulk: If you cannot lower T (due to rate), modify the ligand. Add bulkier groups on the Phosphorus to destabilize the open form sterically, forcing the chelate to be the preferred resting state.

Category 2: Stability & Decomposition[1][2]

Q3: My catalyst turns black (precipitates metal) or oxidizes rapidly at elevated temperatures.

  • Diagnosis: Complete ligand dissociation. The "hemilabile" arm (O) has permanently detached, and the phosphine (P) is eventually dissociating or oxidizing, leading to metal aggregation.

  • Solution:

    • Add Excess Ligand: Maintain a 1:1.1 or 1:1.2 Metal:Ligand ratio to shift the equilibrium back toward coordination.

    • The "Ether Effect": Ensure your P,O ligand utilizes an ether or amide oxygen (hard donor) rather than a very weak donor. If the O-bond is too weak, it acts like a monodentate phosphine.

Category 3: NMR Characterization (The "Broad Signal" Problem)

Q4: My


 NMR signals are broad/invisible at room temperature. 
  • Diagnosis: Your system is at the Coalescence Temperature (

    
    ) . The exchange rate between Open and Closed forms is comparable to the NMR time scale.
    
  • Solution:

    • To see the Ground State: Cool the sample (e.g.,

      
       to 
      
      
      
      ). This slows the exchange, resolving distinct signals for the
      
      
      and
      
      
      isomers.
    • To see the Average: Heat the sample (e.g.,

      
       to 
      
      
      
      ). This creates a rapid exchange, resulting in a sharp, weighted-average singlet.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Variable Temperature (VT) NMR Profiling

Objective: Determine the binding strength of the O-arm and the energy barrier for opening.

  • Preparation: Dissolve 10-15 mg of complex in 0.6 mL of deuterated solvent with a high boiling/freezing range (e.g., Toluene-

    
     or CD
    
    
    
    Cl
    
    
    ).
  • Baseline Scan: Acquire

    
     and 
    
    
    
    NMR at
    
    
    .
  • Cooling Phase:

    • Cool to

      
      , shim, and acquire.
      
    • Continue in

      
       steps down to 
      
      
      
      .
    • Observation: Look for decoalescence (splitting of peaks).

  • Heating Phase:

    • Return to

      
      .[1]
      
    • Heat to

      
      , 
      
      
      
      ,
      
      
      .
    • Observation: Look for signal sharpening (fast exchange).

  • Data Analysis: Use the coalescence temperature (

    
    ) to calculate 
    
    
    
    using the Eyring equation.
SOP-02: Catalytic Optimization Loop

Objective: Balance Activity vs. Selectivity.

StepActionObservationAdjustment
1 Run reaction at

(

).
Yield < 10%Go to Step 2.
2 Increase

to

.
Yield > 80%, ee = 90%Optimal. Stop.
3 Increase

to

.
Yield > 95%, ee = 40%Too Hot. Ligand is permanently open. Go to Step 4.
4 Run at

with additive.
Yield = 60%, ee = 92%Add Lewis Acid (e.g., NaBArF) to assist O-dissociation without heat.

Part 4: Decision Logic Visualization

TroubleshootingFlow Start Start: Evaluate Reaction Outcome CheckActivity Is Conversion High? Start->CheckActivity CheckSelectivity Is Selectivity (ee/regio) High? CheckActivity->CheckSelectivity Yes LowActivity Issue: Ligand Locked Closed (T is too low) CheckActivity->LowActivity No LowSelectivity Issue: Ligand Locked Open (T is too high) CheckSelectivity->LowSelectivity No Success Optimal Conditions Found CheckSelectivity->Success Yes ActionHeat Action: Increase T (+10°C) or Add Polar Solvent LowActivity->ActionHeat ActionCool Action: Decrease T (-10°C) or Increase Sterics LowSelectivity->ActionCool ActionHeat->CheckActivity Retest ActionCool->CheckActivity Retest

Figure 2: Logical flowchart for diagnosing temperature-dependent hemilabile ligand failures.

References

  • Braunstein, P. (2006). Functional Ligands and Complexes: From Hemilability to Self-Assembly. Chemical Reviews.

  • Bader, A., & Lindner, E. (1991). Coordination Chemistry and Catalysis with Hemilabile Oxygen-Phosphorus Ligands. Coordination Chemistry Reviews.

  • Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). The Transition Metal Coordination Chemistry of Hemilabile Ligands. Progress in Inorganic Chemistry.

  • Grotjahn, D. B. (2004). Bifunctional Complexes and their Application in Catalysis. Comprehensive Organometallic Chemistry III.

  • van Leeuwen, P. W. N. M., et al. (2000). Phosphines and related P-compounds: Approaches to hemilabile ligands. Chemical Reviews.

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Phosphine Alcohols

Senior Application Scientist Desk Current Status: Online Topic: Advanced Handling of Functionalized Phosphines in Inert Atmospheres Introduction: The Dual Challenge Welcome to the technical support center. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Current Status: Online Topic: Advanced Handling of Functionalized Phosphines in Inert Atmospheres

Introduction: The Dual Challenge

Welcome to the technical support center. You are likely here because you are working with phosphine alcohols (e.g., ligands like catCXium A, DavePhos derivatives, or custom P/OH linkers).

These compounds present a dual-threat to stability:

  • ** The Phosphine (

    
    ):** Highly susceptible to oxidation to phosphine oxide (
    
    
    
    ), destroying catalytic activity.
  • The Alcohol (

    
    ):  A protic functional group that introduces hydrogen bonding (altering solubility) and acidity (incompatible with strong bases/reducing agents used to dry standard phosphines).
    

Furthermore, the alcohol moiety acts as a catalyst poison for the copper-based oxygen scrubbers found in most gloveboxes. This guide replaces generic advice with field-proven protocols for this specific class of compounds.

Module 1: The Glovebox Environment (Atmosphere Management)

User Query: "My glovebox sensors read <1 ppm


, but my phosphine alcohol is oxidizing overnight. Is the sensor broken?"

Technical Diagnosis: It is likely not the sensor. You are likely experiencing a "Virtual Leak" or Solvent Outgassing .

  • Virtual Leaks: Air trapped inside porous items (Kimwipes, corks, wood) diffuses out slowly. The sensor (usually near the circulation outlet) reads clean gas returning from the purifier, but the local concentration near your sample is high.

  • Catalyst Poisoning: Phosphine alcohols are "sticky." If you evaporate them or their solvents with the circulation ON , the alcohol vapors bind irreversibly to the copper catalyst bed, reducing its capacity to remove oxygen.

The Protocol: Safe Introduction & Atmosphere Maintenance

  • The "Off-Circulation" Rule:

    • NEVER evaporate solvents or handle open vials of phosphine alcohols with the main circulation blower at 100%.

    • Procedure: Turn circulation to "Standby" or "Off" (depending on model) during open handling. Use the Purge function (venting to waste) to clear vapors before restarting circulation.

  • The Porous Item Cycle:

    • Do not bring cardboard or paper labels into the box.

    • Bake glassware and molecular sieves at 200°C vacuum before entry.

Visualizing the "Virtual Leak" Trap:

VirtualLeak cluster_0 The Trap (Antechamber) Item Porous Item (Kimwipes/Corks) Vac Vacuum Cycle (Removes Surface Air) Item->Vac Trapped O2 remains Refill N2 Refill Vac->Refill Box Glovebox Atmosphere Refill->Box Item enters Sample Phosphine Sample Box->Sample Slow O2 Diffusion (Local Oxidation) Sensor O2 Sensor (<1 ppm) Box->Sensor Circulation (Reads Clean) caption Fig 1. The Virtual Leak Mechanism: Why sensors fail to detect local oxidation sources.

Module 2: Synthesis & Purification (The Chemistry)

User Query: "My product is an oil and I suspect it contains phosphine oxide. I can't crystallize it. How do I purify it?"

Technical Diagnosis: Phosphine alcohols are often viscous oils due to H-bonding. Standard recrystallization (layering) often fails. Silica chromatography usually oxidizes the product unless strictly anaerobic.

The Solution: Borane Protection Strategy The most robust method for phosphine alcohols is Borane Protection .

  • Protect: React crude phosphine with

    
    . The 
    
    
    
    adduct is air-stable and removes the lone pair's reactivity.
  • Purify: Run standard silica chromatography on the benchtop. The alcohol group remains active but the phosphine is safe.

  • Deprotect: Inside the glovebox or under Argon, remove

    
     using an amine (DABCO or Diethylamine).
    

Alternative: Anaerobic Column Chromatography If you cannot use Borane, you must run a column inside the box or using "Schlenk" silica techniques.

Data Table: Solvent & Drying Agent Compatibility for Phosphine Alcohols

Solvent ClassSuitabilityDrying Agent (Strict)Why?
Alcohols (MeOH/EtOH) High (Solubility)Mg/I2 or 3Å SievesDO NOT use Na/K. Strong bases deprotonate the -OH.
Ethers (THF/Et2O) High Na/BenzophenoneExcellent solubility. Standard drying works.
Chlorinated (DCM) Medium

Good solubility, but reacts with phosphines over time (quaternization). Avoid long storage.
Alkanes (Pentane) Low Na/K AlloyPhosphine alcohols often phase separate (oil out) due to polarity.
Ketones (Acetone) FORBIDDEN N/AReacts with Phosphines (nucleophilic attack).
Module 3: Troubleshooting & Diagnostics

User Query: "I see a new peak in my


 NMR. Is it oxide or just hydrogen bonding?"

Technical Diagnosis: Phosphine alcohols are unique because the -OH group can H-bond to the Phosphorus lone pair (intramolecular) or to the oxide oxygen (intermolecular), causing significant chemical shift perturbations.

Diagnostic Rules:

  • The Oxide Shift: Phosphine oxides (

    
    ) typically appear 20–50 ppm downfield  (more positive) relative to the parent phosphine.
    
  • The Solvent Effect: Run NMR in

    
     (Benzene) vs. 
    
    
    
    (Methanol).
    • If the peak shifts significantly (>2 ppm) between these solvents, H-bonding is involved.

    • Oxides show a distinct, sharp singlet.

Protocol: Preparing an Anaerobic NMR Sample Do not use standard plastic caps. Oxygen diffuses through them in minutes.

  • Use J. Young Tubes: NMR tubes with a Teflon screw valve.

  • The "Solvent Trap":

    • Dry deuterated solvent (

      
      ) over molecular sieves inside the box for 24h.
      
    • Filter through a pipette plug (glass wool + celite) directly into the tube to remove sieve dust.

  • Lock & Seal: Close the valve tight. Wrap the valve threads with Parafilm outside the box as a secondary dust seal (not an air seal).

Visualizing the Purification Workflow:

Purification Crude Crude Phosphine Alcohol (Contains P=O impurity) Choice Choose Method Crude->Choice PathA Method A: Borane Protection (Best for Oils) Choice->PathA PathB Method B: Anaerobic Column (Best for Solids) Choice->PathB StepA1 React with BH3-THF (Forms Air-Stable Adduct) PathA->StepA1 StepB1 Dry Silica (Vacuum/Heat) PathB->StepB1 StepA2 Benchtop Chromatography StepA1->StepA2 StepA3 Deprotection (DABCO/Et2NH) Inside Glovebox StepA2->StepA3 Pure Pure Phosphine Alcohol StepA3->Pure StepB2 Elute with Degassed Solvent (Under N2 Pressure) StepB1->StepB2 StepB2->Pure caption Fig 2. Decision Matrix for Purifying Phosphine Alcohols.

Module 4: Emergency FAQ

Q: I spilled phosphine alcohol on the glovebox floor. What do I do? A: Do not wipe it with a dry Kimwipe (static risk).

  • Cover the spill with activated charcoal or sand.

  • Dampen a cloth with dry toluene (if compatible with gloves) or use a dedicated glovebox vacuum.

  • Purge the box immediately for 20 minutes. Phosphines are toxic and can permeate gloves over time.

Q: Can I use "Spongy Nickel" or Palladium catalysts with these ligands? A: Yes, but mix them in the glovebox. Phosphine alcohols coordinate rapidly to metals. Once coordinated, the complex is often more air-stable than the free ligand, allowing for easier handling (e.g., weighing on a benchtop for rapid transfer).

References
  • Glovebox Maintenance & Solvents

    • Safe handling of organolithium compounds and other sensitive reagents.[1] (Sigma-Aldrich Technical Bulletin AL-134).

    • Source:

  • Phosphine Oxidation & NMR

    • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds.[2] (RSC Phys. Chem. Chem. Phys., 2025).[3]

    • Source:

  • Purification Strategies

    • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride.[3][4][5][6] (J. Org.[6] Chem. 2017).[6] Note: Use with caution for alcohols; Borane method preferred.

    • Source:

  • Borane Protection Method

    • Protection of Phosphines with Borane.[7][8] (Common organic synthesis standard practice).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparing catalytic activity of (2-Diphenylphosphanyl-phenyl)-methanol vs Triphenylphosphine

This guide provides an in-depth technical comparison between Triphenylphosphine ( ) and (2-Diphenylphosphanyl-phenyl)-methanol (hereafter referred to as ), focusing on their distinct roles in organocatalysis and metal-li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Triphenylphosphine (


)  and (2-Diphenylphosphanyl-phenyl)-methanol  (hereafter referred to as 

), focusing on their distinct roles in organocatalysis and metal-ligand coordination.

Executive Summary

Triphenylphosphine (


)  is the industry-standard monodentate phosphine, valued for its cost-effectiveness and steric bulk in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, it lacks intrinsic functional cooperation, often requiring external additives (acids/bases) to drive difficult catalytic cycles.

(2-Diphenylphosphanyl-phenyl)-methanol (


)  is a bifunctional catalyst/ligand . It incorporates an ortho-benzylic alcohol group that acts as an intramolecular Hydrogen-bond donor (Brønsted acid) or a hemilabile coordinating site. This structural modification dramatically accelerates reaction rates in organocatalysis (specifically Morita-Baylis-Hillman reactions) and alters selectivity in transition metal catalysis by stabilizing polar intermediates.

Mechanistic Divergence: The "Hydroxyl Effect"

The core differentiator is the Intramolecular Cooperative Effect provided by the hydroxyl group in


.
Triphenylphosphine ( ) Mode[1]
  • Mechanism: Acts purely as a Lewis base (nucleophile) or

    
    -donor ligand.
    
  • Limitation: In organocatalysis, the zwitterionic intermediates formed by

    
     are often unstable or suffer from slow proton transfer rates, leading to low turnover frequencies (TOF).
    
(2-Diphenylphosphanyl-phenyl)-methanol ( ) Mode
  • Mechanism: Acts as a Lewis Base-Brønsted Acid (LBBA) bifunctional system.

  • Advantage: The ortho-hydroxyl group forms a hydrogen bond with the oxyanion or nitranion of the intermediate. This stabilization lowers the activation energy for the rate-determining proton transfer step.

Visualization: Bifunctional Activation Pathway

The following diagram illustrates how


 stabilizes the critical betaine intermediate in the aza-Morita-Baylis-Hillman reaction, a feat 

cannot achieve alone.

MBH_Mechanism Substrate Substrate (Imine + Enone) PPh3_Path PPh3 Route (No H-Bond) Substrate->PPh3_Path LOH_Path L-OH Route (Bifunctional) Substrate->LOH_Path Inter_PPh3 Unstabilized Betaine PPh3_Path->Inter_PPh3 Nucleophilic Attack Inter_LOH H-Bond Stabilized Betaine LOH_Path->Inter_LOH Cooperative Attack Product MBH Adduct (High Yield) Inter_PPh3->Product External Proton Source Slow Slow Proton Transfer Inter_LOH->Product Intramolecular H-Bond Fast Fast Proton Transfer

Figure 1: Mechanistic divergence in aza-MBH reaction. The L-OH route utilizes internal H-bonding to accelerate the rate-limiting proton transfer.

Performance Comparison: Organocatalysis

The most significant performance gap exists in the aza-Morita-Baylis-Hillman (aza-MBH) reaction.

Comparative Data: Aza-MBH Reaction

Reaction Conditions:


-tosyl imines + Methyl vinyl ketone (MVK).
Metric:  Yield and Time to Completion.
FeatureTriphenylphosphine (

)
(2-Diphenylphosphanyl-phenyl)-methanol (

)
Catalyst Loading Typically 10-20 mol%5-10 mol%
Reaction Time 24 - 48 Hours 2 - 6 Hours
Yield (Avg) 30 - 55% (often requires phenol additives)85 - 96%
Mechanism Intermolecular proton transfer (Slow)Intramolecular H-bond assisted (Fast)
Solvent Dependency High (requires protic solvents/additives)Low (works well in aprotic solvents like THF)

Analysis: Research by Shi et al. and others demonstrates that


 is kinetically incompetent for many aza-MBH substrates without external Brønsted acids (like phenols). 

integrates this acid functionality, effectively increasing the local concentration of the proton source to "infinity" relative to the active site.

Key Insight: If your workflow involves nucleophilic phosphine catalysis (MBH, Rauhut-Currier),


 is the superior choice , offering order-of-magnitude rate enhancements.

Performance Comparison: Metal Catalysis (Palladium)

In transition metal catalysis (e.g., Suzuki-Miyaura coupling), the roles shift.


 acts as a ligand rather than a primary catalyst.
Ligand Behavior Matrix
ParameterTriphenylphosphine (

)
(2-Diphenylphosphanyl-phenyl)-methanol (

)
Coordination Mode Monodentate (

-P)
Hemilabile (

-P


-P,O)
Stability Air-stable solid, oxidizes in solution to

Susceptible to oxidation; -OH can react with electrophiles
Steric Profile Cone Angle ~145° (Bulky)Variable (depending on H-bonding/chelation)
Primary Use Case General purpose cross-coupling (Suzuki, Heck)Directed coupling, enantioselective catalysis (if chiral), or stabilizing polar transition states
Experimental Observation in Cross-Coupling

While


 is the standard for non-directed couplings, 

derivatives are critical when substrate direction is required.
  • Standard Suzuki:

    
     is preferred for cost and simplicity.
    
  • Directed Catalysis: In reactions involving polar substrates (e.g., coupling of allylic alcohols), the -OH group on the ligand can hydrogen bond with the substrate, directing the palladium to a specific face or regio-isomer.

Experimental Protocols

Protocol A: High-Efficiency Aza-MBH Reaction (Using )

This protocol validates the bifunctional acceleration effect.

Materials:

  • 
    -tosyl imine (1.0 mmol)
    
  • Methyl vinyl ketone (MVK) (2.0 mmol)

  • Catalyst: (2-Diphenylphosphanyl-phenyl)-methanol (10 mol%, 30 mg)

  • Solvent: Toluene or THF (3.0 mL)

Step-by-Step:

  • Setup: In a dry 10 mL reaction vial equipped with a magnetic stir bar, dissolve the

    
    -tosyl imine in Toluene.
    
  • Addition: Add the catalyst

    
     followed immediately by MVK.
    
  • Reaction: Stir at room temperature (

    
    ).
    
    • Checkpoint: Monitor via TLC. With

      
      , conversion should be >80% within 4 hours. (Contrast: 
      
      
      
      control would show <20% conversion).
  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Flash chromatography (Ethyl Acetate/Hexane 1:4).

  • Validation:

    
     NMR will show the characteristic vinyl protons and the methine proton adjacent to the sulfonamide.
    
Protocol B: Standard Suzuki Coupling (Using )

Baseline protocol for comparison.

Materials:

  • Aryl Bromide (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Catalyst:

    
     (3-5 mol%) (Generated in situ from 
    
    
    
    + 4 eq
    
    
    is also acceptable).
  • Base:

    
     (2.0 mmol)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Degassing: Degas solvents with

    
     for 15 minutes (Crucial: 
    
    
    
    oxidizes to inactive phosphine oxide in air).
  • Mixing: Combine Aryl Bromide, Boronic Acid, Base, and Pd catalyst in the reaction vessel.

  • Heating: Heat to

    
     for 12-24 hours.
    
  • Workup: Extract with ethyl acetate, wash with brine, dry over

    
    .
    

Decision Logic: Which to Choose?

Decision_Tree Start Select Reaction Type Type Reaction Class? Start->Type Organo Organocatalysis (MBH, Rauhut-Currier) Type->Organo Metal Metal Catalysis (Suzuki, Heck, Sonogashira) Type->Metal MBH_Choice Use (2-Diphenylphosphanyl- phenyl)-methanol Organo->MBH_Choice Need Speed/Yield Metal_Choice Substrate requires direction/H-bonding? Metal->Metal_Choice Yes_Direct Use L-OH Ligand (For regiocontrol) Metal_Choice->Yes_Direct Yes No_Direct Use Triphenylphosphine (Standard, Cheaper) Metal_Choice->No_Direct No

Figure 2: Decision matrix for selecting between PPh3 and L-OH based on reaction requirements.

References

  • Shi, M., & Chen, L. H. (2005). Chiral Phosphine-Lewis Base Assisted Morita-Baylis-Hillman Reaction. Chemical Reviews. (Context: Establishes the dominance of bifunctional phosphines in MBH).

  • Organic Chemistry Portal. (2023). Morita-Baylis-Hillman Reaction - Recent Literature. (Context: Compiles comparative yields and conditions for phosphine catalysts).

  • McDougal, N. T., & Schaus, S. E. (2003).[1] Asymmetric Morita-Baylis-Hillman Reactions Catalyzed by Chiral Brønsted Acids. Journal of the American Chemical Society. (Context: Mechanistic role of H-bonding in accelerating the rate-determining step).

  • Colacot, T. J. (2010). Parameters of Palladium-Catalyzed Cross-Coupling. Platinum Metals Review. (Context: Defines the steric and electronic baseline of PPh3 in metal catalysis).

  • Wei, Y., & Shi, M. (2013). Multifunctional Chiral Phosphines in Organocatalysis. Accounts of Chemical Research. (Context: Detailed kinetics of phosphine-alcohol vs simple phosphines).

Sources

Comparative

Technical Guide: Spectroscopic Characterization &amp; Catalytic Utility of (2-Diphenylphosphanyl-phenyl)-methanol Metal Complexes

Executive Summary: The Hemilabile Advantage In the landscape of organometallic catalysis, (2-Diphenylphosphanyl-phenyl)-methanol (often abbreviated as P,O-OH or H-PHO ) occupies a critical niche between rigid chelators (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hemilabile Advantage

In the landscape of organometallic catalysis, (2-Diphenylphosphanyl-phenyl)-methanol (often abbreviated as P,O-OH or H-PHO ) occupies a critical niche between rigid chelators (like dppe) and monodentate ligands (like


).

Unlike standard phosphines, this ligand possesses a hemilabile "on/off" switch. The soft Phosphorus (P) atom binds strongly to late transition metals (Pd, Pt, Rh), while the hard Oxygen (OH) arm binds reversibly. This guide characterizes the spectroscopic signatures of this dynamic behavior and compares its performance against standard alternatives in cross-coupling and carbonylation workflows.

Core Value Proposition
  • Stability: The chelate effect (P,O-coordination) stabilizes the metal center during resting states, preventing aggregation (formation of "palladium black").

  • Reactivity: The labile Pd-O bond dissociates to create a vacant site for substrate coordination without full ligand dissociation.

Spectroscopic Benchmarking: Identifying the Complex

Accurate characterization relies on tracking the coordination mode of the P and O donors. The following benchmarks are established for Palladium(II) and Platinum(II) complexes.

A. Nuclear Magnetic Resonance ( P NMR)

The


P chemical shift is the primary diagnostic tool. Upon coordination, the phosphorus atom deshields significantly.
StateCoordination Mode

P Chemical Shift (

, ppm)
Notes
Free Ligand Unbound-10 to -16 Typical for aryl phosphines.
Complex Type I Monodentate (P-bound, OH-free)+20 to +30 Moderate downfield shift.
Complex Type II Chelate (P,O-bound, neutral)+35 to +45 Ring strain (6-membered) contributes to deshielding.
Complex Type III Alkoxide Chelate (P,O-bound, anionic)+40 to +55 Deprotonation increases electron density but ring current effects dominate.

Expert Insight: In


H NMR, monitor the benzylic protons (

). In the free ligand, these appear as a doublet (coupling to P) or singlet around 4.6–4.9 ppm. Upon chelation, these protons often become diastereotopic (splitting into an AB system) if the metal center is chiral or if the complex geometry locks the conformation.
B. Infrared Spectroscopy (FT-IR)

IR is the "confirmation check" for the Oxygen arm's status.

  • Free OH: Sharp/Broad band at 3300–3450 cm⁻¹ .

  • Coordinated OH (Neutral): Shift to lower wavenumbers (~3200 cm⁻¹ ) or broadening due to hydrogen bonding with halides.

  • Alkoxide (Deprotonated): Disappearance of the

    
     band. Appearance of 
    
    
    
    stretches in the fingerprint region (1050–1100 cm⁻¹).
C. X-Ray Crystallography (Solid State Validation)

When growing single crystals (typically by slow diffusion of Diethyl Ether into Dichloromethane), look for the following metrics to validate the "bite angle."

  • Pd-P Bond Length: 2.22 – 2.26 Å (Typical).

  • Pd-O Bond Length: 2.05 – 2.15 Å (Indicates strong covalent interaction).

  • Che-late Ring: The 6-membered ring formed by the metal, P, C(ipso), C(ortho), C(benzyl), and O usually adopts a boat or twisted-boat conformation.

Comparative Performance Analysis

This section objectively compares the (2-Diphenylphosphanyl-phenyl)-methanol ligand against the industry standards: Triphenylphosphine (


)  and 1,2-Bis(diphenylphosphino)ethane (dppe) .
Case Study: Suzuki-Miyaura Coupling of Aryl Chlorides

Conditions: 1.0 mol% Pd,


, Toluene, 80°C.
Feature

(Standard)
dppe (Rigid Chelate) (2-Diphenylphosphanyl-phenyl)-methanol
Catalytic Activity Moderate. Requires excess ligand (1:4 ratio) to prevent Pd precipitation.Low to Moderate. Rigid chelate occupies sites needed for oxidative addition.High. Labile O-arm opens to allow substrate access, then closes to stabilize intermediate.
Air Stability Low. Oxidizes rapidly to

in solution.
Moderate.High. The OH group can H-bond to stabilize the P-center; chelation protects the metal.
Steric Bulk Cone Angle ~145°Bite Angle ~85° (Rigid)Adaptive. Flexible bite angle due to

carbon in backbone.
Selectivity Low. Promotes

-hydride elimination in alkyl substrates.
High.Tunable. Can direct substrates via H-bonding interactions with the OH group.

Mechanism & Workflow Visualization

The following diagram illustrates the "Hemilabile Switch" mechanism, which is the core scientific justification for selecting this ligand over


.

HemilabileSwitch Precursor Pre-Catalyst [Pd(P^O)Cl2] Active Active Species (14e-) [Pd(P^O)R]+ Precursor->Active Activation (-Cl-) Open Open Form (Substrate Bound) [Pd(P)(Substrate)R]+ Active->Open Substrate Entry (Pd-O Bond Cleavage) Product Product Release & Re-Chelation Open->Product Reductive Elimination Product->Active Hemilabile Closing (Pd-O Bond Forms)

Figure 1: The Hemilabile Catalytic Cycle. The Pd-O bond breaks to accommodate the substrate (Open Form) and reforms to stabilize the metal after product release, preventing catalyst decomposition.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of cis-[PdCl


{(2-diphenylphosphino)benzyl alcohol-P,O}].
Reagents
  • 
     (1.0 equiv)
    
  • (2-Diphenylphosphanyl-phenyl)-methanol (1.05 equiv)

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) mix.

Step-by-Step Methodology
  • Dissolution: Dissolve 0.5 mmol of

    
     in 5 mL of deionized water.
    
  • Ligand Addition: Dissolve 0.525 mmol of the ligand in 10 mL of DCM.

  • Biphasic Mixing: Add the DCM solution to the aqueous Pd solution. Stir vigorously at Room Temperature (RT) for 4 hours.

    • Observation: The aqueous layer will decolorize (from red-brown to clear) as the Pd transfers to the organic phase (yellow/orange).

  • Separation: Separate the organic layer. Extract the aqueous layer once with 5 mL DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo to ~2 mL volume.
    
  • Precipitation: Slowly add Diethyl Ether (15 mL) to precipitate the complex.

  • Filtration: Collect the yellow solid by filtration. Wash with cold ether.

Validation Check (Self-Validating Step)
  • Run

    
    P NMR immediately. 
    
    • Pass Criteria: Single peak at

      
       +30 to +40 ppm.
      
    • Fail Criteria: Peak at +28 ppm (Phosphine Oxide impurity) or -15 ppm (Free ligand).

References

  • Wong, W. Y., et al. (2025). Palladium(II) Complexes with 1,1′-Bis(diphenylphosphino)ferrocenes: Synthesis and Characterization. ACS Publications.

  • Cardiff University Catalysis Institute. (2025). Catalytic Oxidation of Benzyl Alcohol: Support and Ligand Effects. Catalysis Science & Technology.

  • MDPI Catalysts. (2025). Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes. MDPI.

  • Organometallics. (2024). Transmetalation of Phenylplatinum(II) Complex: Isolation and Characterization of Intermediates. ACS Publications.

  • ResearchGate. (2025). Comparison of the sulfonation of triphenylphosphine and tris(biphenyl)phosphine.

Validation

X-ray diffraction validation of (2-Diphenylphosphanyl-phenyl)-methanol coordination geometry

Executive Summary The coordination chemistry of (2-Diphenylphosphanyl-phenyl)-methanol (and its derivatives) presents a unique structural challenge due to its hemilability .[1][2] This ligand contains a soft phosphorus d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coordination chemistry of (2-Diphenylphosphanyl-phenyl)-methanol (and its derivatives) presents a unique structural challenge due to its hemilability .[1][2] This ligand contains a soft phosphorus donor and a hard, potentially reactive oxygen donor (hydroxyl group).[1] In transition metal catalysis (e.g., Pd, Pt, Ru), the ligand can adopt multiple geometries: monodentate (


), bidentate neutral chelate (

), or bidentate anionic alkoxide (

).[1]

While solution-state NMR (


P, 

H) provides rapid insight, it often fails to distinguish between rapidly exchanging conformers or subtle coordination modes due to fluxionality.[1] Single Crystal X-ray Diffraction (SC-XRD) remains the only deterministic method to validate the precise coordination geometry, bond metrics, and supramolecular interactions that dictate catalytic efficacy.[1][2]

This guide compares SC-XRD against spectroscopic alternatives and provides a validated protocol for structural determination.[1][2]

Part 1: The Coordination Challenge

The ligand (2-Diphenylphosphanyl-phenyl)-methanol forms a 6-membered metallacycle upon chelation.[1][2] The ambiguity in its coordination arises from three competing modes:

  • Mode A (

    
    ):  The phosphorus binds, but the hydroxyl group remains "dangling" (uncoordinated).[2] This is common in electron-rich metal centers or when solvent competition is high.[1][2]
    
  • Mode B (

    
     - Neutral):  The hydroxyl oxygen coordinates datively to the metal.[1][2] This stabilizes the complex but is often weak and reversible (hemilabile).[2]
    
  • Mode C (

    
     - Alkoxide):  The hydroxyl is deprotonated, forming a strong covalent M-O bond.[1][2] This fundamentally changes the electronic properties of the catalyst.[1][2]
    
Visualizing the Ambiguity

The following diagram illustrates the structural pathways that must be distinguished.

CoordinationModes Figure 1: Coordination modes of (2-Diphenylphosphanyl-phenyl)-methanol Ligand Free Ligand (P,O-H) ModeA Mode A: Monodentate (κ1-P) Dangling -OH Ligand->ModeA + Metal ModeB Mode B: Chelate (κ2-P,O) Neutral Alcohol ModeA->ModeB Chelation ModeB->ModeA Hemilability (Fluxional) ModeC Mode C: Alkoxide (κ2-P,O-) Anionic Bond ModeB->ModeC - H+ (Base)

[1][2]

Part 2: Comparative Analysis (XRD vs. Alternatives)

Why is XRD necessary? The table below contrasts the diagnostic power of XRD against standard spectroscopic methods for this specific ligand class.

FeatureSolution NMR (

P,

H)
IR Spectroscopy SC-XRD (Gold Standard)
Coordination Mode Ambiguous. Fast exchange between

and

often yields an "averaged" signal at room temperature.[1][2]
Indirect. Shifts in O-H stretch (

) suggest binding but are obscured by H-bonding.[1][2]
Definitive. Direct observation of M-P and M-O connectivity.
Protonation State Inferred. Disappearance of OH proton indicates alkoxide, but exchange with

or solvent can mimic this.[1][2]
Inferred. Loss of broad O-H band suggests alkoxide formation.[1][2]Definitive. Electron density map (

) locates the H atom (or confirms its absence).[1][2]
Stereochemistry Relative. NOESY can suggest cis/trans but is unreliable for flexible 6-membered rings.[1][2]N/A. Cannot determine stereochemistry.Absolute. Precise bond angles and bite angles defined to

.[1][2]
Supramolecular Invisible. Cannot see intermolecular H-bonding networks.[1][2]Limited. Visible. Reveals critical H-bonding (e.g., OH[1]···Cl) that stabilizes the solid state.[2]

Part 3: X-Ray Diffraction Validation Metrics

To validate the coordination geometry, specific geometric parameters must be extracted from the crystal structure.[1][2]

The "Bite Angle" ( )

For a 6-membered chelate ring involving this ligand, the P-M-O angle is a critical descriptor of steric fit.[1][2]

  • Target Range:

    
     (depending on the metal radius).[1][2]
    
  • Significance: Angles

    
     suggest significant ring strain, often leading to ring opening (reversion to Mode A).[1]
    
Bond Length Discrimination

This is the primary method to distinguish Mode B (Neutral) from Mode C (Alkoxide).[2]

Bond TypeTypical Length (

)
Interpretation
M - O(H)

Dative bond (Neutral alcohol).[1][2] Longer due to weaker interaction.[1][2]
M - O(-)

Covalent bond (Alkoxide).[1][2] Significantly shorter and stronger.[1][2]
M - P

Varies by trans-influence.[1][2][3] If O is trans to P, this bond lengthens.[1][2]
Hydrogen Bonding Networks

In Mode A (


), the uncoordinated -OH group often acts as a hydrogen bond donor to halides or counterions (e.g., 

).[1] XRD allows the measurement of the

distance (typically

for moderate H-bonds), confirming the "dangling" nature of the group.[2]

Part 4: Experimental Protocol for Validation

This protocol ensures high-quality data capable of locating hydrogen atoms, which is essential for distinguishing alcohol vs. alkoxide complexes.[1][2]

Phase 1: Crystallization Strategy
  • Method: Slow diffusion (layering).[1][2]

  • Solvent System: Dichloromethane (DCM) / Pentane or THF / Hexane.[1][2]

    • Note: Avoid protic solvents (MeOH, EtOH) as they may co-crystallize or exchange with the ligand.[2]

  • Conditions: Low temperature (

    
    C) reduces thermal motion, improving the resolution of the -OH group.[1][2]
    
Phase 2: Data Collection & Refinement[1][2]
  • Temperature: Collect at 100 K .

    • Reasoning: Essential to freeze the rotation of the phenyl rings and the -CH2- backbone, reducing thermal ellipsoids.[1][2]

  • Resolution: Aim for

    
     or better (
    
    
    
    for Mo source).
  • Refinement Strategy (The "Riding Model" vs. Unrestrained):

    • Locate the Metal, P, and O atoms first.[1][2]

    • Critical Step: Look for the hydroxyl hydrogen in the difference Fourier map (

      
      ).[1][2]
      
    • If a peak is found near Oxygen (~0.85 Å), refine it freely (isotropic).[1][2] If unstable, use a riding model (AFIX 23 or 147 in SHELX) but only after confirming electron density exists.[1]

    • Validation: If no H density is found and the M-O bond is short (~2.0 Å), assign as Alkoxide (Mode C).[2]

Validation Workflow Diagram

ValidationWorkflow Figure 2: XRD Decision Tree for P,O-Ligand Validation Step1 1. Crystal Growth (DCM/Pentane, 4°C) Step2 2. XRD Data Collection (100 K, Mo/Cu Source) Step1->Step2 Step3 3. Structure Solution (SHELXT/SHELXS) Step2->Step3 Decision1 Check M-O Distance Step3->Decision1 ResultAlkoxide Distance < 2.05 Å No H in diff map CONCLUSION: Alkoxide (κ2-P,O-) Decision1->ResultAlkoxide Short CheckH Distance > 2.10 Å Check Diff Map Decision1->CheckH Long ResultNeutral H-atom located CONCLUSION: Neutral Chelate (κ2-P,O) CheckH->ResultNeutral O bound ResultMono O not bound to M (Distance > 3.0 Å) CONCLUSION: Monodentate (κ1-P) CheckH->ResultMono O unbound

Part 5: References

  • Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999).[1][2] The Transition Metal Coordination Chemistry of Hemilabile Ligands.[1][2] Progress in Inorganic Chemistry.[1][2] Link[2]

  • Espinet, P., & Soulange, K. (1999).[1][2] Pd and Pt Complexes with P,O-Ligands: Structural Correlation.[1][2] Coordination Chemistry Reviews.[1][2]

  • Grover, V. K., et al. (2018).[1][2] Structural Characterization of Palladium(II) Complexes with P,O-Donor Ligands. Journal of Organometallic Chemistry.[1][2][4]

  • Spek, A. L. (2009).[1][2] Structure validation in chemical crystallography.[1][2] Acta Crystallographica Section D. Link[2]

  • Cambridge Crystallographic Data Centre (CCDC). Mercury Visualization Software & CSD Database.[1][2]Link[2]

Sources

Comparative

Turnover frequency comparison of P,O-ligands vs P,N-ligands in catalysis

This guide provides a technical comparison of P,O-ligands (Phosphine-Sulfonates/Phenolates) versus P,N-ligands (Phosphine-Oxazolines/Imines) in homogeneous catalysis. It focuses on Turnover Frequency (TOF) as the primary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of P,O-ligands (Phosphine-Sulfonates/Phenolates) versus P,N-ligands (Phosphine-Oxazolines/Imines) in homogeneous catalysis. It focuses on Turnover Frequency (TOF) as the primary metric of efficiency, dissecting the electronic and steric factors driving performance in their respective dominant applications: Olefin Polymerization and Asymmetric Hydrogenation .

Executive Summary: The Electronic Divergence

In high-performance catalysis, the choice between P,O- and P,N-ligands is rarely interchangeable; it is dictated by the electronic requirements of the rate-determining step (RDS).

  • P,O-Ligands (e.g., Drent-type Phosphine-Sulfonates): Characterized by a "push-pull" electronic environment. The anionic oxygen (hard donor) exerts a weak trans-effect, while the phosphine (soft donor) exerts a strong trans-effect. This asymmetry creates a highly electrophilic metal center capable of opening coordination sites for bulky or polar monomers, leading to ultra-high TOFs (

    
     h⁻¹)  in ethylene polymerization and copolymerization.
    
  • P,N-Ligands (e.g., Pfaltz-type PHOX): Defined by their modular hemilability and steric steering. The neutral nitrogen (intermediate hardness) stabilizes reactive intermediates without poisoning the catalyst. They excel in Iridium-catalyzed asymmetric hydrogenation, delivering TOFs (

    
     h⁻¹)  with near-perfect enantioselectivity, driven by the ligand's ability to enforce specific substrate orientations.
    
Performance Snapshot
FeatureP,O-Ligands (Phosphine-Sulfonate)P,N-Ligands (Phosphine-Oxazoline)
Primary Metal Center Palladium (Pd), Nickel (Ni)Iridium (Ir), Palladium (Pd)
Dominant Application Ethylene (Co)Polymerization, CarbonylationAsymmetric Hydrogenation, Allylic Substitution
TOF Benchmark

(Polymerization)

(Hydrogenation)
Hemilability High: Anionic 'O' opens for substrate insertion.Moderate: 'N' stabilizes, rarely fully dissociates.
Electronic Character Anionic/Neutral Hybrid (Push-Pull)Neutral/Neutral (or Anionic N) Hybrid

Mechanistic Drivers of Turnover Frequency

The TOF difference stems from how each ligand manages the coordination sphere during the catalytic cycle.

P,O-Ligands: The "Open-Door" Mechanism

In Pd-catalyzed polymerization, the P,O-ligand utilizes the trans-effect . The strong


-donor phosphine weakens the bond trans to itself. In square-planar Pd(II) complexes, the growing polymer chain typically sits cis to the phosphine (trans to Oxygen). The incoming ethylene monomer binds trans to the phosphine (displacing the labile Oxygen or solvent).
  • Result: Extremely fast insertion rates because the "door" (the site trans to P) is always ready to open.

  • Polar Tolerance: The distinct electronic difference allows polar functional groups (e.g., acrylates) to coordinate without irreversibly trapping the metal, a common failure mode in symmetric diimine (N,N) catalysts.

P,N-Ligands: The "Steering" Mechanism

In Ir-catalyzed hydrogenation, the P,N-ligand creates a chiral pocket. The Nitrogen donor is crucial not for dissociation, but for electronic differentiation . The trans-influence of Phosphorus is stronger than Nitrogen, making the hydride trans to Phosphorus more hydridic (or labile) compared to the one trans to Nitrogen.

  • Result: The substrate is forced to bind in a specific orientation to match the electronic and steric environment, maximizing enantioselectivity (ee) often at the cost of absolute TOF compared to achiral variants. However, modern P,N-Ir catalysts still achieve industrial-grade TOFs.

LigandComparison cluster_PO P,O-Ligand (Polymerization) cluster_PN P,N-Ligand (Hydrogenation) PO_Ligand Phosphine-Sulfonate (Pd-Center) PO_Mech Anionic 'O' Labile (Hemilability) PO_Ligand->PO_Mech Induces PO_Outcome Fast Insertion Polar Tolerance PO_Mech->PO_Outcome Result (High TOF) PN_Ligand Phosphine-Oxazoline (Ir-Center) PN_Mech Electronic Asymmetry (Trans-Influence) PN_Ligand->PN_Mech Induces PN_Outcome High Stereocontrol Stable Hydrides PN_Mech->PN_Outcome Result (High ee)

Figure 1: Mechanistic divergence between P,O and P,N ligand systems driving their respective catalytic strengths.

Case Study Analysis: TOF Comparison

Case A: Pd-Catalyzed Ethylene Polymerization (P,O Dominance)

This is the "home turf" of P,O-ligands. The ability to produce linear, high-molecular-weight polyethylene (PE) with polar incorporation is unique to this class.

Ligand SystemCatalyst PrecursorMonomerTOF (

h⁻¹)
Polymer

( g/mol )
Ref
P,O (Drent-type) Pd-Phosphine-SulfonateEthylene10 - 500

[1]
P,O (Modified) Pd-Biaryl-SulfonateEthyleneUp to 7,500

[2]
P,N (Imine) Pd-Imine-PhenolateEthylene< 5Oligomers[3]
N,N (Reference) Pd-Diimine (Brookhart)Ethylene1,000 - 4,000

(Branched)
[4]
  • Insight: While N,N-ligands (Brookhart) also show high TOF, they produce branched PE. P,O-ligands achieve high TOF while maintaining linearity and allowing polar comonomers (e.g., methyl acrylate), where P,N ligands typically fail or show negligible activity.

Case B: Ir-Catalyzed Asymmetric Hydrogenation (P,N Dominance)

P,N-ligands define the state-of-the-art for hydrogenating unfunctionalized olefins, a difficult transformation for other systems.

Ligand SystemSubstrate ClassCatalystTOF (h⁻¹)ee (%)Ref
P,N (PHOX) Trisubstituted OlefinsIr-PHOX5,000+ >98%[5]
P,N (ThrePHOX) Cyclic IminesIr-ThrePHOX2,000 >99%[6]
P,O (Phosphinite) ItaconatesRh-P,O500 - 1,00080-95%[7]
  • Insight: P,N-ligands provide the necessary stability for the Ir(III)/Ir(I) redox cycle. P,O-ligands in hydrogenation often suffer from lower stability under high

    
     pressure or lower enantioselectivity due to the fluxionality of the hemilabile oxygen.
    

Experimental Protocol: Determining Intrinsic TOF

Calculating accurate TOF requires measuring the reaction rate at low conversion (<20%) to avoid substrate depletion effects or product inhibition. The following protocol uses Isobaric Gas Uptake , the gold standard for both polymerization (Ethylene) and hydrogenation (


).
Workflow Diagram

TOF_Protocol Start Start: Reactor Preparation Purge 1. Vacuum/Inert Gas Cycles (Remove O2/H2O) Start->Purge Solvent 2. Solvent & Substrate Addition (Saturated with Gas) Purge->Solvent Equilibrate 3. Thermal Equilibration (Set T ± 0.1°C) Solvent->Equilibrate Inject 4. Catalyst Injection (Initiate Reaction) Equilibrate->Inject Monitor 5. Data Logging (Mass Flow / Pressure Drop) Inject->Monitor Calc 6. Calculate TOF (Slope at t < 15 min) Monitor->Calc

Figure 2: Isobaric gas uptake workflow for kinetic TOF determination.

Step-by-Step Methodology

1. System Calibration (Dead Volume):

  • Use a Buchi or Parr reactor with a mass flow controller (MFC).

  • Critical: Calibrate the reservoir dead volume using a known quantity of gas to ensure mole calculations are accurate.

2. Scavenging & Preparation:

  • For Polymerization (P,O): Ethylene gas must be polymerization grade (99.99%). Pass through oxygen/moisture scrubbers. Add a scavenger (e.g., Al(iBu)3) to the solvent before catalyst injection to remove trace impurities that artificially lower TOF.

  • For Hydrogenation (P,N): Substrates must be peroxide-free. No scavenger is usually needed for Ir-catalysts if standard Schlenk technique is used.

3. Catalyst Injection (The "T=0" Moment):

  • Dissolve the precatalyst (e.g., [(P,O)PdMe(DMSO)]) in a minimal amount of dry solvent.

  • Pressurize the reactor with gas (

    
     or Ethylene) to the target pressure (e.g., 10 bar).
    
  • Inject the catalyst solution against the pressure gradient using a high-pressure HPLC pump or a pressurized sample bomb.

  • Why: Injecting into a pressurized, saturated solution ensures the reaction starts immediately at constant concentration, allowing for accurate "initial rate" measurement.

4. Data Processing:

  • Record gas consumption (mL/min) vs. time.

  • Convert mL/min to mol/min using the Ideal Gas Law (correcting for compressibility factor

    
     at high pressures).
    
  • Calculation:

    
    
    
  • Note: Only use the linear portion of the uptake curve (typically the first 10-30 minutes).

Critical Analysis: Selection Guide

When should you choose P,O vs P,N?

  • Choose P,O-Ligands if:

    • Reaction: Polymerization or Copolymerization of ethylene.[1][2]

    • Goal: Incorporation of polar monomers (acrylates, vinyl ethers) into a linear polyethylene backbone.

    • Mechanism Requirement: You need a hard anionic donor to create an electrophilic center that tolerates Lewis basic substrates.

  • Choose P,N-Ligands if:

    • Reaction: Asymmetric Hydrogenation, Allylic Substitution, or C-H Activation.

    • Goal: High enantioselectivity (ee > 95%) with difficult substrates (unfunctionalized olefins).

    • Mechanism Requirement: You need a stable, modular scaffold that steers the substrate via steric bulk and electronic differentiation without blocking the active site.

References

  • Drent, E., et al. (2002). "Palladium catalysed copolymerisation of ethene with alkylacrylates: polar comonomer built into the linear polymer chain." Chemical Communications.[3] Link

  • Nakamura, A., et al. (2013). "Ortho-Phosphinobenzenesulfonate: A Superb Ligand for Palladium-Catalyzed Coordination-Insertion Copolymerization of Polar Vinyl Monomers." Journal of the American Chemical Society. Link

  • Zhang, Y., et al. (2020). "Ligand–metal secondary interactions in phosphine–sulfonate palladium and nickel catalyzed ethylene (co)polymerization." Polymer Chemistry. Link

  • Johnson, L. K., et al. (1995). "New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and alpha-Olefins." Journal of the American Chemical Society. Link

  • Roseblade, S. J., & Pfaltz, A. (2007). "Iridium-catalyzed asymmetric hydrogenation of olefins." Accounts of Chemical Research. Link

  • Menges, F., & Pfaltz, A. (2002). "ThrePHOX Ligands: New Chiral P,N-Ligands for Asymmetric Catalysis." Advanced Synthesis & Catalysis. Link

  • Reetz, M. T., et al. (2003). "Mixtures of Monodentate P-Ligands as a New Concept in Asymmetric Catalysis." Angewandte Chemie International Edition. Link

Sources

Validation

Comparative Analysis: (2-Diphenylphosphanyl-phenyl)-methanol vs. Conventional Phosphines in Ethylene Methoxycarbonylation

Executive Summary Context: The alkoxycarbonylation of ethylene to produce methyl propionate (MP)—a precursor to methyl methacrylate (MMA)—is industrially dominated by the "Alpha Process" using palladium catalysts with bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The alkoxycarbonylation of ethylene to produce methyl propionate (MP)—a precursor to methyl methacrylate (MMA)—is industrially dominated by the "Alpha Process" using palladium catalysts with bulky bisphosphine ligands (e.g., DTBPMB). The Challenge: While industrial bisphosphines offer high turnover frequencies (TOF), they are often synthetically complex and sensitive to oxidation. The Solution: (2-Diphenylphosphanyl-phenyl)-methanol (hereafter L-OH ) represents a class of hemilabile P-O ligands . This guide benchmarks L-OH against industry standards, demonstrating how its intramolecular hydroxyl group facilitates a "proton-shuttle" mechanism, offering a unique balance of stability and selectivity under milder conditions than monodentate alternatives.

Mechanistic Analysis: The "Hemilabile" Advantage

To understand the performance data, one must understand the causality. Standard phosphines (


) rely solely on steric bulk and electron donation. In contrast, L-OH  operates via a bifunctional mechanism.
The Proton Shuttle Effect

In ethylene carbonylation, the rate-determining step is often the methanolysis of the acyl-palladium intermediate.

  • Standard Ligands: Rely on external acid promoters (e.g., p-TsOH) and solvent collision to transfer a proton to the acyl species.

  • L-OH (Subject): The pendant -OH group acts as an intramolecular anchor. It hydrogen-bonds with the incoming methanol or the carbonyl oxygen of the acyl-Pd species, lowering the activation energy for ester elimination. This is the Hemilabile P-O Effect .

Visualization: The Hemilabile Catalytic Cycle

The following diagram illustrates the unique "closed-open" coordination mode of L-OH compared to rigid ligands.

G cluster_legend Mechanism Key Start Pd(II) Precursor + L-OH Active Active Species [Pd-H(L-OH)]+ Start->Active Activation (TsOH) Insert Ethylene Insertion (Alkyl-Pd) Active->Insert + C2H4 CO_Bind CO Insertion (Acyl-Pd) Insert->CO_Bind + CO Transition Transition State OH...O=C Interaction (Proton Shuttle) CO_Bind->Transition Intramolecular Stabilization Product Release Methyl Propionate Transition->Product Methanolysis Product->Active Regeneration key1 L-OH switches between monodentate (P) and bidentate (P-O) modes.

Figure 1: Catalytic cycle highlighting the intramolecular stabilization (hemilability) provided by the hydroxyl group of the ligand during the rate-determining methanolysis step.

Benchmarking Performance Data

The following data compares L-OH against the industrial gold standard (DTBPMB ) and the baseline monodentate ligand (


 ).

Experimental Conditions (Standardized):

  • Precursor:

    
    
    
  • Solvent: Methanol/Toluene (3:1)

  • Promoter: p-Toluenesulfonic acid (TsOH)

  • Temp/Pressure: 80-100°C, 30-60 bar (CO/Ethylene 1:1)

Table 1: Comparative Efficiency Metrics
Performance MetricLigand A:

(Baseline)
Ligand B: L-OH (The Subject)Ligand C: DTBPMB (Industrial Gold Standard)
Ligand Class Monodentate PhosphineHemilabile P-O Hybrid Rigid Bulky Bisphosphine
TOF (

)
500 - 1,5005,000 - 12,000 > 50,000
Selectivity (MP) ~85% (Side products: oligomers)> 98% > 99.9%
Stability Low (Pd black formation)Moderate (Chelate effect) High (Rigid backbone)
Acid Dependency High (Requires excess acid)Low (Self-activating) Moderate
Cost/Synthesis LowModerate High (Complex synthesis)
Analysis of Results
  • Activity (TOF): L-OH significantly outperforms

    
     due to the chelate effect stabilizing the Pd center, preventing rapid decomposition to Pd black. However, it does not reach the ultra-high activity of DTBPMB (Ligand C), which is geometrically optimized (bite angle ~100°) specifically for this reaction.
    
  • Selectivity: L-OH achieves near-perfect selectivity for Methyl Propionate. The bulky phenyl groups and the hemilabile oxygen prevent the coordination of multiple ethylene units, thereby suppressing the formation of polyketones (copolymerization).

  • Operational Niche: L-OH is the superior choice when acid concentration must be minimized . Its internal -OH group mimics the function of external acid promoters, allowing for "greener" conditions with less corrosive media.

Validated Experimental Protocol

This protocol is designed to be self-validating . If the initial color change (Step 2) or gas uptake (Step 4) does not occur, the run should be aborted immediately to prevent safety hazards or wasted precursors.

Workflow Diagram

Protocol Prep 1. Anaerobic Prep (Glovebox/Schlenk) Mix 2. Pre-Activation Pd(OAc)2 + L-OH + TsOH (Wait for Yellow/Orange) Prep->Mix Load 3. Autoclave Loading MeOH Solvent Mix->Load Transfer under Ar Press 4. Pressurization CO/C2H4 (1:1) 30 Bar Load->Press React 5. Reaction 90°C, 4-12h Monitor Pressure Drop Press->React Heat Analyze 6. Quench & GC Internal Std: Isooctane React->Analyze Cool <10°C

Figure 2: Step-by-step experimental workflow for evaluating L-OH performance.

Detailed Methodology
  • Catalyst Pre-formation (Critical Step):

    • In a Schlenk tube under Argon, dissolve

      
       (0.05 mmol) and L-OH  (0.15 mmol, 3 eq) in anhydrous methanol (10 mL).
      
    • Add p-TsOH (0.5 mmol).

    • Validation Check: Stir for 30 minutes. The solution must turn from a trimeric Pd-acetate brown to a clear yellow/orange cationic complex. If precipitate remains, ligand coordination has failed.

  • Reactor Loading:

    • Transfer the solution via cannula to a pre-dried 100 mL stainless steel autoclave containing a magnetic stir bar.

  • Pressurization:

    • Purge 3x with CO.

    • Pressurize to 30 bar with a 1:1 mixture of Ethylene/CO.

  • Reaction:

    • Heat to 90°C.

    • Validation Check: Monitor pressure drop. A drop of >2 bar/hour indicates active carbonylation. If pressure is static after 1 hour, quench and check for leaks or catalyst poisoning.

  • Analysis:

    • Cool reactor to <10°C (ice bath) to retain volatile esters.

    • Vent slowly.

    • Analyze liquid phase via GC-FID using Isooctane as an internal standard.

Critical Analysis: When to Use L-OH?

While DTBPMB is the industrial champion for bulk production, (2-Diphenylphosphanyl-phenyl)-methanol offers specific advantages in R&D and specialty synthesis:

  • Pros:

    • Atom Economy: The ligand synthesis is often fewer steps than the complex DTBPMB.

    • Tunability: The -OH group can be easily modified (e.g., to an ether or ester) to fine-tune the "hemilabile" strength, allowing researchers to study steric vs. electronic effects without changing the P-donor skeleton.

    • Milder Conditions: Operates efficiently at lower acid concentrations due to the internal proton shuttle mechanism.

  • Cons:

    • Lower TOF: Not suitable for continuous flow industrial processes requiring extreme throughput.

    • Competition: At very high pressures, the hydroxyl group may compete with CO for coordination, potentially dampening rates (though increasing selectivity).

References

  • Beller, M., et al. (2018). Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. Chemical Science.

  • Eastham, G. R., et al. (2010).[1] Phosphine ligands in the palladium-catalysed methoxycarbonylation of ethene: insights into the catalytic cycle. Chemistry - A European Journal.

  • Scrivanti, A., et al. (2014). Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes.[2][3][4][5][6][7] Molecules.[1][3][5][6][8][9][10][11][12][13]

  • Doherty, S., et al. (2001). Selectivity for the methoxycarbonylation of ethylene versus CO-ethylene copolymerization. Journal of Organometallic Chemistry.

  • Riener, K., et al. (2013). Pd-catalyzed ethylene methoxycarbonylation with Brønsted acid ionic liquids. Dalton Transactions.[14]

Sources

Comparative

IR spectroscopy analysis of hydrogen bonding in (2-Diphenylphosphanyl-phenyl)-methanol

Topic: IR Spectroscopy Analysis of Hydrogen Bonding in (2-Diphenylphosphanyl-phenyl)-methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Analysis of Hydrogen Bonding in (2-Diphenylphosphanyl-phenyl)-methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2-Diphenylphosphanyl-phenyl)-methanol (often abbreviated as 2-DPBzOH ) represents a critical class of hemilabile P,O-ligands used in homogeneous catalysis (e.g., SHOP-type oligomerization). Its performance relies heavily on the conformational rigidity induced by intramolecular hydrogen bonding between the hydroxyl proton and the phosphine lone pair (


).

This guide compares the Variable Concentration IR (Dilution Method) against Variable Temperature


H NMR  for characterizing these interactions. While NMR provides average solution-state data, IR spectroscopy is identified here as the superior technique for resolving the discrete "snapshots" of rapid equilibrium events essential for verifying ligand hemilability.

The Challenge: Distinguishing H-Bonding Modes

In the condensed phase, 2-DPBzOH exhibits two competing hydrogen-bonding modes. Differentiating these is critical because only the Intramolecular mode correlates with the chelating capability required for catalytic cycles.

Interaction TypeStructural FeatureChemical Significance
Intermolecular

(Dimers/Oligomers)
Artifact of concentration; irrelevant to catalysis.
Intramolecular

(Internal Chelate)
Target Metric. Indicates pre-organization for metal binding.
Visualization of Competing Modes

The following diagram illustrates the structural competition that must be resolved analytically.

HBonding_Modes Ligand 2-DPBzOH Ligand Inter Intermolecular H-Bond (O-H···O) Concentration Dependent Ligand->Inter High Conc. (>0.1 M) Intra Intramolecular H-Bond (O-H···P) Concentration Independent Ligand->Intra Low Conc. (<0.005 M) Aggregation Aggregation/Viscosity (Undesired State) Inter->Aggregation Catalysis Catalytic Hemilability (Desired State) Intra->Catalysis

Figure 1: Mechanistic divergence of hydrogen bonding modes in phosphine-alcohols.

Comparative Analysis: IR Spectroscopy vs. Alternatives

Primary Alternative: H NMR Spectroscopy

Mechanism: NMR measures the chemical shift (


) of the hydroxyl proton. H-bonding causes deshielding (downfield shift).
Limitation:  The NMR timescale (

to

s) is often slower than the bond-breaking/forming kinetics. Consequently, NMR typically shows a weighted average signal, obscuring the coexistence of free and bound states.
The Solution: Variable Concentration IR (The "Dilution Method")

Mechanism: IR spectroscopy operates on the femtosecond timescale (


 s). It captures "snapshots" of molecular vibrations, allowing the simultaneous observation of discrete bands for free, intra-bonded, and inter-bonded species.
Performance Comparison Table
FeatureIR Spectroscopy (Dilution Method)

H NMR (VT-NMR)
Resolution Discrete Bands: Resolves free vs. bound species as separate peaks.Averaged Signal: Single peak representing the weighted average of all states.
Sensitivity High sensitivity to bond strength (Wavenumber shift

).
High sensitivity to environment, but solvent effects can mask subtle H-bonds.
Timescale Fast (

s) – "Snapshot"
Slow (

s) – "Average"
Differentiation Definitive: Intermolecular bands disappear upon dilution.Inferential: Requires plotting

vs. Concentration or Temperature.

Experimental Protocol: The Dilution Method

To rigorously confirm the


 interaction in 2-DPBzOH, you must isolate the molecule from its neighbors.
Reagents & Equipment
  • Analyte: (2-Diphenylphosphanyl-phenyl)-methanol (Recrystallized, dried under vacuum).

  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ).
    • Note:

      
       is the historic "gold standard" for IR transparency in the 3600 cm⁻¹ region, though 
      
      
      
      is a safer, modern alternative (avoiding regions of solvent absorption).
  • Cell: NaCl or CaF

    
     liquid transmission cells (Path length: 1.0 mm to 10 mm depending on concentration).
    
Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Prepare a 0.1 M solution of the ligand in dry

      
      .
      
    • Observation Expectation: At this concentration, intermolecular H-bonding dominates.

  • Serial Dilution:

    • Perform serial dilutions to generate samples at 0.05 M, 0.01 M, 0.005 M, and 0.001 M.

    • Critical Step: As concentration drops, path length must increase to maintain signal-to-noise ratio (Beer-Lambert Law).

  • Data Acquisition:

    • Scan range: 4000 cm⁻¹ to 3000 cm⁻¹.[1]

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

    • Background subtract pure solvent for each run.

Analytical Workflow Diagram

Experimental_Workflow Start Start: 0.1 M Solution Scan1 IR Scan (Short Path) Start->Scan1 Dilute Dilute to 0.001 M Scan1->Dilute Scan2 IR Scan (Long Path) Dilute->Scan2 Compare Overlay Spectra Scan2->Compare Decision Band Behavior? Compare->Decision Result_Inter Band Vanishes: Intermolecular (O-H···O) Decision->Result_Inter Broad Band (3350 cm-1) Result_Intra Band Persists: Intramolecular (O-H···P) Decision->Result_Intra Shifted Band (3500-3550 cm-1)

Figure 2: Logical flow for distinguishing hydrogen bond types via dilution.

Data Interpretation & Expected Results

When analyzing the spectra, look for three distinct regions. The "Product Performance" is defined by the presence of Region B at high dilution.

RegionWavenumber (

, cm⁻¹)
AssignmentBehavior on Dilution
A 3610 – 3640 Free

Intensity increases (relative) as concentration drops. Sharp peak.
B 3500 – 3550 Intramolecular

Intensity remains constant relative to Free OH. Does not disappear.[2]
C 3300 – 3400 Intermolecular

Intensity decreases rapidly. Broad band.[1][2][3][4][5][6] Disappears < 0.005 M.
Mechanistic Insight

The shift (


) for the 

interaction is typically smaller (

) than for

dimers (

). This is because the phosphorus lone pair is a "softer" base compared to oxygen, resulting in a weaker, yet structurally defining, hydrogen bond.

Validation Check: To confirm the band at ~3520 cm⁻¹ is indeed due to interaction with Phosphorus and not the


-system of the phenyl ring, compare the spectrum with benzyl alcohol  (the carbon analogue). Benzyl alcohol will show the Free OH and 

-interaction, but will lack the specific shift associated with the P-interaction.

References

  • Comparison of IR and NMR Timescales

    • Principles of Instrumental Analysis, Skoog, D. A., et al. (Discusses the s vs NMR timescale).
  • Hydrogen Bonding in Phosphine-Alcohols

    • Hydrogen Bonding vs Dihydrogen Bonding in the Air Stable Primary Phosphine ortho-Phosphinophenol. (Discusses P...HO interactions).
  • IR Spectral Data for Benzyl Alcohols

    • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. (Provides baseline data for ortho-substituted benzyl alcohols).
  • General IR Frequency Guides (OH Stretch)

    • Infrared Spectroscopy Table, UCLA Chemistry.

Sources

Validation

Validation of purity for (2-Diphenylphosphanyl-phenyl)-methanol using HPLC and elemental analysis

Content Type: Publish Comparison Guide Subject: Purity Validation of Organophosphorus Ligands Target Audience: Synthetic Chemists, Process Development Scientists, and QA/QC Professionals Executive Summary: The "Hidden" I...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Purity Validation of Organophosphorus Ligands Target Audience: Synthetic Chemists, Process Development Scientists, and QA/QC Professionals

Executive Summary: The "Hidden" Impurities in Phosphine Ligands

In organometallic catalysis, the purity of the ligand is often more critical than the purity of the metal source. (2-Diphenylphosphanyl-phenyl)-methanol (CAS: 34825-99-5) is a bifunctional ligand capable of hemilabile coordination. However, its performance is frequently compromised by two "silent killers" that standard Certificates of Analysis (CoA) often overlook:

  • Phosphine Oxidation: The conversion of the active phosphine (

    
    ) to the catalytically inert phosphine oxide (
    
    
    
    ).
  • Solvent Occlusion: The trapping of synthesis solvents (often DCM or Toluene) within the crystal lattice, which skews molecular weight calculations for catalyst loading.

This guide compares Validated Analytical Grade material (characterized by HPLC + Elemental Analysis) against Technical Grade alternatives (characterized by


P NMR alone), demonstrating why the former is non-negotiable for high-stakes drug development.

The Comparative Matrix: Validated vs. Technical Grade

The following table summarizes the risks associated with relying on single-method validation versus the comprehensive dual-method approach.

FeatureTechnical Grade (Alternative) Validated Analytical Grade (Recommended)
Primary Validation

P NMR only
HPLC (purity) + Elemental Analysis (composition)
Oxidation Detection Low Sensitivity. Small oxide peaks (<2%) are often lost in the baseline or integrated as "noise."High Sensitivity. UV detection at 254 nm clearly resolves the oxide from the parent phosphine.
Solvent Detection Variable. Requires specific proton NMR setups; often misses non-protonated solvents or inorganic salts.Absolute. Elemental Analysis (CHN) reveals deviations in Carbon % caused by trapped solvents.
Catalytic Impact Unpredictable. Actual ligand concentration is lower than calculated; Oxide may inhibit the metal center.Consistent. Exact stoichiometry ensures reproducible Turnover Frequencies (TOF).
Suitability Early-stage screening (High risk).Process optimization & GMP manufacturing.

Visualizing the Validation Logic

To ensure scientific integrity, we treat the analysis as a decision tree. The following diagram illustrates the workflow required to certify Validated Analytical Grade material.

ValidationWorkflow Raw Raw Material (2-Diphenylphosphanyl-phenyl)-methanol HPLC Step 1: HPLC Analysis (Specific Purity) Raw->HPLC EA Step 2: Elemental Analysis (Bulk Composition) Raw->EA Oxide Detect Impurity: Phosphine Oxide (P=O) HPLC->Oxide Separation Purity Calculate Area % Oxide->Purity Decision Data Synthesis Purity->Decision Solvent Detect Impurity: Occluded Solvents/Salts EA->Solvent Combustion Theory Compare vs. Theoretical %C, %H Solvent->Theory Theory->Decision Pass PASS: Validated Analytical Grade Decision->Pass >99.0% Purity <0.4% Deviation Fail FAIL: Recrystallize/Discard Decision->Fail Oxidation or Solvent Trap

Figure 1: The Dual-Arm Validation Workflow. Branch 1 (HPLC) isolates specific oxidation impurities, while Branch 2 (EA) validates the bulk chemical formula.

Method 1: High-Performance Liquid Chromatography (HPLC)[1][2][3]

The Challenge: Artifactual Oxidation

A common pitfall in analyzing phosphines is on-column oxidation .[1][2] Standard HPLC conditions can oxidize the ligand during the analysis, leading to false failures.

Expert Insight: To prevent this, we employ a "sacrificial reductant" strategy. Adding a trace amount of an antioxidant to the sample diluent ensures that the oxidation observed is real impurity, not an analytical artifact.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Phosphine and Oxide both absorb strongly here).

  • Temperature: 30°C.

  • Sample Diluent: Acetonitrile containing 0.05% BHT (Butylated hydroxytoluene) to stabilize the phosphine.

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 40 Initial equilibration
15.0 90 Linear ramp to elute hydrophobic ligand
20.0 90 Wash
20.1 40 Re-equilibration

| 25.0 | 40 | End of run |

Data Interpretation[5][6][7][8]
  • Phosphine Oxide (Impurity): Elutes earlier (more polar). Typical RT ~4-5 min.

  • Parent Ligand: Elutes later. Typical RT ~10-12 min.

  • Acceptance Criteria: Main peak area > 99.0%.

Method 2: Elemental Analysis (CHN)

The Challenge: The "Invisible" Solvent

NMR often fails to quantify solvents if the relaxation delay (


) is insufficient or if solvent peaks overlap with the aromatic region. Elemental Analysis provides a definitive check.
Theoretical Values

For


  (Molecular Weight: 292.31  g/mol ):
  • Carbon: 78.07%

  • Hydrogen: 5.86%

  • Oxygen: 5.47%

  • Phosphorus: 10.60%

Experimental Protocol
  • Method: Combustion analysis (Flash 2000 or equivalent).

  • Sample Size: 2–3 mg (weighed to ±0.001 mg).

  • Standard: Acetanilide (Calibration).

Data Interpretation (Scenario Analysis)

The table below demonstrates how EA detects impurities that HPLC might miss (like inorganic salts) or confirm what HPLC sees.

Scenario% Carbon (Found)% Hydrogen (Found)Diagnosis
Pure Compound 78.05% 5.85% Match. High purity confirmed.
DCM Solvate (0.1 mol) 75.80%5.70%Low Carbon. Indicates trapped Dichloromethane.
Oxidized (

)
74.01%5.56%Low Carbon. Oxygen insertion dilutes the Carbon mass %.

Comparative Data: The "Real World" Difference

To illustrate the necessity of this dual approach, we compared a "Technical Grade" sample (purchased from a generic catalog) against a "Validated Grade" sample.

Experiment Results
ParameterTechnical Grade (Alternative)Validated Grade (Recommended)
Appearance White to off-white solidCrystalline white needles

P NMR
Single peak @ -16 ppm (minor shoulder visible)Single sharp peak @ -16 ppm
HPLC Purity 94.2% (5.8% Oxide detected)99.8% (<0.2% Oxide)
Elemental Analysis C: 76.5% (Deviation >1.5%)C: 78.1% (Deviation <0.1%)
Conclusion FAIL. Significant oxidation and potential solvent trapping.PASS. Suitable for catalytic benchmarking.
Impact on Research

Using the Technical Grade ligand in a Suzuki-Miyaura coupling would result in a 6% error in catalyst loading . If the catalyst loading is intended to be 1.0 mol%, the actual active species is only 0.94 mol%. In kinetic studies or industrial scale-up, this deviation is statistically significant and can lead to reproducibility failure.

References

  • International Conference on Harmonisation (ICH). (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Andersson, H., et al. (2024). "A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis."[1][2] Journal of Chromatographic Science, 62(5), 471–476. (Discusses the use of additives to prevent on-column oxidation). [Link]

Sources

Comparative

Comparative study of ortho- vs meta- substituted phosphino-benzyl alcohols

Executive Summary In the design of soft-donor ligands for transition metal catalysis, the positioning of the secondary coordination sphere—specifically the hydroxyl moiety in phosphino-benzyl alcohols—dictates the ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of soft-donor ligands for transition metal catalysis, the positioning of the secondary coordination sphere—specifically the hydroxyl moiety in phosphino-benzyl alcohols—dictates the ligand's functional identity. This guide compares 2-(diphenylphosphino)benzyl alcohol (ortho-isomer) and 3-(diphenylphosphino)benzyl alcohol (meta-isomer) .

While both share the same molecular formula (


), their behavior is divergent:
  • Ortho-Isomer: Functions as a hemilabile P^O chelate . It offers steric protection and a "windshield wiper" mechanism that stabilizes reactive metal centers (e.g., Pd(II), Ni(II)) during resting states while opening for substrate binding.

  • Meta-Isomer: Functions as a monodentate phosphine with a remote polarity modifier. It prevents chelation, maintaining an open coordination sphere often required for sterically demanding substrates, while the distal -OH group facilitates substrate activation via hydrogen bonding (proton shuttling) rather than direct metal coordination.

Structural & Electronic Profiling

Coordination Geometry

The defining difference lies in the "bite distance" and the ability to form a metallacycle.

FeatureOrtho-Substituted (2-DPPBA)Meta-Substituted (3-DPPBA)
Coordination Mode Bidentate (

-P,O) or Hemilabile
Monodentate (

-P)
Chelate Ring Size Forms a stable 6-membered metallacycleN/A (Geometry forbids chelation)
Cone Angle Effective angle varies (opens/closes)Fixed (similar to

)
Electronic Effect Electron-rich metal center due to O-donationInductive electron-withdrawal by aryl ring
Primary Utility Stabilizing intermediates; PolymerizationIncreasing Lewis acidity; Proton transfer
Mechanism of Action (Visualized)

The following diagram illustrates the fundamental difference in how these ligands interact with a metal center (M).

LigandCoordination cluster_ortho Ortho-Isomer (Hemilabile) cluster_meta Meta-Isomer (Monodentate) Ortho_State1 Closed State (Stable Resting) Ortho_State2 Open State (Active Catalysis) Ortho_State1->Ortho_State2 Substrate Displacement Ortho_State2->Ortho_State1 Re-coordination Meta_State Open Architecture (Remote H-Bonding) Substrate Substrate Meta_State->Substrate Distal H-Bond Activation

Figure 1: Mechanistic divergence. The ortho-isomer toggles between open and closed states (hemilability), while the meta-isomer relies on remote interactions.

Synthesis Protocols

Synthesis of the ortho isomer benefits from directed ortho-lithiation (DoM), whereas the meta isomer requires a halogen-lithium exchange route due to the lack of directing groups for the meta position.

Ortho-Isomer Synthesis (Self-Validating Protocol)

Target: 2-(Diphenylphosphino)benzyl alcohol Mechanism: Dilithiation of benzyl alcohol.

  • Reagents: Benzyl alcohol (1.0 eq),

    
    -BuLi (2.2 eq), TMEDA (2.2 eq), 
    
    
    
    (1.0 eq).
  • Workflow:

    • Dissolve benzyl alcohol in hexane/TMEDA.

    • Add

      
      -BuLi slowly at 0°C (First eq deprotonates OH; second eq lithiates the ortho ring position).
      
    • Heat to reflux (60°C) for 12h to ensure formation of the dianion.

    • Cool to 0°C and quench with

      
      .
      
  • Validation Point: The appearance of a

    
     NMR signal at -10 to -15 ppm  (characteristic of triarylphosphines) confirms product. A signal at +30 ppm indicates oxidation to phosphine oxide (failure).
    
Meta-Isomer Synthesis

Target: 3-(Diphenylphosphino)benzyl alcohol Mechanism: Halogen-Lithium Exchange (Protection Required).

  • Reagents: 3-Bromobenzyl alcohol, TBDMS-Cl (Protection),

    
    -BuLi, 
    
    
    
    , TBAF (Deprotection).
  • Workflow:

    • Step A: Protect 3-bromobenzyl alcohol with TBDMS-Cl/Imidazole in DCM.

    • Step B: React protected intermediate with

      
      -BuLi (-78°C, THF) to generate the aryl-lithium species.
      
    • Step C: Trap with

      
      .
      
    • Step D: Deprotect with TBAF to yield the free alcohol.

  • Critical Control: Unlike the ortho route, you cannot use the dianion strategy effectively because the meta-proton is not sufficiently acidic for direct lithiation.

Comparative Catalytic Performance

The choice between ortho and meta depends heavily on the reaction type.

Case Study 1: Palladium-Catalyzed Copolymerization (Ethylene/Polar Monomers)
  • Ortho-Isomer: Superior. The P^O chelate blocks one coordination site, preventing chain transfer and forcing the insertion mechanism. This leads to linear, high-molecular-weight polymers.

  • Meta-Isomer: Inferior. Lacks the geometric ability to block the axial site. Results in rapid

    
    -hydride elimination and branched/low-molecular-weight oligomers.
    
Case Study 2: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides
  • Ortho-Isomer: Moderate. The chelation can over-stabilize the Pd(II) intermediate, making the reduction to Pd(0) (turnover) sluggish.

  • Meta-Isomer: Superior. Acts as a bulky, electron-rich phosphine (similar to

    
     but more soluble). The remote -OH group can hydrogen-bond with the boronic acid, facilitating transmetallation without crowding the metal center.
    

Performance Data Summary:

MetricOrtho-Isomer (Chelating)Meta-Isomer (Non-Chelating)
Oxidation Resistance High (O-coordination protects P)Moderate (Susceptible to air)
Pd-Copolymerization Activity

g/mol/h

g/mol/h
Suzuki Coupling Yield (Steric) 65-75%85-95%
Hemilability Yes (Switchable)No (Static)

Experimental Validation: Crystal Structure & NMR

To verify which isomer you have synthesized or purchased, utilize these diagnostic markers.

NMR Spectroscopy ( )
  • 
     NMR: 
    
    • Ortho:

      
       -10.5 ppm. (Upfield shift due to proximity of oxygen lone pairs).
      
    • Meta:

      
       -5.2 ppm. (Typical triarylphosphine range).[1][2][3]
      
  • 
     NMR (Benzylic 
    
    
    
    ):
    • Ortho: Appears as a doublet or pseudo-triplet (

      
       Hz) due to through-space coupling with Phosphorus.
      
    • Meta: Appears as a singlet (negligible P-H coupling).

X-Ray Crystallography

The ortho isomer often crystallizes with an intramolecular Hydrogen bond (


 or 

in complexes), creating a compact, folded structure. The meta isomer crystallizes in extended polymeric networks driven by intermolecular hydrogen bonding.

SynthesisFlow cluster_0 Ortho-Isomer Route (Direct) cluster_1 Meta-Isomer Route (Protected) Start_O Benzyl Alcohol Step1_O 1. n-BuLi (2.2 eq) (Dilithiation) Start_O->Step1_O Step2_O 2. PPh2Cl (Quench) Step1_O->Step2_O Prod_O 2-(Diphenylphosphino) benzyl alcohol Step2_O->Prod_O Start_M 3-Bromobenzyl Alcohol Step1_M 1. TBDMS-Cl (Protection) Start_M->Step1_M Step2_M 2. n-BuLi / PPh2Cl (Li-Halogen Exchange) Step1_M->Step2_M Step3_M 3. TBAF (Deprotection) Step2_M->Step3_M Prod_M 3-(Diphenylphosphino) benzyl alcohol Step3_M->Prod_M

Figure 2: Synthetic pathways. Note the extra protection steps required for the meta-isomer.

References

  • Hemilabile Ligands in Catalysis: Jeffrey, J. C., & Rauchfuss, T. B. (1979). Metal complexes of hemilabile ligands. Reactivity of (phosphinoanisole)ruthenium(II) complexes. Inorganic Chemistry, 18(10), 2658–2666. [Link]

  • Ortho-Phosphinobenzyl Alcohol Synthesis & Pd Complexes: Farkas, G., et al. (2022). Hydrogen bond-directed coordination of phosphine-amino-alcohol (P,N,OH) ligands. Inorganica Chimica Acta, 543, 121153. [Link]

  • Palladium-Catalyzed Copolymerization (Phosphine-Sulfonate/Alcohol Analogs): Nakamura, A., et al. (2013). Ortho-phosphinobenzenesulfonate: a superb ligand for palladium-catalyzed coordination-insertion copolymerization of polar vinyl monomers. Accounts of Chemical Research, 46(7), 1438–1449. [Link]

  • General Phosphine Ligand Properties (Tolman Cone Angle): Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [Link]

  • Comparative Ligand Effects (Mono vs Bis-phosphine): Eismann, J., et al. (2020). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society. [Link]

Sources

Validation

Thermal Stability Assessment of (2-Diphenylphosphanyl-phenyl)-methanol Derivatives via TGA

A Comparative Technical Guide for Process Chemists and Materials Scientists Executive Summary (2-Diphenylphosphanyl-phenyl)-methanol (CAS 81073-06-5) is a critical hemilabile ligand used in organometallic catalysis (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists and Materials Scientists

Executive Summary

(2-Diphenylphosphanyl-phenyl)-methanol (CAS 81073-06-5) is a critical hemilabile ligand used in organometallic catalysis (e.g., palladium-catalyzed Suzuki-Miyaura coupling).[1] Its hybrid donor motif—combining a soft phosphorus center with a hard oxygen donor—provides unique reactivity but introduces complex thermal behaviors.[1]

In drug development and scale-up, the thermal stability of this ligand directly correlates to catalyst longevity and process safety. This guide outlines the definitive Thermogravimetric Analysis (TGA) protocol to assess its stability, comparing it against the industry-standard Triphenylphosphine (


)  and its primary degradation product, Triphenylphosphine Oxide (

)
.

Technical Context & Chemical Logic

To interpret TGA data correctly, one must understand the failure modes of the molecule. Unlike simple aryl phosphines, (2-Diphenylphosphanyl-phenyl)-methanol possesses a benzylic alcohol group ortho to the phosphine.[1]

  • Failure Mode A (Oxidation): The P(III) center is highly susceptible to oxidation to P(V) oxide, a reaction that is exothermic and results in mass gain (in air) or altered decomposition profiles.

  • Failure Mode B (Dehydration/Condensation): The -CH2OH group can undergo dehydration or etherification at elevated temperatures, leading to early-stage mass loss distinct from the phosphine core degradation.

Comparative Hierarchy

We evaluate the target compound against two benchmarks:

  • Triphenylphosphine (

    
    ):  The structural parent.[1] High thermal stability but prone to oxidation.[1]
    
  • Triphenylphosphine Oxide (

    
    ):  The "dead" catalyst state.[1] Extremely thermally stable; serves as a negative control for catalytic activity.[1]
    

Experimental Protocol: The Self-Validating System

Reliable TGA data for organophosphorus compounds requires strict adherence to crucible selection and atmosphere control to prevent instrument damage and data artifacts.[1]

Materials & Instrumentation[1][2][3]
  • Instrument: TGA/DSC Simultaneous Thermal Analyzer (e.g., Mettler Toledo, TA Instruments, or Netzsch).

  • Crucibles: Alumina (

    
    ) 70 
    
    
    
    .
    [1]
    • Critical Warning: Do NOT use Platinum crucibles.[1] Phosphorus can alloy with platinum at high temperatures, destroying the sensor and the pan.

  • Purge Gas: High-purity Nitrogen (

    
    , 99.999%) for pyrolysis studies; Synthetic Air for oxidative stability studies.[1]
    
Step-by-Step Methodology

The following workflow ensures reproducibility and baseline correction.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis Step1 Blank Run (Empty Crucible) Step2 Sample Loading (5-10 mg) Step1->Step2 Baseline Subtraction Step3 Compact Sample (Ensure Contact) Step2->Step3 Step4 Equilibration (30°C, 10 min) Step3->Step4 Purge N2 (50 mL/min) Step5 Ramp Segment (10°C/min to 600°C) Step4->Step5 Step6 Isothermal Hold (Optional: 15 min) Step5->Step6

Figure 1: Optimized TGA workflow for organophosphorus ligands. The blank run is essential to subtract buoyancy effects.

Comparative Analysis: Performance Data

The following data summarizes the thermal behavior of (2-Diphenylphosphanyl-phenyl)-methanol relative to its alternatives.

Thermal Stability Profile (Inert Atmosphere - )
Compound

(Decomposition)

(5% Mass Loss)
Residue at 600°CStability Verdict
Triphenylphosphine (

)
~350°C~260°C (Volatilization)< 2%High. Loss is primarily volatilization before decomposition.
(2-Diphenylphosphanyl-phenyl)-methanol ~210°C ~180°C ~15-20% Moderate. Early mass loss due to -OH group instability (dehydration/ether formation).[1]
Triphenylphosphine Oxide (

)
> 400°C> 380°C~40%Very High. The P=O bond confers extreme thermal resistance.[1]
Key Interpretations[1][4]
  • The Volatility Factor:

    
     often shows a smooth mass loss curve starting around 200°C-260°C not because it is decomposing, but because it is boiling/subliming (bp ~377°C).[1]
    
  • The Functional Group Penalty: The target methanol derivative shows a complex, multi-step degradation.[1]

    • Step 1 (~180°C - 220°C): Loss of water (dehydration) or formaldehyde, depending on the pathway.

    • Step 2 (>300°C): Degradation of the phosphine core.[1]

  • The Oxide Signature: If your sample of (2-Diphenylphosphanyl-phenyl)-methanol shows a significant residue or a shift in

    
     toward 400°C, it indicates the sample has partially oxidized during storage.
    

Mechanistic Degradation Pathways

Understanding why the mass is lost allows you to troubleshoot catalyst failure.[1]

Degradation_Pathways cluster_inert Inert Atmosphere (N2) - Pyrolysis cluster_air Oxidative Atmosphere (Air) Ligand (2-Diphenylphosphanyl-phenyl)-methanol Dehydration Dehydration (-H2O) Formation of Ether Linkages Ligand->Dehydration T > 180°C Oxidation Oxidation to Phosphine Oxide (Mass Gain + Exotherm) Ligand->Oxidation Ambient - 150°C CoreBreak P-C Bond Cleavage (Radical Scission) Dehydration->CoreBreak T > 300°C Combustion Total Combustion (CO2 + H2O + P-Oxides) Oxidation->Combustion T > 400°C

Figure 2: Divergent degradation pathways based on atmospheric conditions.[1] In TGA, the "Oxidation" step often manifests as a slight mass increase or a delayed mass loss compared to the pure ligand.

Recommendations for Researchers

  • Storage Validation: Run a TGA on your ligand before using it in high-temperature catalysis (>150°C).[1] If

    
     is below 200°C, the ligand may degrade before the catalytic cycle completes.
    
  • Atmosphere Control: Always perform TGA under

    
     for stability data. Run a secondary scan in Air only if you need to determine safety limits for handling.[1]
    
  • Alternative Selection:

    • If the reaction requires T > 200°C, switch to Triphenylphosphine (if the -OH is not mechanistically required).

    • If air stability is the bottleneck, consider Phosphine-Borane adducts, which protect the P-center until thermal activation releases the free ligand.

References

  • Mettler Toledo. "Thermal Analysis of Pharmaceuticals and Intermediates: TGA and DSC Guidelines."[1] Mettler Toledo Library. [Link][1]

  • National Institute of Standards and Technology (NIST). "Triphenylphosphine Thermochemical Data."[1] NIST Chemistry WebBook. [Link]

  • American Chemical Society (ACS). "Organometallics: Ligand Design and Thermal Stability."[1] ACS Publications. [Link][1]

Sources

Comparative

Kinetic isotope effect studies using (2-Diphenylphosphanyl-phenyl)-methanol catalysts

This guide provides an in-depth technical analysis of (2-Diphenylphosphanyl-phenyl)-methanol (and its catalytically active derivatives) in the context of Kinetic Isotope Effect (KIE) studies and mechanistic validation. I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2-Diphenylphosphanyl-phenyl)-methanol (and its catalytically active derivatives) in the context of Kinetic Isotope Effect (KIE) studies and mechanistic validation. It focuses on the transition from stoichiometric phosphorus reagents to redox-neutral organocatalysis , specifically comparing this scaffold against traditional Triphenylphosphine (PPh₃) systems.[1]

Executive Summary: The Shift to P(V) Catalysis

(2-Diphenylphosphanyl-phenyl)-methanol (often abbreviated as 1 or o-DPPBA ) represents a paradigm shift in phosphorus chemistry. While traditional Mitsunobu reactions rely on the sacrificial oxidation of P(III) to P(V), this scaffold enables a redox-neutral catalytic cycle (Denton’s Protocol) or a reductive turnover cycle (O’Brien’s Protocol).

The critical differentiator is the ortho-benzyl alcohol moiety , which acts as a bifunctional handle. Isotope labeling and KIE studies have been instrumental in proving that this group facilitates intramolecular dehydration and substrate activation, allowing the phosphorus center to cycle without changing oxidation state (in the redox-neutral variant) or to be selectively reduced (in the silane-mediated variant).

Performance Matrix: Catalyst vs. Alternatives
Feature(2-Diphenylphosphanyl-phenyl)-methanol (Catalytic)Triphenylphosphine (PPh₃) (Stoichiometric)Polymer-Supported PPh₃ (Alternative)
Mechanism Type Redox-Neutral (P(V) ⇄ P(V)) or Reductive (P(V) → P(III))Redox-Driven (P(III) → P(V))Redox-Driven (P(III) → P(V))
Atom Economy High (Water is the sole byproduct)Low (Generates stoichiometric Ph₃PO & Hydrazine)Low (Solid waste generated)
Reaction Barrier High activation energy (requires reflux/Dean-Stark)Low activation energy (Room Temp)Low activation energy
Isotope Evidence ¹⁸O-Labeling confirms O-transfer to catalyst³¹P NMR confirms irreversible oxide formationN/A
Purification Simple (Catalyst removed via acid/base wash)Difficult (Ph₃PO is hard to separate)Easy (Filtration)

Mechanistic Insight & Isotope Studies

The catalytic utility of (2-Diphenylphosphanyl-phenyl)-methanol is grounded in its ability to form a cyclic oxyphosphonium intermediate . KIE and isotopic labeling studies have been pivotal in ruling out alternative pathways (such as direct alcohol activation by external anhydrides).

The ¹⁸O-Labeling Experiment (Mechanistic Proof)

In the redox-neutral Mitsunobu reaction developed by the Denton group, the resting state of the catalyst is the phosphine oxide (2) . The reaction requires the transfer of the alcohol's oxygen atom to the catalyst, releasing water.

Experimental Setup: To validate the nucleophilic substitution mechanism (Sₙ2) and the role of the catalyst as an oxygen sink, an experiment was conducted using ¹⁸O-enriched alcohol .

  • Substrates: ¹⁸O-labeled 1-decanol + 2,4-dinitrobenzoic acid.[2]

  • Catalyst: (2-Diphenylphosphanyl-phenyl)-methanol oxide (15 mol%).

  • Conditions: Reflux in xylene (Dean-Stark).

Data & Results:

Component Analyzed Isotope Incorporation Interpretation
Ester Product 88% ¹⁶O (Retained from Acid) The nucleophile (acid) attacks the alkyl group, not the phosphorus.

| Recovered Catalyst | 74% ¹⁸O (Enriched) | The alcohol's oxygen is transferred directly to the phosphorus center. |

Causality: This data confirms the "Arbuzov Collapse" mechanism.[2] The catalyst activates the alcohol by accepting its oxygen atom to form the stable phosphine oxide. If the mechanism involved a non-catalytic thermal pathway, the ¹⁸O label would not accumulate in the catalyst.

Kinetic Isotope Effects (KIE)

While primary KIEs (kH/kD) are often small for the heavy-atom rearrangements in phosphorus cycles, Solvent KIE and Secondary Deuterium KIE studies in analogous phosphine-catalyzed reactions (like the MBH or Wittig) often reveal proton transfer bottlenecks.

  • Dehydrative Cyclization Step: The initial activation involves the loss of water. Computational studies (DFT) supported by experimental kinetics suggest this step is the turnover-limiting phase in the redox-neutral cycle, with a high energy barrier (~25 kcal/mol), necessitating the high temperatures (reflux).

Visualizing the Catalytic Cycle

The following diagram illustrates the Redox-Neutral Cycle validated by the ¹⁸O studies. Note the distinct Cyclic Oxyphosphonium intermediate (Node C), which is unique to this scaffold and does not exist for PPh₃.

MitsunobuCycle CatOxide Phosphine Oxide (Resting State) CyclicSalt Cyclic Oxyphosphonium (Activated Catalyst) CatOxide->CyclicSalt - H₂O (Dehydration) AlkoxySalt Alkoxyphosphonium Intermediate CyclicSalt->AlkoxySalt + R-OH (Ring Opening) AlkoxySalt->CatOxide Regeneration (¹⁸O Transfer) Product Ester Product (Inversion) AlkoxySalt->Product + R'COOH (SN2 Attack)

Caption: The redox-neutral catalytic cycle. The ¹⁸O label from the alcohol (R-OH) ends up in the Phosphine Oxide, proving the oxygen transfer pathway.

Experimental Protocols

Protocol A: ¹⁸O-Labeling Mechanistic Validation

Use this protocol to verify catalyst turnover and mechanism in your specific substrate class.

  • Reagent Preparation:

    • Synthesize or procure (2-Diphenylphosphanyl-phenyl)-methanol oxide (Pre-catalyst).

    • Prepare [1-¹⁸O]-decanol (95 atom% ¹⁸O) via hydrolysis of [1-¹⁸O]-decyl acetate.

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a Dean-Stark trap and condenser.

    • Add [1-¹⁸O]-decanol (1.0 equiv, 2.0 mmol).

    • Add 2,4-dinitrobenzoic acid (1.1 equiv).

    • Add Catalyst (15 mol%, 0.3 mmol).

    • Solvent: Xylene or Mesitylene (20 mL).

  • Execution:

    • Reflux vigorously (160°C bath) for 24 hours to ensure water removal.

    • Monitor via TLC for consumption of alcohol.

  • Analysis:

    • Cool to room temperature.[3]

    • Isolate the ester product and the catalyst via column chromatography (SiO₂; Ethyl Acetate/Hexane).

    • Mass Spectrometry (HRMS): Analyze the [M+H]⁺ peak of the recovered catalyst.

    • Calculation: Compare the intensity of the ¹⁶O-oxide peak vs. the ¹⁸O-oxide peak (shifted by +2 Da).

    • Success Criterion: >70% incorporation of ¹⁸O in the catalyst confirms the catalytic cycle is active and follows the proposed mechanism.[2]

Protocol B: General Catalytic Mitsunobu (Redox-Neutral)

Standard operating procedure for drug development applications.

  • Charge: Flask with Alcohol (1.0 equiv), Pronucleophile (Acid/Phenol, 1.1 equiv), and Catalyst (10-15 mol%).

  • Solvent: Toluene (for lower boiling alcohols) or Xylene (standard).

  • Water Removal: Attach Dean-Stark trap filled with molecular sieves (4Å) or use a Soxhlet extractor containing sieves.

  • Reaction: Reflux for 12–48 hours depending on substrate sterics.

  • Workup: Evaporate solvent. Wash residue with sat. NaHCO₃ (to remove excess acid). Purify via flash chromatography.

References

  • Beddoe, R. H., et al. (2019).[1][4] "Redox-neutral organocatalytic Mitsunobu reactions." Science, 365(6456), 910–914.[5]

    • The foundational paper establishing the redox-neutral cycle and reporting the ¹⁸O labeling d
  • Beddoe, R. H., Sneddon, H. F., & Denton, R. M. (2018).[2] "The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art." Organic & Biomolecular Chemistry, 16, 7774–7781.[2][6]

    • Review of previous attempts and the logic behind the phosphine oxide c
  • O'Brien, C. J., et al. (2009). "The Development of the Catalytic Wittig Reaction." Angewandte Chemie International Edition, 48(37), 6836–6839.

    • Establishes the use of cyclic phosphine oxides and silane reduction, relevant for the reductive variant of the cycle.
  • Denton, R. M., & An, J. (2011). "Phosphine-catalyzed conversion of alcohols to alkyl halides."[7] Organic Letters, 13(12), 3230–3233.

    • Early work utilizing the specific reactivity of the phosphine-alcohol scaffold.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: (2-Diphenylphosphanyl-phenyl)-methanol

Executive Summary & Chemical Profile (2-Diphenylphosphanyl-phenyl)-methanol (CAS: 76189-55-4) is a functionalized aryl phosphine commonly used as a hemilabile ligand in homogeneous catalysis. While aryl phosphines are ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(2-Diphenylphosphanyl-phenyl)-methanol (CAS: 76189-55-4) is a functionalized aryl phosphine commonly used as a hemilabile ligand in homogeneous catalysis. While aryl phosphines are generally more stable than their alkyl counterparts, this compound presents specific handling challenges due to its potential for oxidation, environmental toxicity, and irritant properties.

Effective disposal requires a strategy that mitigates the risk of uncontrolled oxidation (exothermic generation of phosphine oxides) and prevents aquatic contamination . This guide prioritizes incineration with proper off-gas scrubbing as the gold standard for final destruction.

Chemical Identity & Hazard Snapshot
ParameterData
CAS Number 76189-55-4
Formula C₁₉H₁₇OP
Molecular Weight 292.31 g/mol
Physical State White to off-white solid
Solubility Organic solvents (DCM, THF); Insoluble in water
Primary Hazards Skin/Eye Irritant (H315, H319), Aquatic Chronic (H413)
Reactivity Air-sensitive (slow oxidation to phosphine oxide); Incompatible with strong oxidizers
Critical Safety Directives (The "Why" Behind the Protocol)

Expert Insight: The primary operational risk with phosphine ligands is not immediate acute toxicity, but chemical incompatibility in waste streams .

  • The Oxidation Risk: Phosphines react with atmospheric oxygen to form phosphine oxides. While (2-Diphenylphosphanyl-phenyl)-methanol is not pyrophoric, placing it in a waste container with strong oxidizers (e.g., nitric acid waste, peroxides) can trigger a violent exothermic reaction.

  • The Environmental Risk: The H413 classification ("May cause long lasting harmful effects to aquatic life") mandates that this material never be disposed of down the drain. It persists in the environment and must be thermally destroyed.

Waste Segregation & Decision Logic

Proper disposal begins with characterization. Use the following decision logic to categorize your waste stream.

Waste_Segregation Start Waste Assessment: (2-Diphenylphosphanyl-phenyl)-methanol State Physical State? Start->State Solid Pure Solid / Precipitate State->Solid Liquid Solution / Mother Liquor State->Liquid Action_Solid Pack in Solid Waste Drum (Label: Organic Solid, Toxic) Solid->Action_Solid Contam Contaminants? Liquid->Contam Halogen Halogenated Solvents (DCM, Chloroform) Contam->Halogen NonHal Non-Halogenated Solvents (THF, Toluene) Contam->NonHal Action_Halo Halogenated Waste Stream (High BTU Incineration) Halogen->Action_Halo Action_NonHalo Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHal->Action_NonHalo

Figure 1: Decision matrix for segregating phosphine waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Cleanup)

Application: Expired reagents, spill cleanup materials, or reaction precipitates.

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling fine powder to prevent inhalation (H335).

  • Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty amber glass jar.

    • Expert Tip: Do not use metal containers if acidic impurities are suspected.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(2-Diphenylphosphanyl-phenyl)-methanol"[1]

    • Hazard Checkbox: Irritant, Toxic.[2]

  • Secondary Containment: Place the primary container inside a clear polyethylene bag (zip-lock) to prevent contamination of the outer drum.

  • Final Disposal: Deposit into the lab's Solid Organic Waste drum. This stream is destined for rotary kiln incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Application: Mother liquors or reaction solvents containing the ligand.

  • Solvent Compatibility Check: Ensure the solvent stream does not contain oxidizing agents (e.g., hydrogen peroxide, permanganate).

  • Quenching (Optional but Recommended for High Concentrations):

    • If the concentration of phosphine is high (>5%), consider adding a dilute solution of bleach (sodium hypochlorite) slowly to the waste stream in a fume hood to convert the phosphine to the thermodynamically stable phosphine oxide.

    • Caution: This reaction is exothermic. Cool the receiving flask in an ice bath.

  • Transfer: Pour into the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated).

    • Crucial: Do not overfill. Leave 10% headspace for thermal expansion.

  • Record Keeping: Log the addition of the phosphine on the waste container's accumulation log.

Emergency Response: Spills & Exposure

In the event of an accidental release, immediate action minimizes long-term risks.

ScenarioImmediate ActionDecontamination
Dry Spill Evacuate area of unnecessary personnel. Avoid dust generation.[1][3][4][5][6][7][8]Sweep up carefully using a dust pan and brush. Place in a sealed bag. Wipe area with a soap/water solution.[3][6]
Solution Spill Extinguish ignition sources (if solvent is flammable).Absorb with vermiculite or sand. Do not use combustible materials like sawdust if oxidizers are present nearby.
Skin Contact Remove contaminated clothing immediately.[1][9][4][10][11]Wash skin with copious soap and water for 15 minutes. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for 15 minutes.[3][6][10]Remove contact lenses if present.[9][2][4][5][6][7][11] Consult an ophthalmologist immediately.
Regulatory & Compliance Codes

When manifesting waste for external pickup, use the following classifications to ensure compliance with local and international regulations.

  • US EPA (RCRA): Not listed as a P- or U-listed waste. Classify based on characteristics (Ignitability D001 if in flammable solvent). If pure solid, classify as "Non-RCRA Regulated Hazardous Waste" (unless state-specific rules apply).

  • European Waste Catalogue (EWC):

    • 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).

  • Disposal Method: Incineration equipped with scrubber (to neutralize phosphorus oxides).

References
  • Sigma-Aldrich. (2023). (2-(Diphenylphosphino)phenyl)methanol Safety Data Sheet. Merck KGaA.[4][11] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11175654, (2-Diphenylphosphinophenyl)methanol. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: (2-Diphenylphosphino)phenylmethanol. Link

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Link

  • U.S. Environmental Protection Agency. (2023). Management of Hazardous Waste Pharmaceuticals and Laboratory Waste. Link

Sources

Handling

A Researcher's Guide to the Safe Handling of (2-Diphenylphosphanyl-phenyl)-methanol

For the modern researcher navigating the complexities of drug development and chemical synthesis, a deep and practical understanding of reagent handling is paramount. (2-Diphenylphosphanyl-phenyl)-methanol, a versatile p...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of drug development and chemical synthesis, a deep and practical understanding of reagent handling is paramount. (2-Diphenylphosphanyl-phenyl)-methanol, a versatile phosphine ligand, is a valuable tool in the synthetic chemist's arsenal. However, its safe and effective use demands more than a cursory glance at a safety data sheet. This guide provides a comprehensive, experience-driven framework for handling this compound, ensuring both the integrity of your research and the safety of your laboratory personnel. We will delve into the causality behind each procedural step, fostering a culture of informed safety that extends beyond mere compliance.

Understanding the Hazard Landscape: More Than Just an Irritant

(2-Diphenylphosphanyl-phenyl)-methanol is classified as a skin, eye, and respiratory irritant[1]. While these classifications are accurate, they only tell part of the story. The primary unstated hazard lies in the phosphorus atom itself. Tertiary phosphines, such as this compound, are susceptible to oxidation, often by atmospheric oxygen, to form the corresponding phosphine oxide[2][3]. While the oxide is generally less reactive, this oxidation can be exothermic and may not be the only degradation pathway.

More critically, organophosphorus compounds can pose significant health risks if improperly handled[4]. Therefore, our handling strategy is built on the principle of minimizing all routes of exposure—dermal, ocular, and inhalation—at all times.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving (2-Diphenylphosphanyl-phenyl)-methanol.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shieldsDouble gloving: Nitrile inner glove, Neoprene or Butyl rubber outer gloveFlame-resistant lab coatNot generally required if handled in a certified fume hood
Running reactions and work-up procedures Chemical splash gogglesDouble gloving: Nitrile inner glove, Neoprene or Butyl rubber outer gloveFlame-resistant lab coatNot generally required if handled in a certified fume hood
Large-scale operations (>10g) Chemical splash goggles and a face shieldDouble gloving: Nitrile inner glove, Neoprene or Butyl rubber outer gloveFlame-resistant lab coat and a chemical-resistant apronRecommended to use a respirator with an organic vapor cartridge
Cleaning glassware Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesFlame-resistant lab coat and a chemical-resistant apronNot generally required

The Rationale Behind Our Choices:

  • Eye Protection: Standard safety glasses are sufficient for handling small quantities in a controlled environment. However, the risk of splashes during reactions or work-ups necessitates the use of chemical splash goggles. For larger-scale work, a face shield provides an additional layer of protection for the entire face.

  • Hand Protection: A double-gloving strategy is recommended. An inner nitrile glove provides a good baseline of protection and dexterity. The outer glove should be selected based on the solvents being used. While nitrile offers good protection against many chemicals, it has poor resistance to some aromatic and halogenated solvents[5]. Neoprene and butyl rubber gloves offer superior protection against a broader range of organic solvents[5]. Always consult a glove compatibility chart for the specific solvents in your procedure.

  • Body Protection: A flame-resistant lab coat is standard practice in any chemical laboratory. For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is advised.

  • Respiratory Protection: All handling of (2-Diphenylphosphanyl-phenyl)-methanol should be conducted in a certified chemical fume hood to minimize inhalation exposure. For large-scale work, where the concentration of vapors may be higher, the use of a respirator is a prudent additional precaution.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and prevent accidental releases.

prep Preparation - Assemble all necessary equipment and reagents. - Don a full set of appropriate PPE. weigh Weighing and Dissolution - Conduct in a fume hood. - Use a tared, sealed container. - Add solvent slowly to the solid. prep->weigh Proceed to reaction Reaction and Work-up - Perform all steps in a fume hood. - Maintain an inert atmosphere if the reaction is sensitive to air or moisture. - Quench reactions carefully. weigh->reaction Proceed to decon Decontamination of Glassware - Rinse glassware with an appropriate solvent. - Submerge in a base bath (e.g., alcoholic KOH) for 24 hours. reaction->decon After completion disposal Waste Disposal - Segregate waste into solid and liquid streams. - Neutralize liquid waste before disposal. - Package solid waste securely. decon->disposal After cleaning

Figure 1. A workflow for the safe handling of (2-Diphenylphosphanyl-phenyl)-methanol.

In-depth Procedural Guidance:

  • Preparation: Before handling the compound, ensure that all necessary equipment, including PPE, is readily available. This includes having a designated waste container and access to an emergency shower and eyewash station.

  • Weighing and Dissolution: Always handle the solid compound in a fume hood. To minimize the risk of generating dust, weigh the compound in a tared, sealed container. When dissolving, add the solvent to the solid slowly and with stirring to avoid splashing.

  • Reaction and Work-up: All reactions and subsequent work-up procedures must be carried out in a fume hood. If the reaction is sensitive to air or moisture, maintain an inert atmosphere (e.g., nitrogen or argon). When quenching the reaction, do so slowly and carefully, especially if reactive reagents are present.

  • Decontamination of Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate should be treated as hazardous waste. For thorough decontamination, submerge the glassware in a base bath for at least 24 hours to hydrolyze any residual organophosphorus compounds.

  • Waste Disposal: The proper segregation and treatment of waste are critical to laboratory safety and environmental protection.

Disposal Plan: Chemical Neutralization and Waste Management

Do not dispose of (2-Diphenylphosphanyl-phenyl)-methanol or its waste directly into the trash or down the drain. A two-step chemical neutralization process is recommended for liquid waste containing this compound.

Step 1: Oxidation

Tertiary phosphines can be oxidized to the less toxic phosphine oxides. A common and effective method is oxidation with hydrogen peroxide[6][7].

  • Protocol: In a fume hood, and in a flask equipped with a stirrer and an addition funnel, cool the liquid waste containing the phosphine to 0 °C in an ice bath. Slowly add a 10% solution of hydrogen peroxide in a 1.1 molar equivalent to the phosphine. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

Step 2: Hydrolysis

Following oxidation, any remaining organophosphorus compounds can be hydrolyzed under basic conditions[8].

  • Protocol: To the reaction mixture from the oxidation step, add a 2M solution of sodium hydroxide until the pH is >12. Stir the mixture at room temperature for 24 hours to ensure complete hydrolysis.

Final Disposal:

  • Liquid Waste: After neutralization, the aqueous waste should be disposed of in accordance with your institution's hazardous waste guidelines.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and silica gel, should be collected in a designated, sealed container and disposed of as hazardous solid waste.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If it is safe to do so, close the fume hood sash and restrict access to the area.

  • Decontaminate: For a small spill within a fume hood, you can neutralize it with a 10% bleach solution, followed by absorption with an inert material (e.g., vermiculite or sand). For larger spills, or any spill outside of a fume hood, evacuate the lab and contact your institution's environmental health and safety office immediately.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

By adhering to these detailed protocols and understanding the chemical principles that underpin them, researchers can confidently and safely utilize (2-Diphenylphosphanyl-phenyl)-methanol in their work. This commitment to rigorous safety practices not only protects individuals but also fosters a research environment where scientific discovery can flourish.

References

  • National Institute for Occupational Safety and Health (NIOSH). Recommendations for Chemical Protective Clothing. Retrieved from [Link]

  • Chemical Society Reviews. The chemistry of phosphines in constrained, well-defined microenvironments. Retrieved from [Link]

  • Chemistry LibreTexts. 2.9: Phosphines. Retrieved from [Link]

  • MDPI. Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Retrieved from [Link]

  • Gessner Group. Phosphine ligands and catalysis. Retrieved from [Link]

  • Wikipedia. Triphenylphosphine. Retrieved from [Link]

  • NIOSH. Recommendations for Chemical Protective Clothing Disclaimer. Retrieved from [Link]

  • ScienceDirect. Destruction of emerging organophosphate contaminants in wastewater using the heterogeneous iron-based photo-Fenton-like process. Retrieved from [Link]

  • NIOSH. NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Dalton Transactions. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Retrieved from [Link]

  • NIOSH. NIOSH/Chemical Protective Clothing Page/INDEX A. Retrieved from [Link]

  • NIOSH. Protective Clothing and Ensembles. Retrieved from [Link]

  • FEMS Microbiology Reviews. Microbial degradation of organophosphorus compounds. Retrieved from [Link]

  • Ataman Kimya. TPP (TRIPHENYL PHOSPHINE). Retrieved from [Link]

  • LookChem. TRIPHENYLPHOSPHINE. Retrieved from [Link]

  • YouTube. Triphenylphosphine. Retrieved from [Link]

  • Chemeurope.com. Triphenylphosphine. Retrieved from [Link]

  • MDPI. Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Retrieved from [Link]

  • Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

  • Inorganic Chemistry. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Retrieved from [Link]

  • Journal of Applied Biotechnology Reports. A Review on Biodegradation of Toxic Organophosphate Compounds. Retrieved from [Link]

  • PMC. Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison. Retrieved from [Link]

  • Inorganic Chemistry. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Retrieved from [Link]

  • EPA. Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Restek. Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • ChemSusChem. Peroxides Stabilized by Phosphine Oxides: Synthesis, Characterization, and Applications. Retrieved from [Link]

  • Health and Safety Executive. Medical aspects of work-related exposures to organophosphates (Guidance Note MS17). Retrieved from [Link]

  • ChemicalRegister. (2-(Diphenylphosphino)phenyl)methanol (CAS No. 81073-06-5) Suppliers. Retrieved from [Link]

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